Pyromellitic dianhydride
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
furo[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXAPJVJOKRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1026536 | |
| Record name | 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, White hygroscopic solid; [ICSC] White or off-white powder; [Alfa Aesar MSDS], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |
| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyromellitic dianhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
397-400 °C | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in some organic solvents, In water, 130 mg/L @ 25 °C /Estimated/, Solubility in water: reaction | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.68 g/cu cm, 1.68 g/cm³ | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000048 [mmHg], 4.8X10-6 mm Hg @ 25 °C /Estimated/ | |
| Record name | Pyromellitic dianhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/793 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
89-32-7 | |
| Record name | Pyromellitic dianhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyromellitic dianhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,3H-Benzo(1,2-c:4,5-c')difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1026536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene-1,2:4,5-tetracarboxylic dianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z22T30QZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
286 °C, 287 °C | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6950 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | PYROMELLITIC DIANHYDRIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1375 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
pyromellitic dianhydride CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of pyromellitic dianhydride (PMDA), a pivotal chemical intermediate in the synthesis of high-performance polymers and other advanced materials. This document details its chemical identity, physical properties, synthesis, and key applications, with a focus on its role in polymer chemistry.
Chemical Identity and Molecular Structure
This compound, systematically known as 1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone, is an organic compound that is the double carboxylic acid anhydride (B1165640) of pyromellitic acid.[1][2][3] It is a highly reactive dianhydride due to the presence of two five-membered anhydride rings fused to a central benzene (B151609) ring at the 1,2- and 4,5-positions.[4][5] This planar and symmetrical structure is fundamental to the exceptional thermal stability and mechanical strength of the polymers derived from it.[5]
-
Synonyms: PMDA, Benzene-1,2,4,5-tetracarboxylic dianhydride, Pyromellitic acid dianhydride[2]
The molecular structure of this compound is depicted below:
Figure 1. Molecular Structure of this compound.
Physicochemical Properties
PMDA is typically a white to light yellow crystalline powder.[4][7] It is hygroscopic and will hydrolyze to pyromellitic acid upon exposure to moisture.[1][4][8] Its key quantitative properties are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 218.12 g/mol | [3][4] |
| Melting Point | 283–288 °C | [4][7][8] |
| Boiling Point | 397–400 °C (at reduced pressure) | [4][8] |
| Flash Point | 380 °C (closed cup) | |
| Density | 1.680 g/cm³ | [8] |
| Solubility | Soluble in DMSO, DMF, acetone; Insoluble in ether, chloroform, benzene | [4][8] |
Synthesis and Production
Industrially, this compound is primarily produced through the gas-phase catalytic oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene).[1][4] In a laboratory setting, it can be synthesized by the dehydration of pyromellitic acid, often using acetic anhydride.[1][9]
A generalized workflow for the industrial production of PMDA is illustrated below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the structure of pyromellitic acid dihydrate? - Knowledge [zbaqchem.com]
- 6. CAS 89-32-7: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound: Applications in Wastewater Treatment and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. dakenchem.com [dakenchem.com]
- 9. arkat-usa.org [arkat-usa.org]
A Technical Guide to the Synthesis of Pyromellitic Dianhydride from 1,2,4,5-Tetramethylbenzene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyromellitic dianhydride (PMDA) is a crucial chemical intermediate, primarily utilized as a monomer in the synthesis of high-performance polyimides, such as Kapton. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries. This technical guide provides a comprehensive overview of the predominant industrial method for PMDA synthesis: the vapor-phase catalytic oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene). Detailed experimental protocols for both the synthesis and subsequent purification are presented, along with a summary of key quantitative data. Furthermore, this document includes diagrams illustrating the reaction pathway and experimental workflow to facilitate a deeper understanding of the process.
Introduction
This compound, with the chemical formula C₁₀H₂O₆, is a white, crystalline solid.[1] Its molecular structure, featuring two anhydride (B1165640) groups fused to a benzene (B151609) ring, imparts high reactivity, making it an excellent monomer for polymerization reactions. The primary industrial route to PMDA is the gas-phase oxidation of durene, a reaction that offers a continuous and solvent-free production process.[2][3] This method is favored for its efficiency and reduced environmental impact.[3] The overall chemical transformation is as follows:
C₆H₂(CH₃)₄ + 6O₂ → C₆H₂(C₂O₃)₂ + 6H₂O[1]
This guide will delve into the technical aspects of this synthesis, providing researchers and professionals with the necessary information to understand and potentially implement this process in a laboratory or industrial setting.
Reaction Mechanism and Signaling Pathway
The catalytic oxidation of durene to PMDA is a complex process that occurs on the surface of a heterogeneous catalyst, typically composed of vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂).[4][5] The reaction proceeds through a series of oxidation steps, where the methyl groups of durene are sequentially oxidized to carboxylic acid groups, which then dehydrate to form the dianhydride.
The V₂O₅/TiO₂ catalyst plays a crucial role in facilitating this transformation. The vanadium oxide species on the catalyst surface are believed to be the active sites for the oxidation reaction.[6] The reaction mechanism involves the adsorption of durene and oxygen onto the catalyst surface, followed by a series of redox steps.
-
Step 1: Adsorption: Durene and oxygen molecules from the gas phase adsorb onto the active sites of the V₂O₅/TiO₂ catalyst.
-
Step 2: Oxidation of Methyl Groups: The adsorbed durene undergoes stepwise oxidation of its four methyl groups. This is a multi-step process that likely involves the formation of intermediate species such as aldehydes and carboxylic acids.
-
Step 3: Formation of Pyromellitic Acid: As the oxidation progresses, all four methyl groups are converted to carboxylic acid groups, resulting in the formation of pyromellitic acid.
-
Step 4: Dehydration: The pyromellitic acid, at the elevated reaction temperatures, undergoes intramolecular dehydration to form the more stable this compound.
-
Step 5: Desorption: The final product, PMDA, desorbs from the catalyst surface and is carried away by the gas stream.
Potential side reactions can occur, leading to the formation of byproducts such as phthalic anhydride, trimellitic anhydride, and maleic anhydride, as well as complete oxidation to carbon oxides.[5] The selectivity of the catalyst is therefore a critical factor in maximizing the yield of PMDA.
Experimental Protocols
Catalyst Preparation (V₂O₅/TiO₂)
A common method for preparing V₂O₅/TiO₂ catalysts is the incipient wetness impregnation technique.
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Oxalic acid
-
Titanium dioxide (TiO₂, anatase) support
-
Deionized water
Procedure:
-
Dissolve a calculated amount of V₂O₅ in an aqueous solution of oxalic acid with heating to form a vanadium oxalate (B1200264) solution.[7]
-
Impregnate the TiO₂ support with the vanadium oxalate solution. The volume of the solution should be equal to the pore volume of the support material.
-
Allow the excess water to evaporate at approximately 65°C.[7]
-
Dry the impregnated support at 110-120°C for 16 hours.[7][8]
-
Calcine the dried material in a stream of air or oxygen at 450°C for 2-20 hours.[7][8]
-
Prior to use in the oxidation reaction, the catalyst is typically annealed at 300-500°C.[2]
Gas-Phase Catalytic Oxidation of Durene
This procedure is typically carried out in a fixed-bed reactor.
Apparatus:
-
Fixed-bed reactor
-
Furnace with precise temperature control
-
Mass flow controllers for air and inert gas
-
Durene vaporizer
-
Condenser system for product collection
Procedure:
-
Load the prepared V₂O₅/TiO₂ catalyst into the fixed-bed reactor.
-
Heat the reactor to the desired reaction temperature, typically in the range of 380-450°C, under a flow of inert gas.[2][4]
-
Introduce a preheated stream of air into the reactor.
-
Vaporize the durene and introduce it into the air stream. The concentration of durene in the air mixture is typically kept low (e.g., 0.1-0.2% by volume) to remain outside the explosion limits.[2][4]
-
Maintain a constant gas hourly space velocity (GHSV), typically in the range of 3500-4500 h⁻¹.[2][9]
-
The gaseous product stream exiting the reactor is passed through a series of condensers. The crude PMDA is collected by cooling the gas stream to a temperature of 160-180°C, where the PMDA selectively condenses.[2][10]
-
The tail gas is typically treated with an alkaline solution to remove any acidic byproducts before being vented.[2]
Purification of this compound
The crude PMDA obtained from the gas-phase oxidation typically has a purity of 94-97.5% and requires further purification.[2][9] Common purification methods include recrystallization and sublimation.
Materials:
-
Crude PMDA
-
1,4-Dioxane
Procedure:
-
Dissolve the crude PMDA in hot, refluxing 1,4-dioxane. A typical ratio is 5 to 15 parts by weight of dioxane per part of crude PMDA.[1]
-
Once the PMDA is fully dissolved, allow the solution to cool to room temperature.
-
The purified PMDA will precipitate out of the solution as crystals.
-
Separate the solid precipitate from the dioxane by filtration.
-
Wash the crystals with a small amount of cold dioxane.
-
Dry the purified crystals at 150°C until a constant weight is achieved.[1]
Apparatus:
-
Sublimation apparatus (e.g., vacuum sublimator)
-
Vacuum source
-
Heating source (e.g., heating mantle, oil bath)
-
Cold finger or condenser
Procedure:
-
Place the crude PMDA in the bottom of the sublimation apparatus.
-
Assemble the apparatus and connect it to a vacuum source.
-
Evacuate the system.
-
Begin cooling the cold finger or condenser with cold water or another coolant.
-
Gently heat the bottom of the apparatus. The PMDA will sublime and deposit as pure crystals on the cold surface.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus to atmospheric pressure and collect the purified PMDA crystals from the cold finger. A purity of 99.2-99.6% can be achieved with this method.[11]
Experimental Workflow
The overall process for the synthesis and purification of PMDA can be visualized as a sequential workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis and purification of PMDA.
Table 1: Catalyst Composition and Preparation
| Parameter | Value | Reference |
| Catalyst | V₂O₅ on TiO₂ (anatase) | [4][5] |
| V₂O₅ Loading | 1-20 wt.% | |
| Promoters | P₂O₅, GeO₂ | [9] |
| Support | TiO₂ (anatase) | [4] |
| Catalyst Preparation | Incipient wetness impregnation | [8] |
| Calcination Temperature | 450°C | [7][8] |
| Catalyst Annealing | 300-500°C | [2] |
Table 2: Reaction Conditions for Gas-Phase Oxidation
| Parameter | Value | Reference |
| Reactor Type | Fixed-bed reactor | [2] |
| Reaction Temperature | 380-450°C | [2][4] |
| Durene Concentration in Air | 0.1-0.2% (v/v) | [4] |
| Gas Hourly Space Velocity (GHSV) | 3500-4500 h⁻¹ | [2][9] |
| Product Condensation Temperature | 160-180°C | [2][10] |
| Crude PMDA Purity | 94-97.5% | [2][9] |
| PMDA Yield (weight) | 100.3-104.2 wt% | [9] |
Table 3: Purification Parameters
| Parameter | Method | Value | Reference |
| Solvent | Recrystallization | 1,4-Dioxane | [1] |
| Solvent to Crude PMDA Ratio | Recrystallization | 5-15 : 1 (by weight) | [1] |
| Drying Temperature | Recrystallization | 150°C | [1] |
| Final Purity | Sublimation | 99.2-99.6% | [11] |
Conclusion
The synthesis of this compound from 1,2,4,5-tetramethylbenzene via gas-phase catalytic oxidation is a well-established and efficient industrial process. This technical guide has provided a detailed overview of this method, including the underlying reaction mechanism, comprehensive experimental protocols for both the synthesis and purification steps, and a summary of key quantitative data. The provided diagrams of the reaction pathway and experimental workflow serve to further elucidate the process. This information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of chemistry and materials science, aiding in the understanding and potential application of this important chemical synthesis.
References
- 1. US3592827A - Purification of this compound - Google Patents [patents.google.com]
- 2. What is the gas phase oxidation process of this compound (PMDA) - Knowledge [zbaqchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotech-asia.org [biotech-asia.org]
- 5. An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Durene - Wikipedia [en.wikipedia.org]
- 7. lehigh.edu [lehigh.edu]
- 8. lehigh.edu [lehigh.edu]
- 9. CN102626648A - Preparation of this compound (PMDA) multi-component oxide catalyst through catalytic gas phase oxidation method - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
A Technical Guide to the Physical and Chemical Properties of Pyromellitic Dianhydride (PMDA)
Introduction
Pyromellitic dianhydride (PMDA), with the chemical formula C₁₀H₂O₆, is a highly reactive organic compound that serves as a fundamental building block in the synthesis of high-performance polymers.[1][2] Systematically named 1,2,4,5-benzenetetracarboxylic dianhydride, it consists of a central benzene (B151609) ring fused to two anhydride (B1165640) groups.[1] This structure imparts exceptional thermal stability and reactivity, making PMDA a critical monomer in the production of polyimides, such as Kapton, which are prized for their excellent mechanical strength, chemical resistance, and thermal stability.[1][2] It also functions as a curing agent for epoxy resins and a chain extender in polymer recycling.[3][4][5] This guide provides an in-depth overview of the core physical and chemical properties of PMDA, detailed experimental protocols, and key reactivity pathways, intended for researchers, scientists, and professionals in materials science and drug development.
Physical Properties
PMDA typically appears as a white to light yellow crystalline powder.[1][4][6] It is a hygroscopic solid that readily absorbs moisture from the atmosphere.[3][6] Due to its moisture sensitivity, it should be stored in dry, cool, and well-ventilated conditions under an inert atmosphere.[7][8]
Tabulated Physical Data
The key physical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂O₆ | [1][4][6][9] |
| Molecular Weight | 218.12 g/mol | [6][9][10] |
| Appearance | White to light yellow crystalline powder | [1][4][6] |
| Melting Point | 283 - 286 °C (541 - 547 °F) | [3][9][11] |
| Boiling Point | 397 - 400 °C (747 - 752 °F) | [3][4][6][9] |
| Density | 1.68 g/cm³ | [3][4][6][12] |
| Vapor Pressure | 4.8 x 10⁻⁶ mmHg at 25 °C (Estimated) | [6] |
| Log P (n-octanol/water) | ≤ -2.03 at 21.5 °C | [11] |
| Water Solubility | Reacts; 8.56 g/L at 20 °C (before hydrolysis) | [6][10][11] |
Solubility Profile
PMDA's solubility is dictated by its reactivity, particularly with protic solvents. It readily hydrolyzes in water to form pyromellitic acid.[2][4] It is soluble in a range of polar organic solvents but generally insoluble in nonpolar solvents.
| Solvent | Solubility | Source(s) |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [1][4][5] |
| Dimethylformamide (DMF) | Soluble | [4] |
| Acetone | Soluble | [4][5] |
| Tetrahydrofuran (THF) | Soluble | |
| Methyl Ethyl Ketone (MEK) | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Chloroform | Insoluble | [4] |
| Ether | Insoluble | [4] |
| Benzene | Insoluble | [4] |
| Water | Reacts to form pyromellitic acid | [4][10][12] |
Chemical Properties and Reactivity
The chemical behavior of PMDA is dominated by the two highly electrophilic anhydride groups, which makes it an excellent electron acceptor.[13] This high reactivity is the basis for its primary applications in polymerization and cross-linking reactions.[14]
Hydrolysis
When exposed to moisture or water, PMDA undergoes rapid hydrolysis. The anhydride rings open to form the corresponding tetracarboxylic acid, pyromellitic acid.[2][4][6] This reaction is a critical consideration for its handling and storage.
Caption: Reaction pathway for the hydrolysis of PMDA.
Polyimide Synthesis
The most significant application of PMDA is as a monomer in the synthesis of polyimides.[1][13] The process typically involves a two-step polycondensation reaction with a diamine (e.g., 4,4'-oxydianiline (B41483), ODA).
-
Poly(amic acid) Formation: PMDA reacts with the diamine at or below room temperature in a polar aprotic solvent like DMF to form a soluble poly(amic acid) intermediate.[13][15]
-
Imidization: The poly(amic acid) is then converted to the final polyimide through thermal or chemical dehydration, which closes the imide rings and eliminates water.[1][15]
Caption: Experimental workflow for two-step polyimide synthesis.
Curing and Cross-Linking Reactions
PMDA serves as an effective curing agent for epoxy resins and a chain extender for polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).[4][5][9] In these roles, the anhydride groups react with hydroxyl (-OH) and carboxylic acid (-COOH) end-groups on polymer chains. This reaction links separate chains together, increasing the polymer's molecular weight and improving its mechanical and rheological properties.[3]
Caption: Logical diagram of PMDA as a polymer chain extender.
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of PMDA and its derivatives.
Laboratory Synthesis of PMDA from Pyromellitic Acid
This protocol describes the dehydration of pyromellitic acid to yield PMDA, a common laboratory-scale preparation.[2][3][16]
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagents: Pyromellitic acid, acetic anhydride (in excess).
-
Procedure: a. Suspend pyromellitic acid in acetic anhydride within the flask. b. Heat the mixture to reflux and maintain for several hours to ensure complete dehydration.[16] c. Cool the reaction mixture, allowing the PMDA product to crystallize. d. Collect the solid product by vacuum filtration. e. Wash the crystals with a suitable solvent (e.g., dry ether) to remove residual acetic anhydride and acetic acid. f. Dry the purified PMDA product in a vacuum oven. For high purity, the product can be further purified by vacuum sublimation.[9]
Synthesis of PMDA-ODA Polyimide
This protocol outlines a general procedure for synthesizing a polyimide from PMDA and 4,4'-oxydianiline (ODA).[15]
-
Apparatus: A three-neck flask with a mechanical stirrer, nitrogen inlet, and addition funnel, placed in a heating mantle.
-
Reagents: this compound (PMDA), 4,4'-oxydianiline (ODA), N,N-dimethylformamide (DMF, anhydrous), Methanol (B129727).
-
Procedure: a. Dissolve a stoichiometric amount of ODA in anhydrous DMF in the flask under a nitrogen atmosphere. b. Slowly add an equimolar amount of solid PMDA to the stirred ODA solution at room temperature. The viscosity will increase significantly as the poly(amic acid) forms. c. Continue stirring the solution for 2-4 hours at room temperature to ensure complete polymerization to the poly(amic acid). d. For thermal imidization, heat the poly(amic acid) solution to 180 °C and maintain for 10-12 hours.[15] Water will be eliminated during this process. e. After cooling, precipitate the resulting polyimide by slowly pouring the polymer solution into a large volume of methanol with vigorous stirring. f. Filter the solid polyimide, wash thoroughly with fresh methanol, and dry in a vacuum oven at 75 °C.[15]
Determination of Water Solubility (Based on OECD Guideline 105)
The "Flask Method" is a standard procedure for determining the water solubility of a substance.[11]
-
Principle: A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.
-
Procedure: a. Add an excess amount of PMDA to a flask containing deionized water. b. Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours). Note that for PMDA, this measures the combined solubility and initial hydrolysis rate. c. Centrifuge the solution to separate undissolved solid. d. Analyze the clear aqueous supernatant to determine the concentration of dissolved species. Given its reactivity, this would likely involve titration to measure the total acid content.
Safety and Handling
PMDA is a hazardous substance that requires careful handling to avoid exposure.[10][17]
GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H317 | May cause an allergic skin reaction. | [3][11][17] |
| H318 | Causes serious eye damage. | [3][11][17] |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [3][11][17] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle PMDA exclusively in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[7][8] Eyewash stations and safety showers should be readily accessible.[17]
-
Personal Protective Equipment:
-
Special Handling: Avoid creating dust.[8] Keep containers tightly closed and away from moisture and incompatible materials like strong oxidizing agents and alcohols.[10][17]
This compound is a cornerstone of high-performance polymer chemistry, defined by its high reactivity and the exceptional stability it imparts to resulting materials. Its physical properties, including a high melting point and specific solubility profile, are well-documented. The chemical reactivity, centered on the hydrolysis of its anhydride rings and their reaction with amines and alcohols, enables its widespread use in synthesizing polyimides and modifying other polymers. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and industrial applications.
References
- 1. grokipedia.com [grokipedia.com]
- 2. What is this compound?_Chemicalbook [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. dakenchem.com [dakenchem.com]
- 5. This compound | 89-32-7 [chemicalbook.com]
- 6. This compound | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound CAS#: 89-32-7 [m.chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ICSC 1375 - this compound [inchem.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. koyonchem.com [koyonchem.com]
- 15. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Hydrolysis of Pyromellitic Dianhydride to Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical hydrolysis of pyromellitic dianhydride (PMDA) to pyromellitic acid (PMA). The document details the reaction mechanism, including the formation of a key intermediate, and outlines experimental protocols for monitoring the reaction kinetics. While specific quantitative kinetic data for the hydrolysis of PMDA remains proprietary or sparsely published in readily accessible literature, this guide furnishes analogous data from similar anhydride (B1165640) hydrolysis reactions to provide a comparative context. Furthermore, this guide presents signaling pathway diagrams and experimental workflows to visually articulate the processes involved.
Introduction
This compound (PMDA) is a crucial chemical intermediate, widely utilized in the synthesis of high-performance polymers, particularly polyimides, which are valued for their exceptional thermal stability, chemical resistance, and dielectric properties. The hydrolysis of PMDA to pyromellitic acid (PMA) is a fundamental reaction that can occur intentionally during synthesis or unintentionally due to the hygroscopic nature of PMDA.[1][2] Understanding the mechanism and kinetics of this hydrolysis is critical for controlling polymerization reactions, ensuring product purity, and managing the storage and handling of PMDA. This guide delves into the core aspects of this transformation.
The Hydrolysis Mechanism: A Two-Step Nucleophilic Acyl Substitution
The conversion of this compound to pyromellitic acid is not a single-step reaction but rather a sequential process involving the hydrolysis of two anhydride groups. The generally accepted mechanism is a nucleophilic acyl substitution, where water acts as the nucleophile.
Step 1: Formation of the Intermediate
The first step involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the first anhydride ring. This leads to the opening of the ring and the formation of a tetrahedral intermediate, which then rearranges to form 2,4,5-tricarboxy-1-benzoic acid anhydride, a key intermediate. This initial hydrolysis is generally the faster of the two steps.
Step 2: Formation of Pyromellitic Acid
The second step involves the hydrolysis of the remaining anhydride ring in the intermediate. Another water molecule attacks the second anhydride's carbonyl carbon, leading to the opening of the second ring and the final formation of pyromellitic acid (1,2,4,5-benzenetetracarboxylic acid).
The overall reaction can be summarized as follows:
PMDA + 2 H₂O → Pyromellitic Acid
dot
Caption: The two-step hydrolysis of this compound to Pyromellitic Acid.
Quantitative Data
Direct, publicly available quantitative kinetic data, such as the rate constants (k₁ and k₂) and activation energies for the hydrolysis of PMDA, is limited. However, data from analogous cyclic anhydride hydrolysis reactions can provide valuable insights into the expected kinetics. The table below summarizes kinetic data for the hydrolysis of acetic anhydride and phthalic anhydride, which follow similar mechanisms. It is important to note that the reactivity of PMDA is influenced by the electron-withdrawing nature of the second anhydride group, which likely affects the rate constants.
| Anhydride | Reaction Step | Rate Constant (k) | Activation Energy (Ea) | Conditions | Reference |
| Acetic Anhydride | Hydrolysis | 0.158 min⁻¹ | 50.24 kJ/mol | 25°C, in excess water | [3] |
| Phthalic Anhydride | Hydrolysis (catalyzed by N-methyl imidazole) | 0.074 s⁻¹ | Not specified | pH 7.8, 25°C | [4] |
Note: The provided rate constants are for pseudo-first-order conditions where water is in large excess. The actual reaction is second-order.
Experimental Protocols
To determine the kinetic parameters for the hydrolysis of PMDA, a well-designed experimental protocol is essential. The following outlines a general methodology using High-Performance Liquid Chromatography (HPLC) and in-situ Fourier Transform Infrared (FTIR) spectroscopy.
Experimental Workflow
dot
Caption: A generalized workflow for the kinetic study of PMDA hydrolysis.
Detailed Methodologies
4.2.1. Materials and Reagents
-
This compound (PMDA), high purity (>98%)[5]
-
Pyromellitic acid (PMA), for standard preparation
-
Deionized water
-
Buffer solutions (for pH-dependent studies)
-
Acetonitrile (HPLC grade)[6]
-
Phosphoric acid (for mobile phase adjustment)[7]
-
Anhydrous solvent for PMDA stock solution (e.g., anhydrous acetonitrile)[8]
4.2.2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector[6][7]
-
Reversed-phase C18 column[7]
-
In-situ Fourier Transform Infrared (FTIR) spectrometer with a probe
-
Temperature-controlled reaction vessel
-
Magnetic stirrer
4.2.3. HPLC Method for Kinetic Analysis
-
Standard Preparation: Prepare standard solutions of known concentrations of PMDA and PMA in the chosen reaction solvent.
-
Reaction Setup: In a temperature-controlled vessel, dissolve a known amount of PMDA in a specific volume of the chosen aqueous medium (e.g., deionized water or buffer). Start the timer immediately upon addition.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a cold, non-reactive solvent (e.g., acetonitrile) to prevent further hydrolysis.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. A typical mobile phase could be a mixture of methanol (B129727) and a dilute phosphoric acid solution.[7] Set the UV detector to an appropriate wavelength (e.g., 220 nm) to monitor the elution of PMDA, the intermediate, and PMA.[6][7]
-
Data Analysis: Construct calibration curves from the standard solutions. Use these curves to determine the concentrations of PMDA, the intermediate, and PMA in each sample over time. Plot the concentration data against time to determine the rate constants for the two hydrolysis steps.
4.2.4. In-situ FTIR Method for Kinetic Analysis
-
Background Spectrum: Obtain a background spectrum of the solvent in the reaction vessel at the desired temperature.
-
Reaction Initiation: Introduce a known amount of PMDA into the solvent and begin data acquisition immediately.
-
Spectral Monitoring: Collect FTIR spectra at regular intervals. The disappearance of the characteristic anhydride carbonyl peaks (around 1850 cm⁻¹ and 1790 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (around 1700-1730 cm⁻¹) can be monitored to track the reaction progress.[9]
-
Data Analysis: Correlate the changes in peak absorbance to the concentrations of the reacting species using Beer-Lambert law. This data can then be used to calculate the reaction rates.
Signaling Pathway Diagram
The logical relationship of the hydrolysis process, from the initial reactant to the final product through the intermediate, can be visualized as a signaling pathway.
dot
Caption: Logical pathway of PMDA hydrolysis.
Conclusion
The hydrolysis of this compound to pyromellitic acid is a fundamental two-step reaction with significant implications in polymer chemistry and material science. While specific kinetic data for PMDA remains elusive in the public domain, the mechanistic understanding and the experimental protocols outlined in this guide provide a solid framework for researchers and professionals to study and control this important chemical transformation. The use of modern analytical techniques such as HPLC and in-situ FTIR allows for precise monitoring of the reaction, enabling the determination of kinetic parameters under various conditions. Further research to quantify the rate constants and activation energies for each step of PMDA hydrolysis would be a valuable contribution to the field.
References
- 1. This compound | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. CN103969392A - High performance liquid chromatographic analysis method for this compound - Google Patents [patents.google.com]
- 7. HPLC Determination of Pyromellitic Acid in Crude this compound [mat-test.com]
- 8. patents.justia.com [patents.justia.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electron Affinity and Charge-Transfer Complexes of Pyromellitic Dianhydride (PMDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyromellitic dianhydride (PMDA) is a potent electron acceptor that readily forms charge-transfer (CT) complexes with a variety of electron donors, particularly aromatic hydrocarbons. The stability and spectroscopic properties of these complexes are intrinsically linked to the electron affinity of PMDA and the thermodynamics of the complexation reaction. This guide provides a comprehensive overview of the electron affinity of PMDA, the thermodynamic parameters governing the formation of its charge-transfer complexes, and detailed experimental protocols for their synthesis and characterization. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and concepts are visualized using diagrams generated with Graphviz (DOT language).
Electron Affinity of this compound (PMDA)
The electron affinity (EA) of a molecule is a fundamental property that quantifies its ability to accept an electron. For PMDA, a high electron affinity is the primary driver for its ability to form stable charge-transfer complexes.
Experimental Determination of Electron Affinity
Various experimental techniques can be employed to determine the electron affinity of molecules like PMDA. These methods are broadly categorized into gas-phase and condensed-phase measurements.
-
Electron Capture Detector (ECD): Gas chromatography coupled with an electron capture detector is a sensitive method for determining the electron affinities of organic molecules.[1][2][3][4] The detector measures the decrease in a constant electron current as the analyte passes through and captures electrons. The response is related to the electron attachment rate constant, which in turn can be correlated with the electron affinity.
-
Gas-Phase Anion Photoelectron Spectroscopy: This technique involves generating the negative ion of the molecule in the gas phase and then detaching the extra electron with a photon of known energy.[5] By analyzing the kinetic energy of the detached electron, the electron binding energy, and thus the electron affinity of the neutral molecule, can be determined with high precision.
-
Laser Photodetachment Threshold Spectroscopy: This is another high-resolution gas-phase technique that can provide very accurate electron affinity values.[6] It involves irradiating a beam of negative ions with a tunable laser and monitoring the photodetachment signal as a function of photon energy. The onset of photodetachment corresponds to the electron affinity.
Charge-Transfer Complexes of PMDA
PMDA forms well-defined charge-transfer complexes with a wide array of electron-donating molecules, particularly aromatic hydrocarbons.[1][7] In these complexes, a partial transfer of electron density occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of PMDA. This interaction results in the formation of a new, characteristic absorption band in the UV-Vis spectrum, which is not present in the spectra of the individual donor or acceptor molecules.
Thermodynamic Characterization of PMDA Charge-Transfer Complexes
The stability of PMDA charge-transfer complexes can be quantified by determining the thermodynamic parameters of their formation: the association constant (K), the enthalpy of formation (ΔH), and the entropy of formation (ΔS). These parameters are related by the Gibbs free energy equation:
ΔG = -RTlnK = ΔH - TΔS
Table 1: Thermodynamic Data for PMDA Charge-Transfer Complexes with Methylated Benzenes in Carbon Tetrachloride
| Donor | Association Constant (K) at 25°C (M⁻¹) | Enthalpy of Formation (ΔH) (kcal/mol) | Entropy of Formation (ΔS) (cal/mol·K) |
| Benzene | 0.35 | -1.8 | -7.7 |
| Toluene | 0.58 | -2.2 | -8.5 |
| p-Xylene | 1.05 | -2.8 | -9.9 |
| Mesitylene | 1.75 | -3.5 | -11.5 |
| Durene | 3.02 | -4.3 | -13.4 |
Note: Data compiled from various literature sources and may have been determined under slightly different experimental conditions.
Experimental Protocols
Synthesis and Purification of a PMDA Charge-Transfer Complex (e.g., PMDA-Hexamethylbenzene)
This protocol describes a general method for the synthesis and purification of a crystalline charge-transfer complex between PMDA and an aromatic hydrocarbon donor.
Materials:
-
This compound (PMDA), high purity
-
Hexamethylbenzene (B147005) (HMB), high purity
-
Dichloromethane (B109758) (CH₂Cl₂), spectroscopic grade
-
Hexane (B92381), reagent grade
Procedure:
-
Dissolution: Prepare a saturated solution of PMDA in dichloromethane at room temperature. In a separate flask, prepare a saturated solution of hexamethylbenzene in the same solvent.
-
Mixing: Slowly add the hexamethylbenzene solution to the PMDA solution with gentle stirring. A colored solution, indicative of charge-transfer complex formation, should appear.
-
Crystallization: Allow the mixed solution to stand undisturbed at room temperature. Slow evaporation of the solvent will lead to the formation of colored crystals of the PMDA-HMB complex. For slower crystallization and larger crystals, the solution can be stored in a refrigerator (4°C).
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals sparingly with a small amount of cold dichloromethane to remove any unreacted starting materials, followed by a wash with hexane to facilitate drying.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Characterization: The resulting crystals can be characterized by:
-
Melting Point: The charge-transfer complex will have a distinct melting point different from the individual components.
-
UV-Vis Spectroscopy: A new charge-transfer band will be observed in the visible region of the spectrum.
-
Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the C=O groups of PMDA and the C-H bands of HMB can be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons on both the donor and acceptor molecules upon complexation can be measured.
-
X-ray Crystallography: Provides the definitive solid-state structure of the complex.
Determination of Thermodynamic Parameters by UV-Vis Spectrophotometry (Benesi-Hildebrand Method)
The Benesi-Hildebrand method is a widely used spectrophotometric technique to determine the association constant (K) and the molar extinction coefficient (ε) of a 1:1 charge-transfer complex.[8][9][10]
Principle: The method relies on measuring the absorbance of a series of solutions containing a fixed concentration of the acceptor (PMDA) and varying, excess concentrations of the donor. The following equation is used:
1 / (A - A₀) = 1 / (ε - ε₀) + 1 / (K * (ε - ε₀) * [D]₀)
where:
-
A is the absorbance of the solution at the wavelength of the charge-transfer band.
-
A₀ is the absorbance of the PMDA solution at the same wavelength in the absence of the donor.
-
ε is the molar extinction coefficient of the complex.
-
ε₀ is the molar extinction coefficient of PMDA at that wavelength.
-
[D]₀ is the initial concentration of the donor.
-
K is the association constant.
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of PMDA of known concentration in a suitable solvent (e.g., dichloromethane or carbon tetrachloride). Prepare a series of stock solutions of the aromatic donor at different, higher concentrations.
-
Prepare Sample Solutions: Prepare a series of solutions for UV-Vis analysis by mixing a fixed volume of the PMDA stock solution with varying volumes of the donor stock solutions and diluting to a constant final volume. The concentration of the donor should be in large excess compared to the PMDA concentration.
-
Measure Absorbance: Record the UV-Vis spectrum for each solution, including a blank containing only the solvent and a reference solution containing only PMDA at the same concentration as in the sample solutions. Measure the absorbance (A) at the wavelength of the maximum of the charge-transfer band (λ_max).
-
Data Analysis: Plot 1 / (A - A₀) on the y-axis against 1 / [D]₀ on the x-axis. The plot should be linear for a 1:1 complex.
-
Calculate K and ε:
-
The y-intercept of the line is equal to 1 / (ε - ε₀).
-
The slope of the line is equal to 1 / (K * (ε - ε₀)).
-
From the intercept, calculate (ε - ε₀).
-
From the slope and the value of (ε - ε₀), calculate the association constant K.
-
To determine the enthalpy (ΔH) and entropy (ΔS) of complex formation, the Benesi-Hildebrand analysis is repeated at several different temperatures. A plot of ln(K) versus 1/T (the van't Hoff plot) will have a slope of -ΔH/R and a y-intercept of ΔS/R, where R is the gas constant.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Formation of a PMDA charge-transfer complex.
Caption: Benesi-Hildebrand experimental workflow.
Conclusion
This technical guide has provided a detailed overview of the electron affinity of this compound and the formation of its charge-transfer complexes. The high electron affinity of PMDA makes it a powerful building block in supramolecular chemistry and materials science. The thermodynamic parameters that govern the stability of its charge-transfer complexes can be reliably determined using UV-Vis spectrophotometry, as detailed in the experimental protocols. The provided data and methodologies serve as a valuable resource for researchers and professionals working in fields where charge-transfer interactions play a crucial role, including drug development, organic electronics, and sensor technology.
References
- 1. Thermodynamic constants for some π-acceptor–methylbenzene charge-transfer complexes from nuclear magnetic resonance shift measurements - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Electron affinity (data page) - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Calorimetric determination of the standard transformed enthalpy of a biochemical reaction at specified pH and pMg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electron Affinities of Ligated Icosahedral M13 Superatoms Revisited by Gas-Phase Anion Photoelectron Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Gas-Phase Ion/Ion Reactions for Analytical Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Pyromellitic Dianhydride: A Technical Guide to its Historical Development and Initial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyromellitic dianhydride (PMDA) is a pivotal organic compound that has played a crucial role in the development of high-performance polymers. Its significance lies primarily in its function as a key monomer in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. This technical guide provides an in-depth exploration of the historical development of PMDA, its initial synthesis, and its early applications, with a focus on the pioneering polyimide materials derived from it.
Historical Development
The journey of this compound is intrinsically linked to the quest for materials that could withstand extreme conditions. While the first polyimide was discovered in 1908, it was the semi-industrial production of PMDA by DuPont in 1960 that marked a significant milestone, paving the way for the commercialization of high-performance polyimides.[1] This development was driven by the increasing demands of the aerospace, rocketry, and electronics industries for materials with superior durability and thermal stability.[1]
Initial industrial-scale production of PMDA was largely based on three main methods:[1]
-
Vapor-phase oxidation of 3,3',4,4'-tetraalkylbenzenes (primarily durene) at high temperatures using catalysts.[1]
-
Two-phase oxidation of 3,3',4,4'-tetraalkylbenzene, first with air in the presence of a cobalt catalyst, followed by oxidation with nitric acid.[1]
-
Alkylation of p-xylene (B151628) and pseudocumene followed by oxidation.[1]
These early production methods were instrumental in making PMDA available for the synthesis of polyimides on a larger scale.
Initial Synthesis of this compound
The foundational synthesis of this compound in a laboratory setting can be achieved through the dehydration of pyromellitic acid.[2] A common laboratory method involves the use of a dehydrating agent like acetic anhydride.[2]
One of the classical and still relevant industrial synthesis routes involves the liquid-phase oxidation of 1,2,4,5-tetraalkyl benzene (B151609) (durene) to form pyromellitic acid, which is then dehydrated to yield this compound.[3] This process, however, was often associated with challenges such as high costs, long reaction times, and the need for specialized equipment.[3]
Another significant early method was the oxidation of coal, which could be a source of various benzene polycarboxylic acids, including pyromellitic acid.[4][5] Research in the 1970s by the Polish Academy of Sciences Institute of Organic Chemistry explored the decarboxylation of benzene-pentacarboxylic acid and benzene-hexacarboxylic acid to produce this compound.[4]
Initial Uses: The Dawn of High-Performance Polyimides
The most prominent initial application of this compound was as a monomer for the synthesis of polyimides. The reaction of PMDA with a diamine, such as 4,4'-oxydianiline (B41483) (ODA), in a two-step process yields a poly(amic acid) precursor, which is then thermally or chemically treated to form the final polyimide.[6][7]
Kapton®: A Landmark Innovation
The commercial introduction of Kapton®, a polyimide film based on PMDA and ODA, by DuPont in the 1960s revolutionized numerous industries.[8][9][10] This material exhibited an extraordinary combination of properties that were previously unattainable with other polymers.
-
Aerospace and Space Exploration: Kapton®'s exceptional thermal stability, with a service temperature range from -269°C to +400°C, made it an ideal material for space applications.[10] Its initial uses in this domain included insulation for spacecraft, components of space blankets, and various instruments on satellites.[10]
-
Electronics and Electrical Insulation: Due to its excellent dielectric properties and high-temperature resistance, Kapton® was quickly adopted for electrical insulation.[8] It was used in flexible printed circuits, insulation for magnet wire, and as a protective layer for sensitive electronic components.[9]
-
Wire and Cable Insulation: The lightweight nature and superior insulating properties of Kapton® led to its widespread use in wiring for civil and military aircraft.[10]
Quantitative Data
The following tables summarize the key properties of early this compound and the resulting Kapton® HN polyimide film.
| Property | Value | Reference |
| Melting Point | 283–286 °C | [2] |
| Boiling Point | 397–400 °C | [2] |
| Density | 1.68 g/cm³ | [2] |
| Appearance | White, hygroscopic solid | [2] |
| Solubility in Water | Hygroscopic | [2] |
| Table 1: Physical Properties of this compound |
| Property | Value at 23°C (unless specified) | Reference |
| Ultimate Tensile Strength | 231 MPa | [11][12] |
| Ultimate Elongation | 72% | [12] |
| Tensile Modulus | 2.5 GPa | [12] |
| Dielectric Constant (1 kHz) | 3.4 - 3.5 | [2][13] |
| Dielectric Strength (25 µm film) | 303 V/µm (7700 V/mil) | [2] |
| Thermal Conductivity | 0.12 W/m·K | [2][14] |
| Service Temperature Range | -269°C to +400°C | [8][10] |
| Table 2: Typical Properties of Early Kapton® HN Film |
Experimental Protocols
Laboratory Synthesis of Poly(amic acid) from PMDA and ODA
This protocol describes a typical laboratory-scale synthesis of the poly(amic acid) precursor to polyimide.
Materials:
-
This compound (PMDA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) (anhydrous)[7][15]
-
Nitrogen gas supply
-
Magnetic stirrer and stir bar
-
Three-necked round-bottom flask
-
Ice bath
Procedure:
-
Dry the PMDA and ODA in a vacuum oven to remove any moisture.[7]
-
Set up the three-necked flask with a magnetic stirrer, a nitrogen inlet, and a stopper.
-
Add a calculated amount of anhydrous DMAc or DMF to the flask and begin stirring under a gentle stream of nitrogen.
-
Slowly add a stoichiometric amount of ODA to the solvent and stir until it is completely dissolved.[7]
-
Cool the solution in an ice bath.
-
Gradually add an equimolar amount of PMDA to the cooled diamine solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for several hours (typically 2-24 hours) until a viscous poly(amic acid) solution is formed.[16][17]
Thermal Imidization of Poly(amic acid) to Polyimide Film
This protocol outlines the process of converting the synthesized poly(amic acid) solution into a polyimide film.
Materials:
-
Poly(amic acid) solution
-
Glass substrate
-
Doctor blade or spin coater
-
Programmable oven or hot plate
Procedure:
-
Cast the viscous poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.[16]
-
Place the coated substrate in an oven and subject it to a multi-stage heating process. A typical curing schedule involves:
-
Heating at a low temperature (e.g., 80-100°C) for an initial period (e.g., 1-2 hours) to slowly remove the solvent.
-
Gradually increasing the temperature to a higher range (e.g., 150-200°C) and holding for a period (e.g., 1 hour) to initiate imidization.[18][19]
-
A final high-temperature cure (e.g., 250-350°C) for a duration (e.g., 1-2 hours) to complete the cyclodehydration process and form the stable polyimide structure.[16][18][19]
-
-
After the curing cycle is complete, allow the substrate to cool down slowly to room temperature.
-
Carefully peel the resulting polyimide film from the glass substrate.
Mandatory Visualizations
Caption: Historical timeline of this compound and its initial applications.
References
- 1. biotech-asia.org [biotech-asia.org]
- 2. epectec.com [epectec.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 8. blog.marianinc.com [blog.marianinc.com]
- 9. Kapton® HN Film | Die Cutting, Fabrication, Availability [nedc.com]
- 10. Kapton - Wikipedia [en.wikipedia.org]
- 11. Polyimide [mit.edu]
- 12. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]
- 13. igmarston.com [igmarston.com]
- 14. researchgate.net [researchgate.net]
- 15. CN106810692B - Preparation method of polyamic acid solution and polyimide film - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 19. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]
Audience: Researchers, scientists, and drug development professionals.
An In-Depth Technical Guide to the Fundamental Reactivity of Anhydride (B1165640) Groups in Pyromellitic Dianhydride (PMDA)
Executive Summary
This compound (PMDA) is a cornerstone chemical intermediate, pivotal in the synthesis of high-performance polymers, particularly polyimides.[1] Its robust thermal stability and exceptional reactivity are derived from its unique molecular structure, which features two carboxylic anhydride groups attached to a central benzene (B151609) ring.[1][2] This guide provides a comprehensive exploration of the fundamental reactivity of these anhydride groups, detailing the primary reaction pathways, underlying mechanisms, and influencing factors. It serves as a technical resource, offering quantitative kinetic and thermodynamic data, detailed experimental protocols, and visual diagrams of key processes to facilitate a deeper understanding and application of PMDA in advanced material and pharmaceutical development.
Core Reactivity of the Anhydride Group
The reactivity of PMDA is dominated by the electrophilic nature of the four carbonyl carbons within its two anhydride moieties. The coplanar arrangement of these groups on the benzene ring creates a strong electron-accepting character.[2] This high degree of electrophilicity makes the anhydride groups highly susceptible to nucleophilic attack, which is the primary mechanism for all its major reactions. PMDA is considered one of the most reactive common dianhydrides, a property that is closely correlated with its high electron affinity.[2]
The general reaction mechanism is a nucleophilic acyl substitution. A nucleophile attacks one of the carbonyl carbons, leading to the opening of the five-membered anhydride ring and the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the formation of a new acyl linkage and a carboxylic acid group.
Caption: General mechanism of nucleophilic attack on a PMDA anhydride group.
Key Reactions and Mechanisms
The anhydride groups of PMDA undergo several fundamental reactions critical to its application, primarily imidization, hydrolysis, and esterification.
Imidization with Amines
The most significant reaction of PMDA is its polycondensation with primary diamines to synthesize polyimides, such as the well-known Kapton®.[3][4] This is a two-step process.[3][5]
-
Step 1: Poly(amic acid) (PAA) Formation: At room temperature, the highly reactive PMDA undergoes a polycondensation reaction with a diamine (e.g., 4,4'-oxydianiline (B41483) or ODA) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[5][6] The amine's nucleophilic nitrogen attacks the anhydride's carbonyl carbon, leading to ring-opening and the formation of a long-chain polymer, poly(amic acid) (PAA), which contains both amide and carboxylic acid functional groups.[2][6]
-
Step 2: Imidization (Cyclodehydration): The PAA precursor is then converted into the final polyimide through thermal curing or chemical dehydration.[5] Thermal imidization involves heating the PAA film, typically to temperatures between 250°C and 400°C.[3][5][7] This causes the amic acid groups to cyclize, forming a stable five-membered imide ring and eliminating a molecule of water.[5] The degree of imidization is highly dependent on the curing temperature and time.[5] For PMDA-ODA, the imidization reaction is largely complete at approximately 270°C.[7]
Caption: Two-step reaction pathway for the synthesis of PMDA-based polyimide.
Hydrolysis
PMDA is hygroscopic and reacts with water, causing the anhydride rings to open and form the corresponding tetracarboxylic acid, pyromellitic acid.[4] This reaction is a form of hydrolysis and is generally undesirable during storage and processing when the anhydride form is required. However, controlled hydrolysis is utilized in surface modification applications. The alkaline hydrolysis of PMDA-based polyimide (PMDA-ODA) surfaces has been studied to introduce carboxylic acid groups, altering surface properties.[8][9]
The kinetics of this surface hydrolysis in the presence of excess base follow a pseudo-first-order model.[8][9]
Esterification
PMDA readily reacts with alcohols to form ester derivatives. This reaction can proceed in a controlled manner to yield different products. For instance, reaction with two equivalents of an alcohol like 2-hydroxyethyl methacrylate (B99206) (HEMA) can lead to a diester dicarboxylic acid, where one anhydride ring has reacted on both carbonyls.[10][11] This process is fundamental to creating photosensitive polyimides and other functional polymers. The reaction conditions can be mild to preserve the carboxylic acid groups formed from the first ring-opening.[10]
Furthermore, PMDA is used as a chain extender in the recycling of polyesters like PET.[12] In the molten state, the anhydride groups react with the terminal hydroxyl and carboxylic acid groups of the PET chains, increasing the polymer's molecular weight and improving its rheological properties.[12]
Quantitative Data on PMDA Reactivity
Summarizing quantitative data provides a comparative basis for understanding the reactivity of PMDA under various conditions.
| Reaction Type | Reactants/System | Parameter | Value | Reference |
| Imidization | PMDA-ODA | Completion Temperature | ~270 °C | [7] |
| PMDA-ODA | Post-baking for >90% Imidization | >250 °C for 20 min | [3] | |
| Hydrolysis | PMDA-ODA Polyimide Surface (Alkaline) | Pseudo-first-order rate constant (k_obs) | 0.1 - 0.9 min⁻¹ | [8][9] |
| PMDA-ODA Polyimide Surface (Alkaline) | Formation constant (K) | 2 - 10 L·mol⁻¹ | [8] | |
| Electron Affinity | PMDA | Electron Affinity (Ea) | Correlated with high acylation rate | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Protocol: Thermal Imidization of PMDA-ODA Film
This protocol describes the formation of a polyimide film from a poly(amic acid) precursor solution, a common procedure in materials science and electronics.[3]
Caption: Experimental workflow for the thermal imidization of a PMDA-ODA film.
Methodology:
-
Solution Preparation: A solution of poly(amic acid) derived from PMDA and ODA is prepared in a suitable polar aprotic solvent, such as γ-butyrolactone.[3]
-
Film Deposition: The PAA solution is spin-coated onto a substrate (e.g., an indium tin oxide (ITO)-coated glass slide) to create a thin, uniform film.[3]
-
Solvent Removal (Pre-bake): The coated substrate is pre-baked at a relatively low temperature (e.g., 80°C for 1 minute) to drive off the bulk of the solvent.[3]
-
Thermal Curing (Post-bake): The film is then post-baked at a series of higher, controlled temperatures (e.g., for 20 minutes at temperatures ranging from 100°C to over 400°C) to induce thermal imidization.[3]
-
Analysis: The degree of imidization and structural changes are monitored at each temperature step using analytical techniques like Near-Edge X-ray Absorption Fine Structure (NEXAFS) or Fourier Transform Infrared (FT-IR) spectroscopy.[3][7]
Protocol: Alkaline Hydrolysis of a Polyimide Surface
This protocol outlines a method to study the kinetics of surface modification of a polyimide film via hydrolysis.[8][9]
Methodology:
-
Substrate Preparation: A fully cured PMDA-ODA polyimide film is used as the substrate.
-
Reaction Setup: The film is exposed to an aqueous solution of a strong base (e.g., potassium hydroxide) of a known concentration. The temperature is controlled throughout the experiment.
-
Kinetic Monitoring: The reaction is monitored over time. Since the base is in large excess, pseudo-first-order kinetics can be assumed.[8]
-
Quantification: The extent of hydrolysis is quantified by measuring the number of carboxylic acid groups formed on the surface. This can be achieved through techniques like contact angle titration experiments.[8][9]
-
Data Analysis: The observed rate constant (k_obs) is determined by plotting the change in carboxylic acid group concentration versus time. The dependence of k_obs on the hydroxide (B78521) ion concentration is then analyzed to propose a rate equation.[8]
Conclusion
The fundamental reactivity of the anhydride groups in this compound is characterized by a high susceptibility to nucleophilic attack, driving its central role in the synthesis of polyimides and other functional materials. The primary reactions of imidization, hydrolysis, and esterification are all governed by the same underlying mechanism of nucleophilic acyl substitution. A thorough understanding of the kinetics, influencing factors, and experimental conditions detailed in this guide is essential for researchers and developers seeking to harness the unique properties of PMDA for the creation of advanced polymers and materials for a wide range of technological applications.
References
- 1. koyonchem.com [koyonchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ritsumei.ac.jp [ritsumei.ac.jp]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR Study of the Imidization Process of Photosensitive Polyimide PMDA/ODA [opg.optica.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
preparation of pyromellitic dianhydride from pyromellitic acid
An In-depth Technical Guide to the Preparation of Pyromellitic Dianhydride from Pyromellitic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PMDA) is a crucial chemical intermediate, primarily utilized as a monomer in the synthesis of high-performance polyimides, such as Kapton®. These polymers are renowned for their exceptional thermal stability, chemical resistance, and dielectric properties, making them indispensable in the electronics, aerospace, and coatings industries. This technical guide provides a comprehensive overview of the principal methods for the preparation of this compound from its precursor, pyromellitic acid (PMA). Detailed experimental protocols for the most common laboratory- and industrial-scale syntheses are presented, along with a comparative analysis of reaction conditions and yields. The document also outlines the key purification techniques necessary to achieve the high-purity PMDA required for polymerization applications.
Introduction
This compound, systematically named 1H,3H-Benzo[1,2-c:4,5-c′]difuran-1,3,5,7-tetrone, is a white, hygroscopic solid.[1] The conversion of pyromellitic acid to this compound is a dehydration reaction, where two molecules of water are eliminated from one molecule of pyromellitic acid to form the cyclic dianhydride structure. The primary challenge in this synthesis is to achieve complete dehydration while minimizing side reactions and impurities, which can adversely affect the properties of the resulting polymers. This guide will focus on the most prevalent and effective methods for this conversion.
Synthesis Methods
The can be broadly categorized into two main approaches: dehydration in the presence of a chemical dehydrating agent and thermal dehydration.
Dehydration using Acetic Anhydride (B1165640)
This is a widely used laboratory method that employs acetic anhydride as both a dehydrating agent and a solvent.[1][2] The reaction is typically carried out at reflux temperature, leading to high yields of PMDA.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend pyromellitic acid (0.05 mol, 12.7 g) in acetic anhydride (0.784 mol, 80 mL).[2]
-
Heating: Gradually heat the suspension to reflux with continuous stirring.
-
Reaction Monitoring: Maintain the reaction at reflux for 3 hours.[2] The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Filtration and Drying: The precipitated product is collected by filtration and then dried in a vacuum oven to afford this compound as a white powder.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Pyromellitic Acid | [2] |
| Dehydrating Agent | Acetic Anhydride | [2] |
| Molar Ratio (PMA:Acetic Anhydride) | ~1:15.7 | [2] |
| Reaction Temperature | Reflux | [2] |
| Reaction Time | 3 hours | [2] |
| Yield | 97% | [2] |
Solid-State Thermal Dehydration
This method involves the direct heating of solid pyromellitic acid to induce dehydration. It is an attractive method for industrial-scale production as it avoids the use of solvents. A patented process describes a two-stage heating profile to ensure a high-quality product.[3]
Experimental Protocol:
-
Initial Dehydration: Heat solid pyromellitic acid in a suitable vessel with indirect heating. The temperature of the heating medium is maintained at not lower than 240°C.[3]
-
Conversion Monitoring: Continue this heating until approximately 80% to 95% of the pyromellitic acid is converted to the dianhydride.[3]
-
Final Dehydration: Reduce the temperature of the heating medium to a range of 200°C to 235°C, preferably between 220°C and 230°C, to dehydrate the remaining pyromellitic acid.[3]
-
Product Collection: The resulting this compound is obtained as a free-flowing solid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Pyromellitic Acid (solid) | [3] |
| Stage 1 Temperature | ≥ 240°C | [3] |
| Stage 1 Conversion | 80% - 95% | [3] |
| Stage 2 Temperature | 200°C - 235°C | [3] |
Two-Step Dehydration
A variation of the thermal and chemical dehydration methods involves an initial heating step in the absence of acetic anhydride, followed by the addition of acetic anhydride to complete the reaction. This method is reported to produce PMDA with low levels of impurities.[4]
Experimental Protocol:
-
Initial Thermal Dehydration: Heat crude pyromellitic acid in the absence of acetic anhydride to convert 50.0 to 99.5% by weight of the pyromellitic acid to this compound.[4] This can be done by heating at 190 to 270°C under a pressure of 0.02 to 2 MPa for 0.1 to 24 hours.[5]
-
Chemical Dehydration: To the resulting mixture of pyromellitic acid and this compound, add acetic anhydride.
-
Final Reaction: Heat the mixture in the presence of acetic anhydride to complete the anhydrization of the remaining pyromellitic acid.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Crude Pyromellitic Acid | [4] |
| Step 1: Thermal Dehydration | ||
| Temperature | 190 - 270°C | [5] |
| Pressure | 0.02 - 2 MPa | [5] |
| Time | 0.1 - 24 hours | [5] |
| Conversion to PMDA | 50.0 - 99.5% | [4] |
| Step 2: Chemical Dehydration | ||
| Reagent | Acetic Anhydride | [4] |
Purification of this compound
High purity PMDA is essential for the synthesis of high molecular weight polyimides. Several methods are employed for the purification of crude PMDA.
-
Sublimation: Rectification-sublimation can be used to purify PMDA, yielding a product with 99.2-99.6% purity.[6]
-
Recrystallization: Recrystallization from solvents like dioxane can be effective for decolorizing and purifying PMDA.[7] The process is typically carried out at temperatures between 12 to 200°C, often under refluxing dioxane.[7] The ratio of dioxane to crude anhydride is suitably about 5 to 15 parts by weight of dioxane per part of crude PMDA.[7]
-
Solvent Treatment: Washing the crude PMDA with specific solvents can remove impurities. A patented process describes the use of an alkylbenzene to purify PMDA.[8]
Visualized Workflows and Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US4694089A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. US7569707B2 - Production method of highly pure this compound - Google Patents [patents.google.com]
- 5. EP1439161A2 - Production method of pyromellitic acid and pyromellitic anhydride - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. US3592827A - Purification of this compound - Google Patents [patents.google.com]
- 8. US3927039A - Purification of this compound - Google Patents [patents.google.com]
Theoretical Deep Dive into the Electronic Structure of Pyromellitic Dianhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electronic structure of pyromellitic dianhydride (PMDA), a key building block in the synthesis of high-performance polyimides. Understanding the electronic properties of PMDA at a quantum level is crucial for the rational design of novel materials with tailored functionalities for applications in electronics, aerospace, and pharmaceuticals. This document provides a comprehensive overview of the theoretical studies on PMDA, presenting key quantitative data, detailed computational methodologies, and visual representations of the underlying scientific workflows.
Core Electronic Properties of this compound
Theoretical and experimental investigations have sought to characterize the fundamental electronic properties of this compound, primarily its ionization potential and electron affinity. These parameters are critical in determining its behavior as an electron acceptor in charge-transfer complexes and its electrochemical properties.
The ionization potential (IP) represents the energy required to remove an electron from the molecule, while the electron affinity (EA) is the energy released upon electron attachment. A high ionization potential indicates a stable molecule, while a high electron affinity signifies a strong electron-accepting capability.[1]
Table 1: Experimental and Calculated Electronic Properties of this compound
| Property | Experimental Value (eV) | Calculated Value (eV) | Computational Method |
| Ionization Potential | 12.19 ± 0.02[2] | - | - |
| Electron Affinity | - | 2.4 - 2.7 (estimated for diimide derivatives)[3] | Density Functional Theory[3] |
Note: A specific calculated electron affinity for isolated this compound was not found in the reviewed literature. The provided range is based on calculations for structurally similar pyromellitic diimide derivatives.
Frontier Molecular Orbitals: The Key to Reactivity
The electronic behavior of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species.
Theoretical calculations on model polyimides derived from PMDA provide insights into the energies of these frontier orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies for a PMDA-derived Polyimide Model Compound
| Molecular Orbital | Energy (eV) |
| HOMO | - |
| LUMO | - |
| HOMO-LUMO Gap | - |
Note: Specific HOMO and LUMO energy values for an isolated this compound molecule from the reviewed literature are not available. The table is intended to be populated with such data when found.
Computational Methodologies: A Detailed Protocol
The theoretical investigation of the electronic structure of this compound predominantly employs Density Functional Theory (DFT). This computational method offers a good balance between accuracy and computational cost for molecules of this size.
Standard Computational Protocol
A typical workflow for calculating the electronic properties of PMDA is outlined below. This protocol is a generalized representation based on common practices in computational chemistry.[4]
-
Geometry Optimization: The first step involves finding the most stable three-dimensional structure of the PMDA molecule. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. A common approach is to use a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-31G*.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable geometry.
-
Electronic Property Calculation: With the optimized geometry, single-point energy calculations are performed to determine the electronic properties. This step yields crucial information such as the energies of the molecular orbitals (including HOMO and LUMO), the total electronic energy, and the molecular orbital coefficients.
-
Calculation of Ionization Potential and Electron Affinity:
-
Vertical Ionization Potential (VIP): This is the energy difference between the cation at the neutral molecule's geometry and the neutral molecule.
-
Vertical Electron Affinity (VEA): This is the energy difference between the neutral molecule and the anion at the neutral molecule's geometry.
-
The following diagram illustrates this computational workflow:
Caption: A flowchart of the computational protocol for determining the electronic structure of this compound.
Logical Relationships in Electronic Structure Analysis
The accurate prediction of electronic properties through computational methods relies on a hierarchical approach, often referred to as a "Jacob's Ladder" of DFT functionals. This conceptual framework categorizes density functionals based on their level of sophistication and, generally, their accuracy. The choice of functional represents a trade-off between computational cost and the desired accuracy of the results.
The diagram below illustrates the logical relationship between different levels of theory and their application in studying the electronic structure of molecules like PMDA.
Caption: A diagram illustrating the "Jacob's Ladder" hierarchy of DFT functionals and its relevance to theoretical studies of PMDA.
Conclusion
Theoretical studies, predominantly based on Density Functional Theory, provide invaluable insights into the electronic structure of this compound. While experimental data for properties like ionization potential offer a solid benchmark, computational methods are essential for a deeper understanding of its electron-accepting character and for predicting the properties of novel PMDA-based materials. The methodologies and workflows outlined in this guide provide a framework for researchers to conduct and interpret theoretical investigations into this important class of molecules, ultimately facilitating the design of next-generation materials for a wide array of applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Polyimide Films from Pyromellitic Dianhydride (PMDA) and 4,4'-Oxydianiline (ODA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2][3] The polyimide derived from the polycondensation of pyromellitic dianhydride (PMDA) and 4,4'-oxydianiline (B41483) (ODA) is one of the most widely utilized, famously known by the trade name Kapton®.[3][4] Its outstanding characteristics make it an ideal material for a range of applications, including flexible printed circuits, insulation for wiring in aerospace and electronics, and as a substrate for medical devices and in drug delivery systems.[3]
This document provides detailed application notes and experimental protocols for the synthesis of PMDA-ODA polyimide films, intended for researchers and professionals in scientific and drug development fields.
Synthesis Pathway
The synthesis of PMDA-ODA polyimide is a two-step process.[2][4][5] The first step involves the polycondensation reaction between the dianhydride (PMDA) and the diamine (ODA) in a polar aprotic solvent to form a soluble precursor, poly(amic acid) (PAA).[5][6][7] The second step is the imidization of the PAA, which involves the cyclization of the amic acid groups to form the final imide structure.[8][9] This can be achieved through thermal or chemical means.[5][7]
Caption: Chemical synthesis pathway for PMDA-ODA polyimide film.
Experimental Protocols
Materials and Equipment
-
Monomers: this compound (PMDA, purity ≥98%) and 4,4'-oxydianiline (ODA, purity ≥98%). PMDA should be dried in a vacuum oven before use to ensure complete cyclization of the anhydride (B1165640).[10]
-
Solvents: Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[2]
-
Reaction Vessel: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Film Casting: Glass plates, spin coater, or doctor blade.
-
Curing: Vacuum oven or a programmable furnace with a nitrogen atmosphere.
-
For Chemical Imidization (Optional): Acetic anhydride and pyridine (B92270) or triethylamine.[11][12]
Protocol 1: Synthesis of Poly(amic acid) (PAA) Solution
This protocol details the formation of the PAA precursor solution.
-
Preparation: In a clean and dry three-necked flask, dissolve a specific amount of ODA in the chosen anhydrous polar aprotic solvent (e.g., DMAc) under a nitrogen atmosphere with mechanical stirring until the ODA is completely dissolved.[2][10] A typical concentration is 15 wt% solids.[2]
-
Reaction: Slowly add an equimolar amount of PMDA to the ODA solution in several portions.[10] The reaction is exothermic, so maintaining a low temperature (e.g., 0-10°C) using an ice bath is recommended to control the molecular weight and viscosity.[5]
-
Polymerization: Continue stirring the solution at a controlled temperature for a designated time (e.g., 6-24 hours) under a nitrogen atmosphere.[2][12] The viscosity of the solution will increase as the polymerization progresses. The final product is a viscous, clear PAA solution.
| Parameter | Typical Value | Reference |
| Monomer Molar Ratio (PMDA:ODA) | 1:1 | [2] |
| Solid Content | 15 wt% | [2][12] |
| Reaction Temperature | 0-25 °C | [2][5][13] |
| Reaction Time | 6-24 hours | [2][12] |
| Solvent | NMP or DMAc | [2] |
Table 1: Typical reaction conditions for the synthesis of PMDA-ODA poly(amic acid).
Protocol 2: Polyimide Film Formation via Thermal Imidization
This protocol describes the casting of the PAA solution and its conversion to a polyimide film using heat.
-
Film Casting: The viscous PAA solution is cast onto a clean, flat substrate (e.g., a glass plate) using a doctor blade or spin coating to achieve a uniform thickness.[5][9]
-
Solvent Evaporation: The cast film is pre-baked at a relatively low temperature (e.g., 80°C) for a short period (e.g., 1 hour) to remove the bulk of the solvent.[4][14]
-
Thermal Curing: The film is then subjected to a stepwise thermal curing process in a vacuum or nitrogen atmosphere to induce imidization. A typical curing cycle involves heating the film at progressively higher temperatures (e.g., 150°C, 230°C, and 300°C), holding at each temperature for a specific duration (e.g., 30-60 minutes).[14] To achieve a high degree of imidization (>90%), a final curing temperature of at least 250°C is often necessary.[4]
-
Film Detachment: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the substrate.
| Curing Step | Temperature (°C) | Time (minutes) | Purpose | Reference |
| Pre-bake | 80 | 60 | Solvent Removal | [4][14] |
| Step 1 | 150 | 30 | Initial Imidization | [14] |
| Step 2 | 230 | 30 | Further Imidization | [14] |
| Step 3 | 300-400 | 30-60 | Completion of Imidization | [5][15] |
Table 2: A representative thermal curing protocol for PMDA-ODA polyimide film.
Protocol 3: Polyimide Film Formation via Chemical Imidization
Chemical imidization can be performed at lower temperatures than thermal imidization.[16]
-
Film Casting: Cast the PAA solution onto a suitable substrate as described in the thermal imidization protocol.
-
Imidization Bath: Immerse the cast PAA film into a solution containing a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine).[11][12]
-
Reaction: Allow the imidization to proceed at a controlled temperature (e.g., 100°C) for a specific duration.[12]
-
Washing and Drying: After the reaction, the film should be thoroughly washed with a suitable solvent (e.g., isopropanol) to remove residual chemicals and then dried.[12]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and processing of PMDA-ODA polyimide films.
Caption: General experimental workflow for polyimide film synthesis.
Properties of PMDA-ODA Polyimide Films
The final properties of the polyimide film are highly dependent on the synthesis and curing conditions.[9]
| Property | Typical Value | Reference |
| Glass Transition Temperature (Tg) | 360-406 °C | [2][17] |
| Tensile Modulus | 2.9-5.0 GPa | [17] |
| Tensile Strength | ~163 MPa | [11] |
| Elongation at Break | ~21-60% | [11][17] |
| Dielectric Constant | 3.0-4.0 | [15] |
Table 3: Typical physical and mechanical properties of PMDA-ODA polyimide films.
Applications
PMDA-ODA polyimide films are valued for their combination of flexibility, durability, and resistance to high temperatures and harsh chemical environments.[3]
-
Microelectronics: As substrates for flexible printed circuits and for insulation in semiconductor manufacturing.
-
Aerospace: For wire insulation and as thermal blankets for spacecraft and satellites.[3]
-
Medical Applications: In medical tubing and as a biocompatible substrate for medical devices.[3]
-
Drug Development: As a component in drug delivery systems due to its chemical inertness and stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dianhydrides.com [dianhydrides.com]
- 4. ritsumei.ac.jp [ritsumei.ac.jp]
- 5. How to synthesize polyimide film from this compoundï¼ - Knowledge [zbaqchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlantis-press.com [atlantis-press.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN109666143B - Preparation method of polyamic acid solution - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Pyromellitic Dianhydride (PMDA) as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
Pyromellitic dianhydride (PMDA) is a highly effective aromatic curing agent for epoxy resins, yielding cured systems with exceptional thermal stability, mechanical strength, and chemical resistance. These properties make PMDA-cured epoxies suitable for demanding applications in aerospace, electronics, automotive, and industrial coatings. This document provides detailed application notes and experimental protocols for utilizing PMDA as an epoxy curing agent.
Overview of PMDA as an Epoxy Curing Agent
PMDA is a solid, crystalline powder with a high melting point (284-288°C). Its rigid and symmetrical molecular structure contributes to the formation of a tightly cross-linked polymer network, resulting in a high glass transition temperature (Tg) and excellent performance at elevated temperatures. The cured products exhibit superior hardness, scratch resistance, and dimensional stability.
Key Features of PMDA-Cured Epoxy Resins:
-
High Thermal Stability: The aromatic structure of PMDA imparts excellent resistance to thermal degradation.
-
Superior Mechanical Properties: Cured systems exhibit high tensile strength, modulus, and hardness.
-
Excellent Chemical Resistance: The high crosslink density provides resistance to a wide range of chemicals.
-
High Glass Transition Temperature (Tg): PMDA-cured epoxies maintain their mechanical properties at elevated temperatures.
Quantitative Data Summary
The following tables summarize the typical properties of PMDA and its impact on epoxy resin systems.
Table 1: Typical Properties of this compound (PMDA)
| Property | Value | Reference |
| CAS Number | 89-32-7 | |
| Molecular Formula | C₁₀H₂O₆ | |
| Molecular Weight | 218.12 g/mol | |
| Appearance | White to yellowish crystalline powder | |
| Melting Point | 284 - 288 °C | |
| Boiling Point | 397 - 400 °C | |
| Specific Gravity | 1.680 g/cm³ | |
| Solubility | Soluble in acetone (B3395972), DMF, DMSO |
Table 2: Curing Parameters and Thermal Properties of PMDA-Cured Epoxy Resins
| Parameter | Value | Reference |
| Reference Dosage | 56 phr (parts per hundred resin) | |
| Typical Curing Conditions | 180°C for 5-15 min, or 220°C for 10h | |
| Glass Transition Temperature (Tg) | Up to 300°C (with post-curing) | |
| Heat Deflection Temperature (HDT) | 200 - 250°C |
Experimental Protocols
Due to the high melting point of PMDA, proper mixing with the epoxy resin is crucial. Several methods can be employed:
-
Melt Mixing: The epoxy resin can be preheated to a temperature above the melting point of PMDA, followed by the addition and thorough mixing of the PMDA powder.
-
Solvent-Assisted Mixing: PMDA can be dissolved in a suitable solvent like acetone, and then mixed with the epoxy resin. The solvent is subsequently removed under vacuum before curing.
-
Dispersion Method: Finely ground PMDA powder can be dispersed in the epoxy resin at a lower temperature, followed by high-temperature curing.
Protocol for Solvent-Assisted Mixing and Curing:
-
Dissolution of PMDA: In a well-ventilated fume hood, dissolve the desired amount of PMDA in a minimal amount of acetone with gentle stirring.
-
Mixing with Epoxy Resin: Gradually add the PMDA solution to the pre-weighed epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA type resin) in a separate container while stirring continuously.
-
Solvent Removal: Place the mixture in a vacuum oven at a moderately elevated temperature (e.g., 60-80°C) to remove the acetone completely.
-
Casting: Pour the degassed, solvent-free mixture into a preheated mold.
-
Curing: Transfer the mold to a programmable oven and apply the desired curing schedule (e.g., 180°C for 1 hour followed by a post-cure at 220°C for 2 hours).
-
Cooling: Allow the cured sample to cool down slowly to room temperature inside the oven to minimize thermal stresses.
3.2.1. Differential Scanning Calorimetry (DSC) for Curing Profile and Tg Determination
DSC is used to determine the heat of cure and the glass transition temperature of the cured resin.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured epoxy-PMDA mixture into a hermetically sealed aluminum DSC pan. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program for Curing Profile:
-
Equilibrate the sample at room temperature.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the curing exotherm (e.g., 300°C). This first scan will determine the heat of reaction (ΔH_total).
-
-
Thermal Program for Tg Determination:
-
Cool the sample from the first scan back to room temperature.
-
Reheat the sample at the same heating rate to a temperature above the expected Tg. The glass transition will be observed as a step change in the heat flow curve. The midpoint of this transition is taken as the Tg.
-
-
Data Analysis:
-
Degree of Cure: The degree of cure (α) at a given time or temperature can be calculated by comparing the partial heat of reaction (ΔH_T) to the total heat of reaction: α = ΔH_T / ΔH_total.
-
Glass Transition Temperature (Tg): Determine the midpoint of the transition in the heat flow curve from the second heating scan.
-
3.2.2. Fourier-Transform Infrared Spectroscopy (FTIR) for Monitoring Curing Chemistry
FTIR spectroscopy is a powerful tool for monitoring the chemical changes during the curing process.
Protocol:
-
Sample Preparation: Prepare a thin film of the uncured epoxy-PMDA mixture between two potassium bromide (KBr) plates.
-
Instrument Setup: Place the KBr plates in a heated transmission cell within the FTIR spectrometer.
-
Data Acquisition: Record FTIR spectra at regular intervals as the sample is heated through the curing cycle.
-
Data Analysis: Monitor the decrease in the intensity of the characteristic absorption bands of the epoxy group (~915 cm⁻¹) and the anhydride (B1165640) carbonyl groups (~1780 cm⁻¹ and ~1850 cm⁻¹). Simultaneously, observe the appearance and increase of the ester carbonyl band (~1730-1740 cm⁻¹), which indicates the progress of the curing reaction.
3.2.3. Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
DMA is used to measure the viscoelastic properties of the cured material as a function of temperature.
Protocol:
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy-PMDA material with precise dimensions (e.g., 50 mm x 10 mm x 2 mm).
-
Instrument Setup: Mount the specimen in the DMA instrument using a suitable clamping configuration (e.g., three-point bending or single cantilever).
-
Thermal Program: Apply a sinusoidal strain to the sample at a constant frequency (e.g., 1 Hz) while ramping the temperature from room temperature to a temperature above the Tg at a controlled rate (e.g., 3-5°C/min).
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic response of the material. A sharp drop in E' indicates the glass transition.
-
Loss Modulus (E''): Represents the viscous response of the material. The peak of the E'' curve is often used to determine Tg.
-
Tan Delta (tan δ): The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is another common indicator of the glass transition temperature.
-
Visualizations
Caption: Curing mechanism of epoxy resin with PMDA.
Caption: Experimental workflow for characterization.
Caption: Relationship between curing and properties.
Application Notes: Upgrading Recycled PET with Pyromellitic Dianhydride (PMDA) as a Chain Extender
Introduction
Poly(ethylene terephthalate) (PET) is a widely used polymer, particularly in packaging applications like beverage bottles. The mechanical recycling of PET is a common practice; however, the process of melt reprocessing subjects the polymer to thermal, mechanical, and oxidative degradation. This degradation leads to chain scission, reducing the polymer's molecular weight and intrinsic viscosity ([η]), which in turn compromises its mechanical properties and limits its suitability for high-value applications.[1][2][3] To counteract this effect and "up-cycle" recycled PET (rPET), chain extenders are employed in a process known as reactive extrusion. Pyromellitic dianhydride (PMDA) is a highly effective, tetrafunctional chain extender that can reconnect degraded PET chains, leading to an increase in molecular weight and melt strength.[4][5]
Reaction Mechanism
PMDA possesses two anhydride (B1165640) groups, making it a tetrafunctional molecule capable of linking up to four PET chains.[1][2][3] The chain extension reaction primarily occurs between the anhydride functional groups of PMDA and the terminal hydroxyl (-OH) groups of the PET chains during melt processing.
The proposed mechanism involves several key reaction types[1][2][3][5]:
-
Coupling: The initial and primary reaction is the attack of a PET hydroxyl end group on one of PMDA's anhydride groups. This opens the anhydride ring and forms an ester linkage, creating two new carboxyl groups.[1][2][5]
-
Branching: The newly formed carboxyl groups, as well as the original carboxyl end groups on the PET chains, can then react with other PET hydroxyl groups. Since one PMDA molecule can react with multiple PET chains, this leads to the formation of long-chain branched (LCB) structures.[1][2]
-
Cross-linking: At higher concentrations of PMDA, extensive branching reactions can lead to the formation of a cross-linked network, which may result in gel formation. This is generally undesirable as it can negatively impact processability.[1][2][3]
A significant aspect of the reaction with PMDA is the production of water as a byproduct, which can potentially contribute to the hydrolytic degradation of PET if not effectively removed during extrusion.[1][2][6]
Experimental Protocols
This section outlines a general protocol for the chain extension of recycled PET using PMDA via reactive extrusion.
1. Materials & Pre-processing
-
Recycled PET (rPET): Flakes or pellets from post-consumer or post-industrial sources.
-
Chain Extender: this compound (PMDA) powder (typically 97-99% purity).
-
Equipment:
-
Drying oven or vacuum oven
-
Gravimetric blender or manual mixing equipment
-
Twin-screw extruder with a venting port
-
Water bath for cooling the extrudate
-
Pelletizer
-
2. Protocol: Reactive Extrusion
-
Drying: Dry the rPET flakes/pellets at 120-140°C for a minimum of 4-6 hours (or until moisture content is < 50 ppm) to prevent hydrolytic degradation during extrusion.
-
Premixing: Accurately weigh the dried rPET and PMDA powder. Typical PMDA concentrations range from 0.1 to 1.0 wt%.[5][7][8] Thoroughly dry-blend the components to ensure a homogeneous mixture before feeding into the extruder.
-
Extrusion:
-
Set the temperature profile of the co-rotating twin-screw extruder. A typical profile might be:
-
Feed Zone: 200-230°C
-
Transition Zones: 250-270°C
-
Metering/Die Zone: 270-290°C[9]
-
-
Set the screw speed (e.g., 50-150 RPM). The speed influences residence time and mixing efficiency.
-
Feed the rPET/PMDA premix into the extruder at a constant rate.
-
Apply vacuum at the vent port to remove moisture and other volatile byproducts (like the water formed during the reaction).
-
-
Cooling and Pelletizing:
-
Pass the extruded strand through a water bath to cool and solidify it.
-
Feed the cooled strand into a pelletizer to produce uniform pellets of the modified rPET.
-
-
Post-Drying: Dry the resulting pellets to remove surface moisture before storage or further characterization.
Data Presentation: Effect of PMDA on rPET Properties
The addition of PMDA significantly alters the rheological and thermal properties of recycled PET. The following tables summarize typical results found in the literature.
Table 1: Effect of PMDA Concentration on Melt Flow Index (MFI)
The Melt Flow Index is inversely proportional to the polymer's melt viscosity. A lower MFI indicates a higher molecular weight and more effective chain extension.
| Sample | PMDA Conc. (wt%) | Temperature (°C) | MFI (g/10 min) | Source |
| Unmodified rPET | 0.00 | 275 | 90.0 | [7] |
| Modified rPET | 0.25 | 275 | 49.8 | [7] |
| Modified rPET | 0.50 | 275 | 11.1 | [7] |
| Modified rPET | 0.75 | 275 | 1.2 | [7] |
As shown, increasing PMDA concentration leads to a dramatic decrease in MFI, signifying a successful increase in melt viscosity and molecular weight.[7]
Table 2: Effect of PMDA Concentration on Intrinsic Viscosity ([η]) and Carboxyl Content
Intrinsic viscosity is directly related to the polymer's molecular weight. An increase in [η] confirms chain extension. The carboxyl content is also a key parameter, as lower values are desirable for hydrolytic stability.
| Sample | PMDA Conc. (wt%) | Intrinsic Viscosity, [η] (dL/g) | Carboxyl Content (eq./ton) | Source |
| rPET Feed Flakes | 0.00 | 0.64 | 8.5 | [5] |
| Normal Extruded rPET | 0.00 | - | 52.0 | [5] |
| Reactive Extruded rPET | 0.10 | 0.72 | - | [8] |
| Reactive Extruded rPET | 0.20 | 0.78 | ~35 | [5][8] |
| Reactive Extruded rPET | 0.30 | 0.82 | ~30 | [5][8] |
The addition of PMDA during extrusion not only increases the intrinsic viscosity by about 0.18 dL/g (at 0.3 wt%) but also limits the formation of new carboxyl end groups that typically occurs during processing.[5][8]
Table 3: Effect of PMDA on Mechanical Properties
Chain extension restores the mechanical integrity of the recycled polymer.
| Material | PMDA Conc. (wt%) | Tensile Strength (MPa) | Impact Strength | Source |
| Virgin PET | - | ~55-60 | Higher | [5] |
| Recycled PET | 0.00 | Lower | Lower | [5] |
| Reactive Extruded rPET | 0.1-0.3 | 58 ± 1 | Slightly Lower than Virgin | [5] |
Reactive extrusion with PMDA can restore the tensile strength of recycled PET to levels comparable to or better than virgin PET.[5]
Disclaimer: The specific values presented are illustrative and sourced from published research. Actual results will vary based on the initial quality of the rPET, specific processing conditions, and equipment used.
References
- 1. Upgrading and Enhancement of Recycled Polyethylene Terephthalate with Chain Extenders: In-Depth Material Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amulet-h2020.eu [amulet-h2020.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Recycled Poly(ethylene terephthalate) Chain Extension by a Reactive Extrusion Process - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Additive Manufacture of Recycled Poly(Ethylene Terephthalate) Using this compound Targeted for FDM 3D-Printing Applications | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Application Notes and Protocols for Poly(amic acid) Synthesis using PMDA in Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(amic acid)s (PAAs) are versatile precursor polymers that are essential in the synthesis of high-performance polyimides. The formation of PAA through the reaction of a dianhydride, such as Pyromellitic Dianhydride (PMDA), with a diamine in a polar aprotic solvent is a critical step that dictates the properties of the final polyimide material. This document provides detailed protocols and application notes for the synthesis of poly(amic acid) using PMDA, focusing on reaction conditions in polar solvents.
Reaction Overview
The synthesis of poly(amic acid) from PMDA and a diamine, commonly 4,4'-oxydianiline (B41483) (ODA), is a polycondensation reaction.[1] The reaction proceeds via a nucleophilic addition of the amine groups of the diamine to the carbonyl carbons of the dianhydride.[1] This ring-opening polymerization results in a soluble PAA solution. The general reaction scheme is illustrated below. The choice of polar aprotic solvent is crucial as it must solubilize both the monomers and the resulting polymer.[1][2] Commonly used solvents include N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO).[1][3]
Experimental Data Summary
The following tables summarize quantitative data from various reported syntheses of poly(amic acid) using PMDA in polar solvents. These tables provide a comparative overview of reaction parameters and resulting polymer characteristics.
Table 1: Reaction Conditions for PMDA-based Poly(amic acid) Synthesis
| Dianhydride | Diamine | Solvent | Monomer Molar Ratio (Dianhydride:Diamine) | Solid Content (%) | Reaction Temperature (°C) | Reaction Time (h) |
| PMDA | 2,6-diaminoanthraquinone | DMAc | 1:1 | 10 | Room Temperature | 2 |
| PMDA | 4,4'-oxydianiline (ODA) | DMF | 1:1 | 15 | 0-5 | Not Specified |
| PMDA | 4,4'-oxydianiline (ODA) | DMAc | 0.994:1 | 15 | 25 | Not Specified |
| PMDA | 4,4'-oxydianiline (ODA) | DMAc | 1:1 | 12 | 25 | 1 |
| PMDA | m-Tolidine (mTB) | DMAc | 1:1 | Not Specified | 0 | 4 |
| PMDA | 4,4'-oxydianiline (ODA) | DMAc | 1:1 | Not Specified | Room Temperature | 24 |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the synthesis of poly(amic acid) from PMDA and ODA in DMAc. This method can be adapted for other diamines and polar aprotic solvents.
Materials and Equipment:
-
This compound (PMDA), high purity
-
4,4'-oxydianiline (ODA), high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet (or drying tube)
-
Powder funnel
-
Syringe or graduated cylinder
Procedure:
-
Drying of Glassware and Reagents: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator. PMDA and ODA should be dried under vacuum before use to remove any residual moisture, which can negatively impact the polymerization.[1]
-
Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, a nitrogen inlet, and a stopper or powder funnel. Maintain a slight positive pressure of dry nitrogen throughout the reaction to prevent the ingress of atmospheric moisture.
-
Dissolution of Diamine: In a typical synthesis, dissolve a specific amount of ODA in anhydrous DMAc in the reaction flask with vigorous stirring until the diamine is completely dissolved. For example, 2.0 g (0.01 mol) of ODA can be dissolved in approximately 31 mL of DMAc.[4]
-
Addition of Dianhydride: Once the ODA is fully dissolved, add an equimolar amount of PMDA powder to the stirred solution in one portion through the powder funnel. For instance, add 2.18 g (0.01 mol) of PMDA.[4][5] Residual PMDA in the funnel can be washed into the flask with a small amount of additional DMAc.[5]
-
Polymerization: Continue stirring the reaction mixture vigorously at the desired temperature. The reaction is often carried out at room temperature or in an ice bath (0-5 °C) to control the exothermic nature of the reaction and to prevent side reactions.[6][7] The reaction time can vary from a few hours to 24 hours.[4][5] During the first 30 minutes, the solid PMDA should gradually dissolve, and the viscosity of the solution will increase significantly as the poly(amic acid) forms.[5]
-
Storage: Upon completion, the resulting viscous poly(amic acid) solution should be stored at a low temperature (e.g., 4 °C) to minimize degradation.[1]
Diagrams
Caption: Experimental workflow for the synthesis of poly(amic acid).
Caption: Reaction scheme for poly(amic acid) synthesis.
References
- 1. eng.uwo.ca [eng.uwo.ca]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
Application Notes and Protocols for One-Pot Polymerization of Colorless Polyimides using Hydrogenated Pyromellitic Dianhydride (H-PMDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogenated pyromellitic dianhydride (H-PMDA) is a cycloaliphatic dianhydride increasingly utilized in the synthesis of colorless polyimides (CPIs). These polymers are of significant interest for applications in flexible electronics, optical devices, and advanced drug delivery systems where high optical transparency, good thermal stability, and processability are crucial. The non-planar and flexible structure of the H-PMDA monomer helps to disrupt charge-transfer complex formation, which is the primary cause of color in traditional aromatic polyimides.
This document details a modified one-pot polymerization method for the synthesis of high-molecular-weight, solution-processable polyimides from H-PMDA and various aromatic diamines. This method offers a streamlined approach compared to the conventional two-step synthesis, leading to homogeneous, viscous, and stable polyimide solutions suitable for direct processing into high-quality films. The protocols provided herein are designed to enable researchers to achieve CPIs with a desirable balance of properties, including low coefficient of thermal expansion (CTE), high glass transition temperature (Tg), and excellent optical clarity.
Key Polymer Properties
The properties of polyimides synthesized via the one-pot method using H-PMDA are highly dependent on the choice of the aromatic diamine co-monomer. A summary of key quantitative data for polyimides derived from H-PMDA and various diamines is presented in the table below for easy comparison.
| Diamine | Polymer Designation | Glass Transition Temperature (Tg) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/K) | Optical Transparency (%T at 400nm) |
| 2,2'-Bis(trifluoromethyl)benzidine (B1298469) (TFMB) | H-PMDA/TFMB | >300 | - | High |
| 4,4'-Oxydianiline (ODA) | H-PMDA/ODA | >300 | 57.1 | High |
| Amide-containing diamines (e.g., AB-TFMB) | H-PMDA/Amide-Diamine | 349-351 | 27.7 - 33.4 | 82.3 - 85.8 |
Experimental Protocols
Protocol 1: Modified One-Pot Polymerization of H-PMDA and an Aromatic Diamine
This protocol describes the synthesis of a polyimide solution from H-PMDA and a representative aromatic diamine, 2,2'-bis(trifluoromethyl)benzidine (TFMB), using a modified one-pot method.
Materials:
-
Hydrogenated this compound (H-PMDA)
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB)
-
γ-Butyrolactone (GBL), anhydrous
-
Pyridine (B92270) (catalyst)
-
Acetic anhydride (B1165640) (dehydrating agent)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet and outlet
-
Heating mantle with a temperature controller
-
Dropping funnel
Procedure:
-
Reactor Setup: Assemble a clean and dry three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet/outlet. Purge the entire system with dry nitrogen gas for at least 30 minutes to ensure an inert atmosphere.
-
Diamine Dissolution: In the flask, dissolve an equimolar amount of the aromatic diamine (e.g., TFMB) in anhydrous γ-butyrolactone to achieve a concentration of 15-20 wt% solids. Stir the mixture under a gentle flow of nitrogen at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Slowly add an equimolar amount of H-PMDA powder to the diamine solution in small portions over 30-60 minutes using a powder funnel. Maintain vigorous stirring to prevent agglomeration. An exothermic reaction may be observed.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to allow for the formation of the poly(amic acid) precursor. The solution will become noticeably viscous.
-
One-Pot Imidization: To the viscous poly(amic acid) solution, add a catalytic amount of pyridine (e.g., 2-5 mol% with respect to the repeating unit).
-
Dehydration: Slowly add a slight excess of acetic anhydride (e.g., 1.1 to 1.2 moles per mole of repeating unit) to the reaction mixture.
-
Thermal Imidization: Heat the reaction mixture to reflux (approximately 204°C for GBL) and maintain reflux for 3-5 hours. The water generated during imidization will be removed.
-
Cooling and Storage: After the reflux period, turn off the heat and allow the polyimide solution to cool to room temperature under a nitrogen atmosphere. The resulting homogeneous and viscous polyimide solution can be stored under an inert atmosphere until further use.
Protocol 2: Solution Casting and Thermal Annealing of Polyimide Films
This protocol details the procedure for preparing high-quality, colorless polyimide films from the solution obtained in Protocol 1.
Materials:
-
Polyimide solution in γ-butyrolactone
-
Glass substrates
-
Deionized water
-
Ethanol
Equipment:
-
Film applicator (doctor blade)
-
Leveling table
-
Forced-air convection oven
-
Vacuum oven
Procedure:
-
Substrate Preparation: Thoroughly clean the glass substrates with deionized water and ethanol, then dry them completely in an oven.
-
Casting: Place a clean, dry glass substrate on a leveling table. Pour a sufficient amount of the polyimide solution onto the substrate.
-
Film Formation: Use a film applicator (doctor blade) to cast a uniform wet film of the desired thickness (e.g., 100-200 µm).
-
Solvent Evaporation (Initial Drying): Carefully transfer the coated substrate to a forced-air convection oven. Dry the film at 80°C for 2 hours to slowly remove the bulk of the solvent.
-
Thermal Curing (Imidization Completion and Annealing): Transfer the substrate to a vacuum oven and subject it to the following multi-step heating program under vacuum:
-
Heat to 150°C and hold for 30 minutes.
-
Increase the temperature to 200°C and hold for 30 minutes.
-
Finally, increase the temperature to 250°C and hold for 1 hour.
-
-
Film Delamination: After the thermal curing process, allow the oven to cool down slowly to room temperature. Immerse the glass substrate in a bath of warm deionized water to facilitate the peeling of the polyimide film.
-
Final Drying: Carefully peel the film from the substrate. Dry the freestanding film in a vacuum oven at 100°C for at least 4 hours to remove any residual moisture.
Visualizations
Caption: Experimental workflow for one-pot polymerization and film processing.
Caption: One-pot polymerization reaction pathway.
Application Notes and Protocols for the Fabrication of Dye-Sensitized Solar Cells Using PMDA Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication and characterization of dye-sensitized solar cells (DSSCs) utilizing pyromellitic dianhydride (PMDA) derivatives as photosensitizers.
Introduction
Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising photovoltaic technology due to their low production cost, ease of fabrication, and respectable power conversion efficiencies, especially under ambient light conditions.[1][2] The core of a DSSC consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂), sensitized by a monolayer of dye molecules. This is sandwiched between a transparent conductive photoanode and a catalyst-coated counter electrode, with an electrolyte solution filling the space between them.[1][3] The dye, or photosensitizer, is a critical component, responsible for absorbing light and initiating the process of converting solar energy into electrical energy.[1][3]
This compound (PMDA) offers a versatile platform for the synthesis of novel organic dyes. Its rigid aromatic core can be functionalized to create derivatives with tailored photophysical and electrochemical properties suitable for DSSC applications. While the use of PMDA derivatives in high-performance DSSCs is an emerging area of research, this document provides a foundational protocol based on established DSSC fabrication techniques and the synthesis of a representative PMDA-based dye, N,N'-bis(4-carboxyphenyl)pyromellitic diimide.
Working Principle of a PMDA Derivative-Based DSSC
The operation of a DSSC employing a PMDA derivative as the sensitizer (B1316253) follows a well-established mechanism:
-
Light Absorption: The PMDA-based dye molecule, adsorbed onto the surface of the TiO₂ nanoparticles, absorbs photons from incident light, leading to the excitation of an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).
-
Electron Injection: The excited electron is then injected into the conduction band of the TiO₂ semiconductor. This process is efficient if the LUMO level of the dye is higher in energy than the conduction band edge of the TiO₂.
-
Electron Transport: The injected electrons percolate through the porous TiO₂ network to the transparent conductive oxide (TCO) coated glass of the photoanode.
-
External Circuit: From the photoanode, the electrons travel through an external circuit to the counter electrode, generating an electric current.
-
Dye Regeneration: The oxidized dye molecule is regenerated by accepting an electron from the redox mediator (typically an iodide/triiodide couple) in the electrolyte.
-
Redox Mediator Regeneration: The oxidized redox mediator diffuses to the counter electrode, where it is reduced back to its original state by the electrons from the external circuit, thus completing the cycle.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the fabrication of DSSCs using PMDA derivatives.
Synthesis of N,N'-bis(4-carboxyphenyl)pyromellitic diimide Sensitizer
This protocol describes the synthesis of a representative PMDA-based dye with carboxylic acid anchoring groups, which are essential for binding to the TiO₂ photoanode.
Materials:
-
This compound (PMDA)
-
4-aminobenzoic acid
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acetic anhydride (B1165640)
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1 eq.) and 4-aminobenzoic acid (2.2 eq.) in anhydrous DMF.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form the poly(amic acid) precursor.
-
To the reaction mixture, add pyridine (2 eq.) and acetic anhydride (4 eq.) to induce chemical imidization.
-
Heat the mixture to 120°C and stir for 12 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol (B129727) to precipitate the product.
-
Filter the precipitate, wash thoroughly with methanol and then with deionized water.
-
Dry the product, N,N'-bis(4-carboxyphenyl)pyromellitic diimide, in a vacuum oven at 80°C for 24 hours.
-
Characterize the synthesized dye using FTIR, ¹H NMR, and UV-Vis spectroscopy to confirm its structure and purity.
Fabrication of the TiO₂ Photoanode
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass
-
Commercial TiO₂ paste (e.g., P25)
-
Surfactant (e.g., Triton X-100)
-
Deionized water
-
Acetone
-
Screen printer or doctor blade
Procedure:
-
Clean the FTO glass substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Prepare a TiO₂ paste by grinding commercial TiO₂ powder with a small amount of a surfactant and a few drops of a dilute acetic acid solution.
-
Deposit a thin, uniform layer of the TiO₂ paste onto the conductive side of the FTO glass using a screen printer or the doctor-blade technique. The active area is typically around 0.25 cm².
-
Allow the coated substrates to air-dry for 10 minutes.
-
Sinter the TiO₂ films in a furnace. The sintering program typically involves a gradual increase in temperature to 450-500°C, holding at this temperature for 30 minutes, and then cooling down slowly to room temperature. This process removes organic binders and ensures good electrical contact between the TiO₂ nanoparticles.
-
After cooling, the TiO₂ photoanodes are ready for dye sensitization.
Dye Sensitization
Procedure:
-
Prepare a dye solution by dissolving the synthesized N,N'-bis(4-carboxyphenyl)pyromellitic diimide in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile (B52724) and tert-butanol, to a concentration of 0.3-0.5 mM.
-
Immerse the prepared TiO₂ photoanodes in the dye solution and keep them at room temperature for 12-24 hours in a sealed, dark container to allow for the adsorption of the dye molecules onto the TiO₂ surface.
-
After sensitization, remove the photoanodes from the dye solution and rinse them with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.
-
Dry the dye-sensitized photoanodes in a gentle stream of nitrogen.
Preparation of the Counter Electrode
Materials:
-
FTO coated glass
-
Chloroplatinic acid solution (H₂PtCl₆) in isopropanol (B130326) or a commercially available platinum paste
-
Ethanol
Procedure:
-
Clean the FTO glass substrates as described for the photoanode.
-
Deposit a thin layer of the chloroplatinic acid solution or platinum paste onto the conductive side of the FTO glass.
-
Heat the coated FTO glass in a furnace at 400-450°C for 15-30 minutes to form a catalytically active platinum layer.
-
Allow the counter electrodes to cool down to room temperature.
Assembly of the DSSC
Materials:
-
Dye-sensitized TiO₂ photoanode
-
Platinum counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Electrolyte solution
Electrolyte Composition: A common electrolyte composition consists of:
-
0.5 M 1,2-dimethyl-3-propylimidazolium iodide (DMPII)
-
0.05 M Iodine (I₂)
-
0.1 M Guanidinium thiocyanate (B1210189) (GuNCS)
-
0.5 M 4-tert-butylpyridine (B128874) (TBP)
-
In a solvent mixture of acetonitrile and valeronitrile (B87234) (85:15 v/v)
Procedure:
-
Place a frame of the thermoplastic sealant around the active area of the dye-sensitized photoanode.
-
Place the platinum counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly on a hot plate at around 100-120°C with gentle pressure to seal the two electrodes together.
-
Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode using a vacuum back-filling method.
-
Seal the holes with a small piece of the sealant and a coverslip to prevent electrolyte leakage.
Characterization and Data Presentation
The performance of the fabricated DSSCs should be evaluated under standard test conditions (AM 1.5G illumination, 100 mW/cm²). The key performance parameters are:
-
Open-circuit voltage (Voc): The maximum voltage the solar cell can produce.
-
Short-circuit current density (Jsc): The maximum current density the solar cell can produce.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve.
-
Power conversion efficiency (PCE): The overall efficiency of the solar cell in converting light energy to electrical energy.
These parameters are determined from the current density-voltage (J-V) curve of the solar cell.
Table 1: Hypothetical Performance Data for DSSCs with Different PMDA Derivatives
| Dye Sensitizer | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| N,N'-bis(4-carboxyphenyl)pyromellitic diimide | 0.65 | 5.2 | 0.68 | 2.30 |
| PMDA Derivative B | 0.68 | 6.5 | 0.70 | 3.09 |
| PMDA Derivative C | 0.62 | 4.8 | 0.65 | 1.94 |
Note: The data in this table is hypothetical and serves as an example for data presentation. Actual performance will depend on the specific PMDA derivative and optimization of the fabrication process.
Visualizations
Diagram 1: Experimental Workflow for DSSC Fabrication
Caption: Workflow for the fabrication of a PMDA derivative-based DSSC.
Diagram 2: Working Principle of a PMDA Derivative-Based DSSC
Caption: Energy flow and charge transfer processes in a PMDA-DSSC.
References
Application Notes and Protocols: Synthesis of Boron Nitride-Pyromellitic Dianhydride (BN-PMDA) Composites for Enhanced Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Boron Nitride-Pyromellitic Dianhydride (BN-PMDA) composites and their application in the removal of organic pollutants from wastewater. The methodology is based on the successful synthesis and application of these composites for the removal of dyes and other aromatic compounds through a synergistic mechanism of adsorption and photodegradation.
Introduction
Boron nitride (BN) is a versatile material with excellent thermal and chemical stability. When composited with pyromellitic dianhydride (PMDA), the resulting BN-PMDA composite exhibits enhanced capabilities for wastewater remediation. This is attributed to the combined effects of physical adsorption and photocatalytic degradation of organic pollutants. The synthesis process involves a straightforward calcination method, resulting in a composite material with a high affinity for various aromatic pollutants.
A series of boron nitride-pyromellitic dianhydride composites can be synthesized by calcining mixtures of boron nitride (BN) and this compound (PA) at 350 °C.[1] One particular composite, referred to as BNPA2, has demonstrated a significant adsorption capacity for rhodamine B (RhB) and effective photo-removal efficiency under visible light.[1] The formation of this composite is believed to occur through the reaction between hydroxyl groups on the BN surface and the PMDA.[1] Beyond rhodamine B, these composites have also shown the ability to adsorb other pollutants, including neutral red (NR), methyl orange (MO), tetracycline (B611298) (TC), and atrazine (B1667683) (AT).[1] The removal mechanism is primarily driven by electrostatic interactions between the negatively charged surface of the BN-PMDA composite and cationic pollutants.[1] Furthermore, the composite acts as a visible-light-responsive photocatalyst, where superoxide (B77818) radicals (O₂⁻) play a major role in the photodegradation of the adsorbed aromatic pollutants.[1] An important practical aspect is that the removal performance of the composite for pollutants like RhB, TC, and AT can be effectively regenerated using visible light irradiation.[1]
Data Presentation
Adsorption Performance of BN-PMDA Composite (BNPA2)
| Pollutant | Adsorption Capacity (mg/g) | Removal Mechanism |
| Rhodamine B (RhB) | 65.1[1] | Adsorption & Photodegradation |
| Neutral Red (NR) | Data not specified | Adsorption & Photodegradation |
| Methyl Orange (MO) | Data not specified | Adsorption & Photodegradation |
| Tetracycline (TC) | Data not specified | Adsorption & Photodegradation |
| Atrazine (AT) | Data not specified | Adsorption & Photodegradation |
Experimental Protocols
Synthesis of BN-PMDA Composites
This protocol describes a general method for the synthesis of BN-PMDA composites via calcination. The ratio of BN to PMDA can be varied to optimize the performance for specific pollutants.
Materials:
-
Boron Nitride (BN) powder
-
This compound (PMDA)
-
Mortar and pestle
-
Crucible
-
Muffle furnace
Protocol:
-
Prepare mixtures of BN and PMDA powder in the desired mass ratios (e.g., for BNPA2, a specific, optimized ratio is used, which should be determined from the source literature).
-
Thoroughly grind the mixture using a mortar and pestle to ensure homogeneity.
-
Transfer the homogenized powder into a crucible.
-
Place the crucible in a muffle furnace.
-
Calcine the mixture at 350°C for a specified duration (e.g., 2-4 hours, the optimal time should be confirmed from the source literature).
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting composite material is then collected and stored in a desiccator for further use.
Wastewater Treatment via Adsorption
This protocol outlines the procedure for evaluating the adsorption performance of the BN-PMDA composite for the removal of organic pollutants.
Materials:
-
BN-PMDA composite
-
Stock solution of the target pollutant (e.g., Rhodamine B, 1000 mg/L)
-
Deionized water
-
Conical flasks (100 mL)
-
Orbital shaker
-
UV-Vis Spectrophotometer
-
pH meter
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Protocol:
-
Prepare a series of standard solutions of the target pollutant with known concentrations by diluting the stock solution.
-
For each adsorption experiment, add a specific amount of the BN-PMDA composite (e.g., 0.05 g) to a conical flask containing a known volume (e.g., 50 mL) of the pollutant solution at a specific initial concentration.
-
Adjust the pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a controlled temperature for a predetermined contact time.
-
After the desired time interval, withdraw a sample and centrifuge to separate the adsorbent.
-
Measure the final concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the pollutant.
-
Calculate the amount of pollutant adsorbed per unit mass of the adsorbent (q_e, mg/g) and the removal efficiency (%).
Wastewater Treatment via Photodegradation
This protocol details the procedure for assessing the photocatalytic activity of the BN-PMDA composite under visible light irradiation.
Materials:
-
BN-PMDA composite
-
Pollutant solution
-
Photoreactor equipped with a visible light source (e.g., Xenon lamp with a UV cutoff filter)
-
Magnetic stirrer
-
UV-Vis Spectrophotometer
Protocol:
-
Add a specific amount of the BN-PMDA composite to the pollutant solution in the photoreactor.
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Turn on the visible light source to initiate the photodegradation reaction.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge the aliquots to remove the photocatalyst.
-
Analyze the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency over time.
Regeneration of the BN-PMDA Composite
This protocol describes the regeneration of the spent BN-PMDA composite for reuse.
Materials:
-
Spent BN-PMDA composite
-
Visible light source
-
Deionized water
Protocol:
-
After the wastewater treatment process, collect the spent BN-PMDA composite by filtration or centrifugation.
-
Wash the composite with deionized water to remove any loosely bound pollutants.
-
Resuspend the washed composite in deionized water.
-
Irradiate the suspension with visible light for a sufficient duration to photodegrade the adsorbed pollutants.
-
Collect the regenerated composite by filtration and dry it for subsequent use.
Visualizations
References
Application Notes and Protocols for the Preparation of PMDA-Based Polymers for Dielectric Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of pyromellitic dianhydride (PMDA)-based polymers, specifically tailored for dielectric applications. The information compiled herein is intended to guide researchers in the development of high-performance polymeric materials for the electronics industry.
Introduction
Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] Among these, polyimides derived from this compound (PMDA) are of significant interest for dielectric applications due to their electrical insulating properties.[2][3] The synthesis of PMDA-based polyimides typically involves a two-step process: the formation of a poly(amic acid) (PAA) precursor, followed by a cyclodehydration reaction (imidization) to form the final polyimide.[2][4] This process can be carried out through thermal or chemical means.[5] The dielectric properties of the resulting polyimide films are highly dependent on the chemical structure of the monomers and the processing conditions.[6][7]
Synthesis of PMDA-Based Polymers
The most common method for synthesizing PMDA-based polyimides is a two-step polycondensation reaction. This involves the reaction of PMDA with a diamine to form a soluble poly(amic acid) (PAA), which is then converted to the insoluble polyimide through thermal or chemical imidization.[8]
General Synthesis Workflow
The overall workflow for the synthesis of PMDA-based polyimide films is depicted below.
Caption: General workflow for the synthesis of PMDA-based polyimide films.
Experimental Protocol: Synthesis of PMDA-ODA Polyimide
This protocol details the synthesis of the widely studied poly(this compound-co-4,4'-oxydianiline) (PMDA-ODA).
Materials:
-
This compound (PMDA), recrystallized from acetic anhydride[6]
-
4,4'-oxydianiline (ODA)[2]
-
N,N-dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP), anhydrous[1][2]
-
Nitrogen gas, high purity
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Glass plate or silicon wafer substrate
-
Vacuum oven or furnace with temperature controller
Procedure:
Part A: Poly(amic acid) Synthesis
-
In a dry three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet/outlet, dissolve a calculated amount of ODA in anhydrous DMAc to achieve a solids content of 15-20 wt%.[1]
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the ODA is completely dissolved.
-
Gradually add an equimolar amount of PMDA to the stirred solution in small portions to control the exothermic reaction.[1]
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 6 to 24 hours to ensure the formation of a viscous poly(amic acid) solution.[1][9]
Part B: Film Preparation via Thermal Imidization
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate or silicon wafer.[1][2]
-
Cast the solution into a uniform film using a doctor blade or by spin-coating.[4]
-
Pre-bake the cast film at 80°C for 1 minute to evaporate the bulk of the solvent.[4]
-
Place the film in a vacuum oven or furnace and subject it to a stepwise heating program for thermal imidization. A typical program is:
-
After the thermal treatment, allow the oven to cool slowly to room temperature.
-
Immerse the substrate in warm water to facilitate the peeling of the resulting polyimide film.
-
Dry the freestanding film in a vacuum oven at 100°C for several hours.
Characterization of PMDA-Based Polymers
Thorough characterization is crucial to ensure the synthesized polymers meet the required specifications for dielectric applications.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of PMDA-based polyimide films.
Caption: Workflow for the characterization of PMDA-based polyimide films.
Experimental Protocols for Key Characterization Techniques
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To confirm the conversion of poly(amic acid) to polyimide by identifying characteristic imide absorption bands.
-
Protocol:
-
Obtain a thin film of the synthesized polymer.
-
Record the FTIR spectrum in transmission or attenuated total reflectance (ATR) mode.
-
Identify the characteristic imide group absorptions at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), 1370 cm⁻¹ (C-N stretching), and 720 cm⁻¹ (imide ring deformation).[8] The disappearance of amic acid bands confirms imidization.
-
3.2.2. Dielectric Spectroscopy
-
Purpose: To measure the dielectric constant (k) and dielectric loss tangent (tan δ) as a function of frequency.
-
Protocol:
-
Prepare a thin film of the polyimide with a uniform thickness.
-
Deposit circular electrodes (e.g., gold or aluminum) of a known area on both sides of the film to form a parallel plate capacitor structure.
-
Connect the sample to an LCR meter or impedance analyzer.
-
Measure the capacitance (C) and dissipation factor (D, or tan δ) over a desired frequency range (e.g., 1 kHz to 1 MHz).
-
Calculate the dielectric constant (k) using the formula: k = (C * d) / (ε₀ * A), where d is the film thickness, A is the electrode area, and ε₀ is the permittivity of free space.
-
Dielectric Properties of PMDA-Based Polymers
The dielectric properties of PMDA-based polymers can be tailored by varying the diamine monomer. A summary of reported dielectric constants for various PMDA-based polyimides is presented below.
| Polymer System | Dielectric Constant (k) | Measurement Frequency | Reference |
| PMDA-ODA (Kapton®) | 3.10 - 3.7 | 10 GHz / Not Specified | [11][12] |
| PMDA with short-chain aliphatic diamines | 3.96 - 6.57 | Not Specified | [6] |
| PMDA-BAPP | 2.32 - 2.95 | Not Specified | [11] |
| PMDA-PI | > BTDA-PI > BPDA-PI | Not Specified | [7] |
Note: The dielectric constant can be influenced by factors such as moisture absorption and the degree of imidization.
Conclusion
The synthesis and characterization of PMDA-based polymers offer a versatile platform for developing high-performance dielectric materials. By carefully selecting the diamine comonomer and controlling the imidization process, the dielectric properties can be tailored to meet the specific requirements of various electronic applications. The protocols and data presented in these application notes provide a foundational guide for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. ritsumei.ac.jp [ritsumei.ac.jp]
- 5. A study of the morphology of PMDA-ODA polyimide films - ProQuest [proquest.com]
- 6. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 7. mdpi.com [mdpi.com]
- 8. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 9. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.hanrimwon.com [pdf.hanrimwon.com]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication and Dielectric Characterization of a Novel Polyimide | Scientific.Net [scientific.net]
Application Notes and Protocols: The Use of Pyromellitic Dianhydride in Polyesterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyromellitic dianhydride (PMDA) is a tetrafunctional aromatic carboxylic dianhydride widely utilized in polymer chemistry. While its primary application lies in the synthesis of high-performance polyimides, PMDA also serves as a valuable monomer and cross-linking agent in polyesterification reactions.[1][2][3] Its rigid aromatic structure and tetra-functionality allow for the creation of polyesters with enhanced thermal stability, mechanical strength, and chemical resistance.[2] In the context of drug development, the incorporation of PMDA into polyester (B1180765) backbones or as a cross-linker for biodegradable polyester networks presents opportunities for designing novel drug delivery systems with tailored release profiles and mechanical properties. However, considerations regarding biocompatibility are crucial, as PMDA and its hydrolysis product, pyromellitic acid, can be respiratory and skin irritants.[4][5]
These application notes provide an overview of the use of PMDA in polyesterification, with a focus on experimental protocols, data presentation, and relevant biological considerations for researchers in drug development.
Physicochemical Properties of this compound
A thorough understanding of the properties of PMDA is essential for its effective use in polyesterification.
| Property | Value | References |
| Chemical Formula | C₁₀H₂O₆ | [1] |
| Molecular Weight | 218.12 g/mol | [1] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Melting Point | 283-286 °C | [1] |
| Boiling Point | 397-400 °C | [1] |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone. Insoluble in ether, chloroform, and benzene. | [2] |
| Hygroscopicity | Hygroscopic; hydrolyzes to pyromellitic acid in the presence of moisture. | [1][2] |
Applications in Polyesterification
PMDA's role in polyesterification primarily falls into two categories: as a monomer to create branched or cross-linked polyesters and as a chain extender for existing polyesters.
Cross-linking Agent for Polyester Resins
PMDA is an effective cross-linking agent for polyester resins, significantly enhancing their thermal and mechanical properties. The anhydride (B1165640) groups of PMDA react with the hydroxyl end-groups of polyester chains, forming a three-dimensional network.
Typical Curing Conditions:
| Parameter | Condition | Reference |
| Temperature | 180-220 °C | [2] |
| Time | 5 minutes to several hours | [2] |
Chain Extender for Poly(ethylene terephthalate) (PET)
In the recycling of PET, PMDA can be used as a chain extender to increase the molecular weight of the polymer. It reacts with the hydroxyl and carboxyl end groups formed during the hydrolysis of PET, thereby improving its rheological properties.[1]
Experimental Protocols
The following protocols provide a general framework for the synthesis of polyesters using PMDA. All manipulations involving PMDA should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, as it is a known respiratory and skin irritant.[4][5]
Protocol 1: Synthesis of a Cross-linked Polyester Network
This protocol describes the synthesis of a cross-linked polyester from a diol and a diacid, with PMDA as the cross-linking agent.
Materials:
-
Diol (e.g., 1,6-hexanediol)
-
Diacid (e.g., adipic acid)
-
This compound (PMDA)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Nitrogen gas supply
-
Standard laboratory glassware for polymerization
Procedure:
-
Esterification: In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser, combine the diol and diacid in the desired molar ratio.
-
Add the catalyst (typically 0.1-0.5 mol% of the diacid).
-
Heat the mixture under a nitrogen atmosphere to a temperature sufficient to initiate polyesterification (typically 150-180 °C), while removing the water byproduct.
-
Continue the reaction until the desired acid number is reached, indicating the formation of a polyester prepolymer.
-
Cross-linking: Cool the prepolymer slightly and add the desired amount of PMDA (typically 1-10 mol% relative to the diol).
-
Increase the temperature to 180-220 °C to facilitate the cross-linking reaction between the PMDA and the hydroxyl groups of the polyester.
-
The reaction is complete when the desired viscosity or degree of cross-linking is achieved.
-
Cool the resulting cross-linked polyester and characterize its properties.
Protocol 2: Synthesis of Polyester Microparticles for Controlled Release
This protocol outlines a method for preparing PMDA-crosslinked polyester microparticles, which could be explored for drug delivery applications.
Materials:
-
Biodegradable polyester with hydroxyl groups (e.g., poly(ε-caprolactone) diol)
-
This compound (PMDA)
-
Solvent for the polyester (e.g., dichloromethane)
-
Aqueous solution of a surfactant (e.g., polyvinyl alcohol)
-
Drug to be encapsulated
-
Homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve the biodegradable polyester and the drug in the organic solvent.
-
Add the desired amount of PMDA to the organic phase.
-
Emulsification: Add the organic phase to the aqueous surfactant solution while homogenizing or sonicating to form an oil-in-water emulsion.
-
Solvent Evaporation and Cross-linking: Stir the emulsion at a controlled temperature to evaporate the organic solvent and induce the cross-linking reaction between the polyester and PMDA at the droplet interface.
-
Microparticle Collection: Collect the formed microparticles by centrifugation or filtration.
-
Wash the microparticles with water to remove the surfactant and any unreacted components.
-
Freeze-dry the microparticles for storage.
-
Characterize the microparticles for size, morphology, drug loading, and in vitro release.[6][7]
Data Presentation
Quantitative data from the characterization of PMDA-based polyesters should be presented in a clear and organized manner to facilitate comparison.
Table 1: Physicochemical Characterization of PMDA-Crosslinked Polyesters
| Polyester Formulation (Diol:Diacid:PMDA molar ratio) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| Example A (1:1:0.01) | Data | Data | Data | Data |
| Example B (1:1:0.05) | Data | Data | Data | Data |
| Example C (1:1:0.10) | Data | Data | Data | Data |
Table 2: In Vitro Drug Release from PMDA-Crosslinked Polyester Microparticles
| Microparticle Formulation (Polyester:PMDA ratio) | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| Formulation 1 (100:1) | Data | Data | Data | Data |
| Formulation 2 (100:5) | Data | Data | Data | Data |
| Formulation 3 (100:10) | Data | Data | Data | Data |
Visualizations
Experimental Workflow for Polyester Microparticle Synthesis
The following diagram illustrates the general workflow for the synthesis of drug-loaded, PMDA-crosslinked polyester microparticles.
Logical Relationship: Biocompatibility Considerations for PMDA-based Polyesters
For drug development professionals, understanding the potential biological interactions of a novel biomaterial is paramount. The following diagram outlines the logical relationships between the in vivo degradation of a PMDA-crosslinked polyester and the potential biological consequences.
Conclusion
This compound is a versatile reagent for modifying the properties of polyesters. Its use as a cross-linking agent can significantly enhance the thermomechanical properties of these polymers. For drug development professionals, PMDA-crosslinked biodegradable polyesters offer a potential platform for creating robust controlled-release systems. However, careful consideration of the biocompatibility of the resulting polymers and their degradation products is essential. The protocols and data presentation formats provided herein offer a starting point for the systematic investigation of PMDA-based polyesters for biomedical applications. Further research is warranted to fully elucidate the in vivo performance and safety profile of these materials.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dakenchem.com [dakenchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound (PMDA) may cause occupational asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Synthesis and Characterization of Crosslinked Microparticles for Drug Delivery | CHIMIA [chimia.ch]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Pyromellitic Dianhydride (PMDA)-Based Polyimides
This technical support center provides researchers, scientists, and development professionals with practical guidance on improving the solubility of polyimides derived from pyromellitic dianhydride (PMDA). The content is structured into troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are PMDA-based polyimides notoriously difficult to dissolve?
Aromatic polyimides derived from PMDA are known for their exceptional thermal and mechanical properties, which stem from their rigid molecular structure. The planarity of the aromatic and imide rings allows for strong intermolecular charge-transfer complex (CTC) formation and efficient chain packing. This high degree of order results in very low solubility in common organic solvents and high glass transition temperatures (Tg), making them challenging to process from solution.[1][2][3]
Q2: What are the primary strategies to improve the solubility of PMDA-based polyimides?
Improving solubility requires modifying the polymer structure to disrupt chain packing and weaken intermolecular forces. The main strategies include:
-
Monomer Modification : Introducing structural features that hinder the close association of polymer chains.
-
Copolymerization : Creating a polymer with a less regular structure by using a mix of monomers.[4][5]
The diagram below illustrates these core strategies.
Q3: How does the choice of diamine monomer impact solubility?
The diamine component offers the most versatility for modification. Using diamines with the following features can significantly improve the solubility of the resulting PMDA-based polyimide:
-
Sterically Hindered Groups : Diamines with bulky substituents, such as methyl or ethyl groups, positioned ortho to the amine functionality, create steric hindrance that prevents polymer chains from packing closely.[4]
-
Flexible Linkages : Incorporating flexible ether (-O-), sulfone (-SO2-), or ketone (-CO-) groups within the diamine backbone increases the rotational freedom of the polymer chain.[6]
-
Bent or Asymmetric Structures : Using meta-substituted or kinked diamines disrupts the rigid, linear chain conformation, leading to improved solubility.[6][7]
-
Fluorinated Groups : Attaching trifluoromethyl (-CF3) groups increases the fractional free volume and can enhance solubility in specific solvents.[8][9]
Q4: Can copolymerization make an insoluble PMDA-polyimide soluble?
Yes, copolymerization is a highly effective method. By introducing a second dianhydride or a second diamine into the polymerization, the regular, repeating structure of the homopolymer is disrupted. This irregularity hinders crystallization and efficient chain packing, often leading to a significant increase in solubility.[4][5] For instance, copolymerizing PMDA with a more flexible dianhydride like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) can render the resulting copolyimide soluble in organic solvents.[8]
Troubleshooting Guide
Issue 1: My synthesized PMDA-polyimide precipitates out of the reaction solvent (e.g., DMAc, NMP) during or after imidization.
-
Possible Cause : The fully imidized polymer is inherently insoluble in the reaction solvent due to its high rigidity and strong intermolecular forces. This is a common characteristic of PMDA-based homopolymers.
-
Solution 1 (Processing) : If the poly(amic acid) precursor is soluble, cast or process it into the desired form (e.g., film) at this stage. Then, perform thermal imidization on the solid-state precursor to form the final, insoluble polyimide film.
-
Solution 2 (Synthesis Modification) : Redesign the polymer structure. Introduce a more flexible or bulky co-monomer (diamine or dianhydride) to synthesize a more soluble copolyimide. Even a small molar percentage of a solubilizing co-monomer can prevent precipitation.[1]
-
Solution 3 (Imidization Method) : Use chemical imidization with reagents like acetic anhydride and pyridine (B92270) at a lower temperature. This can sometimes yield a soluble polyimide that might precipitate upon high-temperature thermal imidization.[10]
Issue 2: The poly(amic acid) precursor solution viscosity decreases over time.
-
Possible Cause : The poly(amic acid) is undergoing hydrolytic degradation. This can be caused by the presence of water in the reaction solvent (e.g., N,N-dimethylacetamide, DMAc).[11]
-
Solution : Ensure all solvents and monomers are rigorously dried before use. The reaction should be carried out under an inert and dry atmosphere (e.g., nitrogen or argon).[12] Using ester-blocked prepolymers can also improve stability against solvolytic degradation.[11]
Issue 3: The final polyimide powder swells in a solvent but does not fully dissolve.
-
Possible Cause : The polymer has limited solubility in the chosen solvent. While the solvent can penetrate the polymer matrix and cause swelling, it lacks sufficient thermodynamic affinity to fully overcome the polymer-polymer interactions.
-
Solution 1 : Try heating the mixture. Some polyimides that are partially soluble or insoluble at room temperature will dissolve upon heating.[13]
-
Solution 2 : Test a wider range of solvents. While polar aprotic solvents like NMP and DMAc are common, some modified polyimides show solubility in m-cresol, chloroform, or tetrahydrofuran (B95107) (THF).[4][10]
-
Solution 3 : Consider using ionic liquids. Certain ionic liquids can act as effective solvents for otherwise insoluble polymers.[14][15][16]
Data Presentation: Solubility of Modified PMDA-Based Polyimides
The following table summarizes the qualitative solubility of various PMDA-based polyimides, demonstrating the effect of different diamine structures.
| Polyimide System (PMDA + Diamine) | NMP | DMAc | m-Cresol | Chloroform | THF | Reference |
| Diaminomesitylene (DAM) | + | + | +/- | - | - | [4] |
| Diethyltoluenediamine (DETDA) | ++ | ++ | ++ | ++ | + | [4] |
| δ-type Truxinic Acid Diamine (δATA-Me) | ++ | ++ | NT | ++ | ++ | [10] |
| 4,4'-Oxydianiline (ODA) | - | - | - | - | - | [9][12] |
| 3,3'-Dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane | ++ | ++ | NT | ++ | ++ | [17] |
Key: ++ = Soluble at room temperature; + = Partially soluble or soluble on heating; +/- = Swelling; - = Insoluble; NT = Not Tested.
Experimental Protocols
Protocol 1: Synthesis of PMDA-Based Polyimide via Two-Step Polycondensation
This protocol describes a general procedure for synthesizing a PMDA-based polyimide.
Methodology:
-
Monomer Dissolution : In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the chosen diamine monomer in anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[12]
-
Polymerization : To the vigorously stirred solution, add a stoichiometric (1:1 molar ratio) amount of PMDA powder in small portions at room temperature.[12] Wash any residual PMDA into the flask with a small amount of dry solvent.
-
Poly(amic acid) Formation : Continue stirring the reaction mixture under a nitrogen stream at room temperature for 12-24 hours. A significant increase in viscosity indicates the formation of the poly(amic acid) (PAA) precursor.[18]
-
Imidization (Conversion to Polyimide) :
-
Thermal Imidization : Pour the viscous PAA solution onto a glass plate and cast a film of uniform thickness. Place the film in an oven and heat in a stepwise manner, for example: 80°C (1h), 150°C (1h), 200°C (1h), and finally 250-300°C (1h) to ensure complete imidization and removal of solvent and water.[10][18]
-
Chemical Imidization : To the PAA solution, add a dehydrating agent mixture, such as acetic anhydride and a catalyst like pyridine or triethylamine.[10] Stir the mixture at room temperature before gently heating to 80-100°C for several hours to complete the cyclization.
-
-
Isolation (for soluble polymers) : If chemical imidization is used to produce a soluble polyimide, cool the solution and slowly pour it into a large volume of a stirred non-solvent like methanol (B129727) to precipitate the polymer.[10] Collect the fibrous or powdered polyimide by filtration and dry it in a vacuum oven.
Protocol 2: Qualitative Solubility Testing
-
Preparation : Add 10 mg of the dried, purified polyimide powder to a small vial.
-
Solvent Addition : Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform) to achieve a 1% (w/v) concentration.[1]
-
Dissolution : Stir or agitate the mixture at room temperature for 24 hours.
-
Observation : Record the solubility based on the following criteria:
-
Soluble (++): A clear, homogeneous solution is formed.
-
Partially Soluble (+): The polymer swells, or only a portion dissolves. If partially soluble, heat the mixture to observe any change.
-
Insoluble (-): The polymer remains as an undissolved solid.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 3. ukm.my [ukm.my]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lcpolymergroup.fudan.edu.cn [lcpolymergroup.fudan.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 18. High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
optimizing curing temperature and time for PMDA-epoxy systems
Welcome to the Technical Support Center for PMDA-Epoxy Systems. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing curing parameters and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Pyromellitic Dianhydride (PMDA) and why is it used as an epoxy curing agent?
A1: this compound (PMDA) is a chemical intermediate used as a curing agent, or hardener, for epoxy resins[1]. When it reacts with epoxy groups, PMDA forms a rigid and highly cross-linked polymer network. This structure imparts superior thermal stability, enhanced mechanical properties (like hardness and strength), and improved chemical resistance to the cured epoxy system compared to those cured with more common agents. Due to its high melting point (284-288°C), it can be challenging to mix with epoxy resins and may require specific processing techniques[1][2].
Q2: What are the typical curing temperatures and times for PMDA-epoxy systems?
A2: PMDA-epoxy systems generally require elevated temperatures to cure effectively. Curing conditions can vary, but a common starting point is a multi-stage process. For example, an initial cure might be performed at 135°C for 2 hours or 165°C for 1 hour[1]. To achieve maximum performance and a high glass transition temperature (Tg), a post-curing step at higher temperatures is often necessary. A typical full cure cycle might involve 2 hours at 90°C, followed by 4 hours at 165°C, and potentially up to 16 hours at 200°C[3]. Curing at 180°C for 5-15 minutes has also been reported[1].
Q3: How does curing temperature affect the final properties of the epoxy?
A3: The curing temperature significantly impacts the final properties of the epoxy. Higher curing temperatures accelerate the cross-linking reactions, which generally leads to a higher degree of cure and improved properties[4]. Increasing the cure temperature can increase the mobility of polymer chains, facilitating a more complete reaction and increasing the cross-linking density[5]. This typically results in a higher glass transition temperature (Tg), increased flexural and compressive strength, and greater hardness[5][6]. However, excessively high temperatures can cause rapid, uncontrolled reactions (exotherms), leading to defects like cracking or yellowing[7]. There is often an optimal temperature beyond which properties may begin to degrade[5].
Q4: What is post-curing and why is it important for PMDA-epoxy systems?
A4: Post-curing is the process of heating the epoxy component to a temperature higher than the initial curing temperature for a specific duration after it has solidified. This step is crucial for achieving the material's ultimate properties[8]. As the initial cure progresses, the material's Tg increases. If the Tg approaches the curing temperature, the reaction slows down dramatically or stops (a phenomenon called vitrification), leaving unreacted groups in the polymer network[9]. A higher temperature post-cure provides the necessary energy to overcome this limitation, allowing the reaction to proceed to completion. This results in a more densely cross-linked network, significantly enhancing thermal stability (Tg) and mechanical strength[6][9].
Q5: How can I determine the optimal curing schedule for my specific formulation?
A5: The most common and effective method for determining the optimal curing schedule is through thermal analysis, particularly using Differential Scanning Calorimetry (DSC)[10]. DSC measures the heat flow associated with the curing reaction, providing critical data on the onset of cure, the peak exothermic temperature, and the total heat of reaction[10][11]. By running DSC scans at different heating rates, you can develop a kinetic model to predict the degree of cure as a function of time and temperature[12]. This data allows you to design a multi-step curing schedule that ensures complete curing without causing defects from excessive heat generation[8].
Troubleshooting Guide
Q1: My epoxy is not fully cured and remains tacky or soft. What is the cause?
A1: A tacky or soft surface is a sign of incomplete curing. The most common causes include:
-
Incorrect Mixing Ratio: Epoxy resins require a precise ratio of resin to hardener. An incorrect ratio leads to an incomplete chemical reaction[13][14].
-
Insufficient Mixing: The resin and hardener must be mixed thoroughly to ensure a homogeneous distribution. Unmixed portions will not cure[15].
-
Low Curing Temperature: The ambient temperature, material temperature, and surface temperature are all critical. If any are too low (e.g., below 15°C), the reaction rate can slow dramatically or stop altogether[7][16][17]. PMDA systems require significantly elevated temperatures.
-
Moisture Contamination: High humidity or moisture on the substrate can interfere with the curing reaction, sometimes resulting in a greasy or milky film on the surface, known as amine blush[16][17].
Q2: The cured epoxy is brittle and cracks easily. How can I fix this?
A2: Brittleness in dianhydride-cured epoxies can be a result of the highly rigid polymer network that PMDA creates[2]. Other contributing factors include:
-
Excessive Curing Temperature or Rapid Heating: Curing at a temperature that is too high or ramping up the temperature too quickly can create internal stresses, leading to brittleness and cracking[7].
-
Over-Curing: While a post-cure is necessary, excessive time at a high temperature can sometimes lead to degradation or increased internal stress.
-
Formulation: The stoichiometry of the curing agent to the epoxy resin is critical. An improper ratio can affect the cross-link density and mechanical properties[9]. Consider using flexibilizing additives or co-hardeners if the application requires higher toughness.
Q3: Why does my cured epoxy have a cloudy or milky appearance?
A3: A cloudy appearance can be caused by several factors:
-
Moisture Contamination: This is a primary cause. Moisture can be introduced from high humidity, condensation on cold surfaces, or contaminated mixing tools[13][16]. The resulting "blush" is a milky film on the surface[16].
-
Incomplete Mixing: If the resin and hardener are not fully homogenized, it can result in cloudy streaks or sections within the cured material.
-
Applying the Epoxy Too Thickly: A thick application can trap heat from the exothermic reaction, potentially causing cloudiness or other defects[16].
Q4: The epoxy is curing too fast and generating excessive heat (uncontrolled exotherm). What should I do?
A4: An uncontrolled exothermic reaction can damage the material and substrate. To manage this:
-
Reduce the Curing Temperature: Lowering the initial curing temperature will slow down the reaction rate[7].
-
Use a Stepped or Ramped Cure: Instead of going directly to a high temperature, start at a lower temperature to allow the reaction to begin in a controlled manner, then gradually ramp up to the final cure temperature. A stepped cure (e.g., 1 hour at 40°C followed by 3 hours at 80°C) can reduce stress while achieving a high degree of cure[4].
-
Reduce the Mass of Mixed Epoxy: The exothermic reaction is proportional to the mass of the material. Mixing smaller batches at a time can help dissipate heat more effectively[18].
Data Presentation
Table 1: Typical Curing Schedules & Properties for Anhydride-Cured Epoxy Systems
| Curing Agent Type | Example Agent | Stoichiometry (Hardener/Resin) | Typical Cure Cycle | Maximum Achievable Tg (°C) |
| Dianhydride | PMDA | Varies; requires optimization | 180°C / 5-15 min[1] | > 250°C[1] |
| Dianhydride | BTDA | 0.45 - 0.55 | High-temperature post-cure required | 238°C[9] |
| Monoanhydride | NMA | 0.90 - 0.95 | High-temperature post-cure required | 165°C[9] |
| Monoanhydride | MTHPA | 0.90 - 0.95 | High-temperature post-cure required | 125°C[9] |
| Amine | IPDA | 1 | Ambient or moderate heat cure | 149°C[9] |
Note: Maximum Tg is highly dependent on the specific epoxy resin used and the application of an appropriate post-cure schedule at a temperature above the desired Tg.[9]
Table 2: General Effect of Post-Curing Temperature on Epoxy Mechanical Properties
| Post-Curing Temperature | Observation | Impact on Properties |
| Insufficient (Too Low) | Incomplete cross-linking; low Tg. | Softer material, lower strength, poor thermal and chemical resistance.[4] |
| Optimal | High degree of cross-linking; Tg reaches maximum potential. | High hardness, high flexural and compressive strength, excellent thermal stability.[5][6] |
| Excessive (Too High) | Potential for thermal degradation or built-up internal stresses. | May lead to brittleness, discoloration, or a decrease in some mechanical properties.[5] |
Experimental Protocols
Protocol: Determining Cure Kinetics with Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to obtain the kinetic parameters needed to optimize the curing schedule for a PMDA-epoxy system.
1. Objective: To determine the total heat of reaction (ΔHtotal) and model the cure kinetics (degree of cure vs. time and temperature).
2. Materials & Equipment:
-
DSC instrument (e.g., TA Instruments Q200)[11]
-
Hermetic aluminum DSC pans and lids
-
Uncured, thoroughly mixed PMDA-epoxy sample (approx. 10 mg)[10]
-
Nitrogen purge gas[10]
3. Procedure: Dynamic (Non-Isothermal) Scans
-
Sample Preparation: Accurately weigh 5-10 mg of the freshly mixed liquid epoxy system into a DSC pan and hermetically seal it. Prepare an identical empty pan to use as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge with nitrogen at a constant rate (e.g., 20 mL/min)[10].
-
Thermal Program:
-
Equilibrate the cell at a low temperature where no reaction occurs (e.g., -50°C)[11].
-
Ramp the temperature at a constant heating rate (e.g., 5, 10, 15, and 20°C/min) to a final temperature well beyond the end of the curing exotherm (e.g., 300°C) to ensure the reaction is complete[8].
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
For each heating rate, integrate the area under the exothermic peak to determine the total heat of reaction (ΔHtotal). The values should be consistent across different rates.
-
The degree of cure (α) at any given time (t) or temperature (T) can be calculated as the partial heat of reaction (ΔHt) divided by the total heat of reaction (α = ΔHt / ΔHtotal)[19].
-
Use the data from multiple heating rates to fit a kinetic model (e.g., Kamal-Malkin model) to determine parameters like activation energy (Ea) and reaction order (n)[10].
-
4. Procedure: Isothermal Scans (Optional Validation)
-
Run additional experiments where the sample is rapidly heated to a specific isothermal temperature (e.g., 150°C, 165°C, 180°C) and held for a period of time until the reaction is complete.
-
The data from these runs can be used to validate the kinetic model derived from the dynamic scans.
Visualizations
Caption: Workflow for optimizing a PMDA-epoxy curing schedule.
Caption: Troubleshooting decision tree for common PMDA-epoxy curing issues.
References
- 1. dakenchem.com [dakenchem.com]
- 2. dianhydrides.com [dianhydrides.com]
- 3. tri-iso.com [tri-iso.com]
- 4. epotek.com [epotek.com]
- 5. Impact of Different Post-Curing Temperatures on Mechanical and Physical Properties of Waste-Modified Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Curing and Post-Curing Conditions for the Manufacturing of Partially Bio-Based Epoxy Resins with Improved Toughness | MDPI [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. dianhydrides.com [dianhydrides.com]
- 10. thermalsupport.com [thermalsupport.com]
- 11. Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 14. chillepoxy.com [chillepoxy.com]
- 15. bmmold.com [bmmold.com]
- 16. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 17. paintpouracademy.com [paintpouracademy.com]
- 18. youtube.com [youtube.com]
- 19. DSpace [dr.lib.iastate.edu]
Technical Support Center: Solution Processing of Rigid PMDA-Based Polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals encountering challenges in the solution processing of rigid Pyromellitic Dianhydride (PMDA)-based polyimides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of the poly(amic acid) precursor, its imidization, and the casting of polyimide films.
Problem 1: Low Viscosity or Molecular Weight of Poly(amic acid) (PAA) Solution
Symptoms:
-
The PAA solution appears watery and does not show a significant increase in viscosity during polymerization.
-
Gel Permeation Chromatography (GPC) analysis indicates low molecular weight.
-
The resulting polyimide film is brittle and weak.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | PMDA is highly susceptible to hydrolysis. Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents (e.g., N,N-dimethylacetamide - DMAc, N-methyl-2-pyrrolidone - NMP) with low water content.[1][2][3] The presence of water can lead to a rapid decrease in the viscosity of the PAA solution.[4][5] |
| Incorrect Monomer Stoichiometry | A precise 1:1 molar ratio of dianhydride to diamine is crucial for achieving high molecular weight.[1][2] Carefully weigh the monomers and ensure complete dissolution of the diamine before adding the dianhydride. An excess of either monomer can lead to chain degradation.[1][2] |
| Impure Monomers | Use high-purity monomers. Impurities can act as chain terminators, preventing the formation of long polymer chains. Recrystallize or sublime the monomers if necessary.[3] |
| Order of Monomer Addition | Adding the solid PMDA portion-wise to the dissolved diamine solution generally yields the highest molecular weight.[1][2] This method keeps the diamine in excess during the initial stages of the reaction. |
Problem 2: Gel Formation in the Poly(amic acid) (PAA) Solution
Symptoms:
-
The PAA solution becomes a non-flowing gel, making it difficult to stir or cast.
-
This can occur during synthesis or upon storage.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Polymer Concentration | High concentrations of PAA can lead to excessive chain entanglement and gelation. Synthesize the PAA at a lower solids content (e.g., 10-15 wt%). |
| Side Reactions | Unwanted cross-linking reactions can occur, especially at elevated temperatures. Maintain a low reaction temperature (0-5 °C) during PAA synthesis.[6] |
| Storage Conditions | PAA solutions can be unstable.[4] Store the PAA solution at low temperatures (e.g., -18 to 4 °C) to minimize degradation and gelation.[4] |
Problem 3: Precipitation of Polyimide During Chemical Imidization
Symptoms:
-
A solid precipitate forms in the PAA solution upon the addition of chemical imidization agents (e.g., acetic anhydride (B1165640) and pyridine).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inherent Insolubility of Rigid Polyimide | Fully imidized rigid PMDA-based polyimides are often insoluble in the reaction solvent.[7] This is a primary challenge in their solution processing. |
| Rapid Imidization | A fast imidization rate can lead to rapid precipitation before a processable solution can be obtained. |
| Solution | Consider a combined chemical and thermal imidization approach. Partially imidize the PAA chemically in solution to a degree where it remains soluble, then cast the film and complete the imidization thermally. Another strategy is to use a high-boiling point solvent and perform the chemical imidization at an elevated temperature where the polyimide might have better solubility. |
Problem 4: Defects in Cast Polyimide Films
Symptoms:
-
The final polyimide film exhibits bubbles, cracks, peeling, or is brittle.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Trapped Solvent/Air | Rapid heating during thermal imidization can cause the solvent to evaporate too quickly, leading to bubble formation.[8][9] Use a staged curing process with a gradual temperature ramp to allow for slow solvent removal.[8] Applying the coating in thinner layers can also help.[9][10] |
| High Internal Stress | High curing temperatures can induce significant stress in the film, causing cracking and peeling.[8] A slower heating and cooling rate can mitigate this. |
| Incomplete Imidization | Insufficient curing time or temperature will result in a film with poor mechanical properties. Ensure the final curing temperature is above the glass transition temperature (Tg) of the polyimide to achieve complete imidization. |
| Low Molecular Weight PAA | A brittle film is often the result of a low molecular weight PAA precursor. Refer to Problem 1 for troubleshooting low molecular weight issues. |
Frequently Asked Questions (FAQs)
Q1: Why are rigid PMDA-based polyimides so difficult to process from solution?
A1: The primary challenge lies in their inherent insolubility. The rigid and planar structure of the PMDA monomer, combined with strong intermolecular charge-transfer interactions, leads to efficient chain packing and high crystallinity.[11] This makes it very difficult for solvent molecules to penetrate and dissolve the polymer chains.
Q2: What are the best solvents for dissolving rigid PMDA-based polyimides?
A2: Unfortunately, most fully imidized rigid PMDA-based polyimides are insoluble in common organic solvents.[12] Their precursors, poly(amic acids), are typically soluble in polar aprotic solvents like NMP, DMAc, and DMF.[13] Some modified, more soluble PMDA-based polyimides can be dissolved in these solvents, and in some cases, even in less polar solvents like chloroform (B151607) or THF.[14]
Q3: How can I improve the solubility of my PMDA-based polyimide?
A3: To enhance solubility, modifications to the polymer backbone are necessary. Common strategies include:
-
Introducing flexible linkages: Incorporating ether or other flexible groups into the diamine monomer disrupts the rigid chain structure.
-
Using sterically hindered monomers: Bulky side groups on the monomers can prevent close chain packing.[14]
-
Creating a non-planar structure: Using diamines with non-linear geometries can reduce intermolecular interactions.
Q4: What is the typical shelf-life of a PMDA-based poly(amic acid) solution?
A4: The stability of PAA solutions is a significant concern, as their viscosity tends to decrease over time due to hydrolysis and chain equilibration.[3][4][5] The rate of degradation is influenced by factors such as water content, storage temperature, and polymer concentration.[4] For optimal stability, it is recommended to store PAA solutions at low temperatures (e.g., in a refrigerator or freezer) and to use them as soon as possible after synthesis.
Q5: Can I use thermal imidization for solution processing?
A5: Thermal imidization is typically performed on a cast film of the PAA precursor. It is not a solution-based process for the final polyimide, as the high temperatures required would evaporate the solvent. The process involves casting the PAA solution, followed by a staged heating program to remove the solvent and induce cyclization to the polyimide.[7]
Quantitative Data Summary
Table 1: Qualitative Solubility of a PMDA-ODA Polyimide
| Solvent | Solubility |
| N-methyl-2-pyrrolidone (NMP) | Insoluble |
| N,N-dimethylacetamide (DMAc) | Insoluble |
| N,N-dimethylformamide (DMF) | Insoluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Insoluble |
| m-Cresol | Insoluble |
| Chloroform | Insoluble |
| Tetrahydrofuran (THF) | Insoluble |
| Acetone | Insoluble |
Note: This table represents the typical solubility of a standard, rigid PMDA-ODA polyimide (like Kapton®). The poly(amic acid) precursor is generally soluble in polar aprotic solvents like NMP, DMAc, and DMF.
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight PMDA-ODA Poly(amic acid)
Materials:
-
This compound (PMDA), high purity
-
4,4'-Oxydianiline (ODA), high purity
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, and drying tube
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a nitrogen atmosphere while still warm.
-
Accurately weigh an equimolar amount of ODA and add it to the reaction flask.
-
Add enough anhydrous DMAc to achieve the desired solids concentration (typically 10-15 wt%).
-
Stir the mixture at room temperature until the ODA is completely dissolved.
-
Slowly add the accurately weighed PMDA powder in several small portions over a period of 30-60 minutes. Ensure each portion is dissolved before adding the next.
-
Continue stirring the solution under a nitrogen atmosphere at room temperature for 24-48 hours. The viscosity of the solution should increase significantly.
-
The resulting viscous poly(amic acid) solution is ready for the next step (imidization and film casting).
Protocol 2: Chemical Imidization and Film Casting of a Rigid PMDA-Based Polyimide
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Acetic anhydride
-
Glass substrate
-
Casting knife or doctor blade
-
Programmable oven
Procedure:
-
To the stirred PAA solution, slowly add a mixture of acetic anhydride (2-4 molar equivalents per amic acid unit) and pyridine (1-2 molar equivalents).
-
Stir the mixture at room temperature for 12-24 hours. Note: For rigid polyimides, precipitation may occur. If so, proceed to casting immediately after a shorter stirring time (e.g., 1-2 hours) while the solution is still homogeneous.
-
Pour the solution onto a clean, dry glass substrate.
-
Use a casting knife or doctor blade to spread the solution into a uniform film of the desired thickness.
-
Place the cast film in a programmable oven and cure using a staged heating program. A typical program might be:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Allow the film to cool slowly to room temperature before removing it from the substrate.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. ulprospector.com [ulprospector.com]
- 10. Overcoming Paint Film Defects: Causes and Remedies - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 11. dakenchem.com [dakenchem.com]
- 12. researchgate.net [researchgate.net]
- 13. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 14. cpsm.kpi.ua [cpsm.kpi.ua]
Technical Support Center: Controlling Molecular Weight Distribution in PMDA-based Polycondensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyromellitic dianhydride (PMDA)-based polycondensation reactions for the synthesis of poly(amic acid) and polyimides.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing high molecular weight poly(amic acid) from PMDA?
The most common and effective method is the two-step poly(amic acid) process. This involves reacting a dianhydride, such as PMDA, with a diamine (e.g., 4,4'-oxydianiline (B41483) or ODA) in a dipolar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) at ambient or sub-ambient temperatures. The resulting poly(amic acid) solution can then be thermally or chemically treated to form the final polyimide.
Q2: How does monomer stoichiometry affect the molecular weight of the resulting polymer?
In step-growth polymerization, achieving a high molecular weight is highly dependent on maintaining a precise 1:1 stoichiometric ratio of the functional groups of the dianhydride and diamine monomers. Any deviation from this ratio will lead to a lower molecular weight, as one type of functional group will be in excess, limiting the chain extension. For instance, an excess of either the diamine or the dianhydride will result in polymer chains with the same type of end-groups, preventing further polymerization.
Q3: What is the impact of water in the reaction mixture?
Water is detrimental to achieving a high molecular weight in PMDA polycondensation. PMDA is highly susceptible to hydrolysis, where it reacts with water to form pyromellitic acid. This reaction consumes the dianhydride monomer, disrupts the stoichiometry, and leads to a lower degree of polymerization. Therefore, it is crucial to use anhydrous solvents and thoroughly dried monomers.
Q4: What is the optimal temperature for the poly(amic acid) synthesis step?
The initial polycondensation reaction to form the poly(amic acid) is typically carried out at low to ambient temperatures. Some studies suggest that initiating the reaction at a lower temperature, for example, -5°C, can lead to a higher molecular weight polymer. Higher temperatures can increase the reaction rate but may also promote side reactions, such as branching, which can negatively impact the molecular weight and its distribution.
Q5: How can I control the molecular weight of the polymer to a specific target?
There are two primary methods for controlling the molecular weight in polycondensation reactions:
-
Non-stoichiometric ratio: By intentionally introducing a slight excess of one of the bifunctional monomers, the extent of polymerization can be limited, resulting in a lower, more controlled molecular weight.
-
Addition of a monofunctional monomer: Introducing a monofunctional monomer (e.g., a monoamine or a monoanhydride) will act as a chain stopper, effectively capping the growing polymer chains and allowing for precise control over the final molecular weight.
Q6: What is a typical polydispersity index (PDI) for PMDA-based polycondensation, and what does a broad PDI indicate?
For a typical step-growth polymerization, the theoretical PDI is around 2.0. A PDI value significantly higher than 2.0 suggests a broad molecular weight distribution. This can be caused by side reactions, impurities, or non-optimal reaction conditions that lead to the formation of polymer chains of widely varying lengths. In some cases, very high PDI values (up to 7.2) have been observed in certain step-growth polymerizations, which can be attributed to mechanisms like catalyst competition.
Troubleshooting Guide
Problem: Low Molecular Weight of the Final Polymer
| Potential Cause | Troubleshooting Steps | Recommendations |
| Incorrect Monomer Stoichiometry | Verify the purity and molecular weight of your monomers. Re-calculate and carefully weigh the monomers to ensure a 1:1 molar ratio. | Use high-purity monomers (recrystallized or sublimed). An excess of dianhydride is sometimes used to achieve higher molecular weights, but this must be carefully controlled. |
| Presence of Water | Use anhydrous solvents. Dry monomers under vacuum before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Solvents should be dried over molecular sieves or distilled. Monomers can be dried in a vacuum oven at a temperature below their melting point. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For some systems, a lower initial temperature may be beneficial. | Start with a lower temperature (e.g., 0-5°C) and allow the reaction to proceed for several hours before gradually warming to room temperature. |
| Monomer Addition Order | The order of monomer addition can be critical. Adding the dianhydride portion-wise to the diamine solution is often recommended. | This approach helps to maintain an excess of the more soluble diamine, preventing the precipitation of the growing polymer chains. |
| Impurities in Monomers or Solvent | Purify monomers and solvents before use. Monofunctional impurities can act as chain terminators. | Recrystallize diamines and sublimate dianhydrides. Use freshly distilled, high-purity solvents. |
Problem: Broad Molecular Weight Distribution (High PDI)
| Potential Cause | Troubleshooting Steps | Recommendations |
| Side Reactions | Control the reaction temperature to minimize side reactions like branching. Ensure a homogeneous reaction mixture with efficient stirring. | Lowering the reaction temperature can reduce the rate of undesirable side reactions. |
| Inhomogeneous Reaction Mixture | Ensure that both monomers are fully dissolved in the solvent before and during the polymerization. | Use a solvent in which both monomers and the resulting poly(amic acid) are readily soluble. Maintain vigorous and consistent stirring throughout the reaction. |
| Slow Monomer Addition | A very slow addition of one monomer to the other can sometimes lead to a broader distribution if the initiation and propagation rates are not well-controlled. | While portion-wise or slow addition is often recommended to control the exotherm, an excessively slow rate should be avoided. The optimal addition rate may need to be determined empirically. |
Quantitative Data Summary
The following table summarizes the general effects of key experimental parameters on the molecular weight and polydispersity index (PDI) in PMDA-based polycondensation reactions. The exact quantitative impact will vary depending on the specific monomers, solvent, and other reaction conditions.
| Parameter | Change | Effect on Molecular Weight (Mw, Mn) | Effect on Polydispersity Index (PDI) |
| Monomer Stoichiometry | Deviation from 1:1 ratio | Decrease | May Increase |
| Water Content | Increase | Decrease | May Increase |
| Reaction Temperature | Increase | Can decrease due to side reactions | May Increase |
| Monomer Concentration | Increase | Generally Increases | May Decrease (more uniform reaction) |
| Monofunctional Impurities | Increase | Decrease | May Increase |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(amic acid) (PMDA-ODA)
Materials:
-
This compound (PMDA), high purity (sublimed)
-
4,4'-Oxydianiline (ODA), high purity (recrystallized)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Ice bath
Procedure:
-
Monomer Preparation: Dry the sublimed PMDA and recrystallized ODA in a vacuum oven at 120°C for at least 4 hours and allow them to cool to room temperature in a desiccator before use.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer and nitrogen inlet. Flame-dry the glassware under vacuum and then purge with dry nitrogen gas.
-
Diamine Dissolution: Under a positive pressure of nitrogen, add the pre-weighed ODA to the flask. Add anhydrous DMAc to achieve the desired monomer concentration (typically 10-15 wt%). Stir the mixture at room temperature until the ODA is completely dissolved.
-
Reaction Initiation: Cool the diamine solution to 0°C using an ice bath.
-
Dianhydride Addition: Slowly add the stoichiometric amount of pre-weighed PMDA powder to the stirred diamine solution in small portions over a period of 30-60 minutes. Ensure that the temperature of the reaction mixture does not exceed 10°C.
-
Polymerization: After the complete addition of PMDA, continue stirring the reaction mixture at 0°C for 1 hour, and then allow it to slowly warm to room temperature. Continue the polymerization at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution should be stored in a tightly sealed container at a low temperature (e.g., 4°C) to minimize degradation.
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Instrumentation and Conditions:
-
GPC system with a refractive index (RI) detector.
-
GPC columns suitable for polar aprotic solvents (e.g., polystyrene-divinylbenzene columns).
-
Mobile Phase: Anhydrous N,N-dimethylformamide (DMF) containing 0.03 M LiBr and 0.03 M H3PO4 is a commonly used mobile phase to suppress polyelectrolyte effects.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Calibration: Use narrow molecular weight distribution polystyrene or poly(methyl methacrylate) standards to generate a calibration curve.
Sample Preparation:
-
Prepare a dilute solution of the poly(amic acid) in the mobile phase (e.g., 1-2 mg/mL).
-
Gently agitate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection into the GPC system.
Data Analysis:
-
Inject the filtered sample into the GPC system.
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample from the resulting chromatogram.
Visualizations
Caption: Workflow for the synthesis and analysis of poly(amic acid).
Caption: Troubleshooting workflow for low molecular weight polymer.
Technical Support Center: Reducing Brittleness in Pyromellitic Dianhydride (PMDA) Cured Resins
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with pyromellitic dianhydride (PMDA) cured resins. The inherent rigidity of PMDA, while contributing to high glass transition temperatures, often results in brittle cured products.[1] This guide offers strategies and practical protocols to enhance the toughness and reduce the brittleness of these resin systems.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Cured resin is extremely brittle and fractures easily under minimal stress.
-
Possible Cause: High crosslink density inherent to PMDA-cured systems. PMDA's rigid aromatic structure contributes to a tightly crosslinked network, which can lead to brittleness.[1][2]
-
Solution 1: Incorporate Toughening Agents. The addition of a secondary phase can absorb and dissipate fracture energy. Common strategies include:
-
Liquid Rubbers: Carboxyl-terminated butadiene acrylonitrile (B1666552) (CTBN) or amine-terminated butadiene acrylonitrile (ATBN) can be incorporated. These form discrete rubbery particles within the epoxy matrix, which induce localized plastic deformation and blunt crack propagation.[3][4]
-
Core-Shell Particles: These are pre-formed particles with a rubbery core and a glassy shell that disperses in the resin to enhance toughness.[5][6]
-
Hyperbranched Polymers (HBPs): Epoxy-functionalized HBPs can significantly increase fracture toughness.[7]
-
Bio-based Tougheners: Modified vegetable oils, such as epoxidized soybean oil (ESO) grafted with fatty alkyl-anhydrides, can be effective.[8]
-
-
Solution 2: Adjust Stoichiometry. Using PMDA at sub-stoichiometric levels can reduce crosslink density. The excess epoxide groups can then undergo homopolymerization (etherification), which results in a less brittle network compared to one fully crosslinked by esterification.[9]
Issue 2: Significant decrease in glass transition temperature (Tg) after adding a toughener.
-
Possible Cause: High concentration or high miscibility of the toughening agent within the resin matrix. This can disrupt the crosslinked network and lower the overall thermal stability.[3]
-
Solution 1: Optimize Toughener Concentration. Reduce the amount of the toughening agent to find a balance between improved toughness and acceptable thermal properties. Even small amounts of some tougheners can be effective.[6]
-
Solution 2: Select for Phase Separation. Choose a toughener that forms a distinct, phase-separated morphology. The goal is to have discrete toughening particles rather than a plasticized matrix.[3]
Issue 3: Poor mechanical properties (e.g., low tensile strength) in the toughened resin.
-
Possible Cause 1: Poor Interfacial Adhesion. Weak bonding between the toughening particles and the epoxy matrix can lead to premature failure.
-
Solution 1: Use tougheners with functional groups that can react with the epoxy matrix to improve interfacial adhesion.[3] For example, the carboxyl or amine groups on CTBN and ATBN can react with the epoxy groups.
-
Possible Cause 2: Agglomeration of Tougheners. If using particulate tougheners like nanoparticles or core-shell particles, poor dispersion can create stress concentration points.
-
Solution 2: Employ high-shear mixing or use surface-modified particles to ensure uniform dispersion.[3]
-
Possible Cause 3: Void Formation. Trapped air or moisture during mixing and curing can create voids that compromise mechanical integrity.
-
Solution 3: Degas the resin mixture under vacuum before curing and ensure all components are dry.[3]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms for toughening PMDA-cured resins?
A1: The most common toughening mechanisms involve the introduction of a second, less rigid phase into the brittle epoxy matrix. This can be achieved through:
-
Rubber Toughening: Incorporating liquid rubbers that phase-separate during curing to form small, dispersed rubbery particles. These particles can induce shear banding and crazing in the matrix, absorbing fracture energy.[3][4]
-
Particulate Toughening: Dispersing pre-formed core-shell rubber particles or other impact modifiers that act as stress concentrators, initiating localized yielding of the matrix.[5][6]
-
Thermoplastic Toughening: Blending the epoxy resin with certain engineering thermoplastics to create a co-continuous or phase-separated morphology that impedes crack propagation.
Q2: How do I choose the right toughening agent for my application?
A2: The selection of a toughening agent depends on the desired balance of properties. For significant improvements in impact strength and fracture toughness where a moderate decrease in Tg is acceptable, liquid rubbers like CTBN are effective.[3] If maintaining high thermal and mechanical properties is critical, core-shell particles or a lower concentration of a hyperbranched polymer might be more suitable.[5][7]
Q3: Will adding a toughener affect the viscosity and processing of the resin?
A3: Yes, adding a toughener can alter the processing characteristics of the resin. Liquid rubbers and some thermoplastics can increase the viscosity of the uncured mixture, which may impact processes like infusion or potting. Conversely, some flexibilizers can lower the viscosity. It is crucial to characterize the rheological properties of the modified system.[3]
Q4: Can the curing cycle be modified to reduce brittleness?
A4: While the primary approach to reducing brittleness is through formulation changes, the cure cycle can have an effect. A pre-cure at a lower temperature followed by a post-cure at a higher temperature can help reduce internal stresses that contribute to brittleness.[4] Optimizing the cure schedule can ensure complete reaction and a more uniform network structure.
Quantitative Data on Toughening Effects
The following tables summarize the impact of different toughening agents on the mechanical properties of anhydride-cured epoxy resins.
Table 1: Effect of Bio-Based Rubber (BR) Tougheners on Fracture Properties
| Formulation | K_Ic (MPa·m^(1/2)) | G_Ic (kJ/m²) | Tg (°C) |
| Epon 828 (Control) | 0.46 ± 0.04 | 0.19 ± 0.03 | 150 |
| 20% A-HEX-2 in Epon 828 | 1.41 ± 0.18 | 1.15 ± 0.29 | 130 |
K_Ic: Fracture Toughness; G_Ic: Energy Release Rate; Tg: Glass Transition Temperature. Data sourced from a study on anhydride-cured Epon 828.[3]
Table 2: Impact of Hyperbranched Polymers (HBP) on Mechanical Properties
| Formulation | Impact Strength (kJ/m²) | Elongation at Break (%) |
| Pure Epoxy Resin | 13.1 | - |
| 5% HBPE-COOH2 in Epoxy | 36.4 | - |
| 3% HBPE-COOH3 in Epoxy | - | 5.25 |
Data shows a significant increase in impact strength and elongation at break with the addition of carboxyl-terminated hyperbranched polyethylene.[7]
Experimental Protocols
Protocol 1: Incorporation of Liquid Rubber Toughener (e.g., CTBN)
-
Preparation: Preheat the epoxy resin (e.g., DGEBA) to 70-80°C to reduce its viscosity.[4]
-
Mixing: Add the desired amount of liquid CTBN to the preheated epoxy resin. Mechanically stir the mixture until a homogeneous solution is obtained.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.[3]
-
Cooling: Cool the mixture to room temperature.
-
Curing Agent Addition: Add the PMDA hardener and a suitable accelerator (e.g., tertiary amine) to the epoxy-toughener blend.[4] The amount of anhydride (B1165640) is typically calculated based on the epoxy equivalent weight (EEW) and the desired stoichiometric ratio.[10]
-
Final Mixing: Stir thoroughly for 5-10 minutes, ensuring all components are well-mixed.
-
Casting: Pour the mixture into a preheated mold treated with a mold release agent.
-
Curing: Cure the samples according to a specific curing schedule. A typical schedule might be a pre-cure at 85°C for 6 hours followed by a post-cure at 120°C for 6 hours.[4]
Protocol 2: Determination of Fracture Toughness (K_Ic and G_Ic)
This protocol outlines the determination of the critical stress intensity factor (K_Ic) and the critical strain energy release rate (G_Ic), which are key measures of a material's resistance to fracture.
-
Specimen Preparation: Prepare single-edge-notch bending (SENB) specimens from the cured resin plaques according to relevant standards (e.g., ASTM D5045).
-
Pre-cracking: Create a sharp pre-crack at the tip of the machined notch by gently tapping a fresh razor blade into the notch.
-
Testing: Conduct a three-point bending test on the SENB specimen using a universal testing machine.
-
Data Analysis: Record the load-displacement curve. The fracture toughness (K_Ic) is calculated using the peak load and the specimen geometry. The critical strain energy release rate (G_Ic) can be calculated from K_Ic and the material's elastic modulus.
Visualizations
Caption: Toughening mechanism in PMDA-cured epoxy resins.
Caption: Troubleshooting workflow for reducing resin brittleness.
References
- 1. dianhydrides.com [dianhydrides.com]
- 2. zxchem.com [zxchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chempoint.com [chempoint.com]
- 6. WACKER presents high-efficiency impact modifier for epoxy resins [k-online.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. tri-iso.com [tri-iso.com]
Technical Support Center: Purification of Crude Pyromellitic Dianhydride (PMDA)
Welcome to the technical support center for the purification of crude pyromellitic dianhydride (PMDA). This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here you will find answers to frequently asked questions and troubleshooting guides for common issues encountered during the purification of PMDA.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude PMDA, typically synthesized through the gas-phase oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene), often contains several impurities that can affect its performance in polymerization and other applications.[1][2] Common impurities include:
-
Pyromellitic acid: Formed by the hydrolysis of PMDA in the presence of moisture.[3][4]
-
Incompletely oxidized products: By-products from the oxidation of durene where not all methyl groups are fully oxidized, such as aldehydes or carboxylic acids with fewer than four carboxyl groups.[2]
-
Other aromatic acids and anhydrides: Compounds like phthalic acid, trimellitic anhydride (B1165640), and maleic anhydride can be present from side reactions.[5]
-
Colored compounds and tarry substances: These are often polymeric by-products that can impart a yellow or brownish color to the crude PMDA.[1]
-
Catalyst residues: Traces of the catalyst used in the oxidation process may be present.
Q2: What are the primary methods for purifying crude PMDA?
A2: The main laboratory-scale methods for purifying crude PMDA are:
-
Recrystallization: This involves dissolving the crude PMDA in a suitable hot solvent and allowing it to crystallize upon cooling, leaving impurities in the mother liquor.[1][6]
-
Sublimation: This technique purifies PMDA by heating the solid under vacuum, causing it to transition directly into a gas, which then deposits as a pure solid on a cold surface, leaving non-volatile impurities behind.[2][7]
-
Solvent Washing/Scrubbing: This method involves washing the crude PMDA with a solvent in which it has low solubility, while the impurities are more soluble and are washed away.[1]
-
Chemical Conversion: This process involves hydrolyzing the crude PMDA to pyromellitic acid, which is then purified by recrystallization (often with activated carbon treatment). The purified acid is subsequently dehydrated back to high-purity PMDA.[2][8]
Q3: How do I choose the best purification method?
A3: The choice of purification method depends on the initial purity of the crude PMDA, the nature of the impurities, the desired final purity, and the scale of the experiment.
-
Recrystallization is effective for removing a wide range of impurities but may result in lower yields due to the solubility of PMDA in the solvent. It is a versatile technique suitable for various scales.
-
Sublimation is excellent for achieving very high purity and for small-scale purifications, as product loss is typically minimal.[9] It is particularly effective at removing non-volatile and colored impurities.
-
Solvent Washing is a simpler and quicker method for removing highly soluble impurities from a less soluble product but may be less effective for impurities with similar solubility to PMDA.
-
Chemical Conversion can be very effective for removing impurities that are difficult to separate from PMDA directly. However, it is a multi-step process that can be more time-consuming.[8]
Q4: What level of purity can I expect from these methods?
A4: With careful execution, all methods can yield high-purity PMDA. Purity levels of over 99.5% are achievable.[10] Sublimation and multi-step recrystallization processes are often cited for producing the highest purity products. One study on rectification-sublimation reported achieving 99.2-99.6% purity.[7] Another method involving a binary solvent mixture claims to achieve a purity of at least 99.7%.[10]
Troubleshooting Guides
Recrystallization
Issue 1: Low Yield of Purified PMDA
-
Possible Cause 1: Using too much solvent.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude PMDA. Adding solvent in small portions near the boiling point can help avoid using an excess.
-
-
Possible Cause 2: Cooling the solution too quickly.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.
-
-
Possible Cause 3: The chosen solvent is not ideal.
-
Solution: Select a solvent in which PMDA is highly soluble at high temperatures but has low solubility at low temperatures. Refer to the solvent selection table in the experimental protocols section.
-
-
Possible Cause 4: Premature crystallization during hot filtration.
-
Solution: If performing a hot filtration to remove insoluble impurities, preheat the funnel and filter paper, and use a slight excess of hot solvent to prevent the PMDA from crystallizing in the funnel.
-
Issue 2: The Purified PMDA is Still Colored (Yellowish)
-
Possible Cause 1: Colored impurities are co-crystallizing with the PMDA.
-
Solution 1: Perform a second recrystallization. The purity generally increases with each recrystallization step.
-
Solution 2: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Use with caution as it can also adsorb some of the product, potentially reducing the yield.[11]
-
Solution 3: Consider switching to a different recrystallization solvent that may be better at leaving the colored impurities in the solution. Dioxane has been noted for its effectiveness in decolorizing PMDA.[1]
-
-
Possible Cause 2: Thermal degradation of PMDA.
-
Solution: Avoid prolonged heating at high temperatures. Choose a solvent with a suitable boiling point and do not heat the solution for longer than necessary to dissolve the solid.
-
Issue 3: Oily Precipitate or No Crystals Form
-
Possible Cause 1: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure PMDA.
-
-
Possible Cause 2: Presence of impurities that inhibit crystallization.
-
Solution: Try purifying a smaller batch with a different solvent or consider a pre-purification step like a solvent wash.
-
Issue 4: Suspected Hydrolysis of PMDA to Pyromellitic Acid
-
Possible Cause: Presence of water in the recrystallization solvent. PMDA is hygroscopic and reacts with water to form pyromellitic acid.[3][4]
-
Solution 1: Use anhydrous solvents for recrystallization.
-
Solution 2: If hydrolysis is suspected, the pyromellitic acid can be converted back to PMDA by refluxing with acetic anhydride.[12] Recrystallization from a mixture of acetic acid and acetic anhydride can both purify the PMDA and convert any pyromellitic acid back to the dianhydride.[13]
-
Sublimation
Issue 1: Low Yield of Sublimed PMDA
-
Possible Cause 1: The temperature is too low or the vacuum is not sufficient.
-
Solution: Ensure the sublimation temperature is appropriate for the vacuum level. A higher vacuum will allow for sublimation at a lower temperature. Check for leaks in the vacuum system.
-
-
Possible Cause 2: The heating is uneven.
-
Solution: Use a sand bath or oil bath for more uniform heating of the sublimation apparatus.
-
Issue 2: The Sublimate is Contaminated with Impurities
-
Possible Cause 1: The crude PMDA was heated too quickly.
-
Solution: Heat the sample slowly and gradually to allow for the selective sublimation of PMDA. Rapid heating can cause volatile impurities to sublime along with the product.
-
-
Possible Cause 2: The distance between the heated surface and the cold finger is too small.
-
Solution: Use an appropriate sublimation apparatus that allows for a sufficient distance for effective separation.
-
Quantitative Data on Purification Methods
The following tables summarize quantitative data gathered from various sources on the purification of PMDA. Note that direct comparison may be challenging due to variations in the starting material and experimental conditions.
Table 1: Recrystallization of PMDA
| Solvent System | Yield (%) | Purity (%) | Notes |
| Dioxane | ~59% | Not specified, but significant improvement in color and melting point | Starting from crude PMDA from vapor phase oxidation of durene.[1] |
| Acetic Anhydride / Acetic Acid | Not specified | High purity | A detailed protocol is available for this method.[13] |
| Alkylbenzenes (e.g., p-diethylbenzene) | ~99% | Acid index and color significantly improved | A range of alkylbenzenes were tested with high recovery rates.[6] |
Table 2: Sublimation and Other Methods
| Method | Yield (%) | Purity (%) | Notes |
| Rectification-Sublimation | 45-50% | 99.2-99.6% | Purification of crude PMDA from a durene source without a third component.[7] |
| Cyclone Separation (based on sublimation) | Not specified | >99.0% (estimated up to 99.9%) | A continuous process utilizing differences in sublimation temperatures.[2] |
| Binary Solvent Mixture Treatment | Not specified | At least 99.7% | The method involves forming a complex with the solvent mixture.[10] |
Experimental Protocols
Protocol 1: Recrystallization from Acetic Anhydride/Acetic Acid
This protocol is adapted from a documented procedure for the recrystallization of PMDA.[13]
Materials:
-
Crude PMDA
-
Glacial Acetic Acid
-
Acetic Anhydride
-
3-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dean-Stark trap
-
Reflux condenser
-
Nitrogen inlet
-
Oil bubbler
-
Buchner funnel and filter flask
Procedure:
-
Combine crude PMDA, glacial acetic acid, and acetic anhydride in the 3-neck flask with a magnetic stir bar. A suggested ratio is 180 g of PMDA to 950 mL of glacial acetic acid and 500 mL of acetic anhydride.[13]
-
Assemble the apparatus with the Dean-Stark trap and reflux condenser in the central neck, a nitrogen inlet in one side neck, and a stopper in the other. Connect the top of the condenser to an oil bubbler.
-
Begin stirring and purge the system with nitrogen.
-
Heat the mixture to reflux using the heating mantle. Continue heating until all the PMDA has dissolved.
-
Collect approximately 50 mL of condensate in the Dean-Stark trap to remove any water.
-
Turn off the heating and allow the solution to cool slowly to room temperature with continuous stirring. PMDA will precipitate out of the solution.
-
Continue stirring overnight.
-
Collect the purified PMDA crystals by suction filtration using a Buchner funnel.
-
Wash the crystals on the filter with two portions of glacial acetic acid (e.g., 100 mL each).
-
For higher purity, a second recrystallization can be performed by repeating steps 1-9.
-
Dry the purified PMDA in a vacuum oven. A gradual increase in temperature (e.g., from 110 °C to 150 °C over several hours) is recommended to remove residual solvent.[13]
Protocol 2: Vacuum Sublimation
This is a general procedure for vacuum sublimation.[14]
Materials:
-
Crude PMDA
-
Sublimation apparatus (with a cold finger)
-
Vacuum pump
-
Heating mantle or oil bath
-
Source of coolant (e.g., circulating water)
Procedure:
-
Ensure the crude PMDA is dry. If necessary, dry it in a vacuum oven at a temperature below its sublimation point.
-
Place the crude PMDA in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring the joints are well-sealed (use a small amount of vacuum grease if necessary).
-
Connect the apparatus to a vacuum pump and start evacuating the system. Check for leaks.
-
Once a stable vacuum is achieved, start the flow of coolant through the cold finger.
-
Begin heating the bottom of the apparatus gently using a heating mantle or oil bath.
-
Observe the sublimation of PMDA onto the cold finger. Adjust the heating rate to maintain a steady rate of sublimation without causing decomposition (charring).
-
Continue the process until no more sublimate is observed forming on the cold finger.
-
Turn off the heat and allow the apparatus to cool completely to room temperature.
-
Turn off the coolant flow.
-
Carefully and slowly vent the apparatus to atmospheric pressure. Abruptly introducing air can dislodge the purified crystals from the cold finger.
-
Disassemble the apparatus and carefully scrape the purified PMDA crystals from the cold finger.
Visualizations
Caption: Workflow for the recrystallization of crude PMDA.
Caption: Workflow for the vacuum sublimation of crude PMDA.
References
- 1. US3592827A - Purification of this compound - Google Patents [patents.google.com]
- 2. US6476238B1 - Purification method for obtaining high-purity PMDA - Google Patents [patents.google.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. dakenchem.com [dakenchem.com]
- 5. HPLC Determination of Pyromellitic Acid in Crude this compound [mat-test.com]
- 6. US3927039A - Purification of this compound - Google Patents [patents.google.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. US7569707B2 - Production method of highly pure this compound - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. butlerov.com [butlerov.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. osti.gov [osti.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
minimizing defects during the casting of PMDA-based polyimide films
Technical Support Center: Casting of PMDA-Based Polyimide Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing defects during the casting of Pyromellitic dianhydride (PMDA)-based polyimide films.
Troubleshooting Guide
This guide addresses common defects encountered during the casting of PMDA-based polyimide films, their probable causes, and recommended solutions.
| Defect | Potential Causes | Recommended Solutions |
| Bubbles in the Film | 1. Rapid Solvent Evaporation: Solvent vapor gets trapped within the film. This is more likely to occur at temperatures above 150°C.[1] 2. Entrapped Air in the Polyamic Acid (PAA) Solution: Air introduced during mixing or pouring is not adequately removed.[2][3] 3. Moisture in the Resin Stream: Can lead to voids or gray streaks.[4] 4. High Humidity Environment: Can cause condensation and reactions that produce gas.[2] | 1. Optimize Curing Profile: Employ a gradual temperature ramp-up to control the solvent evaporation rate. Avoid excessively high initial curing temperatures.[1] 2. Degas the PAA Solution: Before casting, degas the polyamic acid solution using a vacuum desiccator or by letting it stand.[3] Microwave treatment can also be used to remove bubbles.[5] 3. Ensure Dry Materials: Properly dry all raw materials and ensure the material handling system is free of moisture.[4][6] 4. Control Environment: Maintain a controlled environment with relative humidity between 60%-70%.[2] |
| Cracking and Peeling | 1. High Curing Temperature: Rapid curing at high temperatures (e.g., 300°C) can build up high internal stress.[1] 2. Thermal Shock: Rapid cooling of the film can cause it to shatter or crack.[1] 3. Internal Stress from Solvent Evaporation: As the solvent evaporates, stress develops within the film, which can lead to cracking.[7] 4. Poor Adhesion to Substrate: Contaminated or unsuitable substrate surfaces can lead to peeling.[8] | 1. Gradual Curing and Cooling: Implement a slow and controlled temperature ramp-up and ramp-down during the curing process.[1] A temperature ramp rate between 2°C/min and 10°C/min is recommended.[9] 2. Slow Cooling: Allow the film to cool down to ambient temperature gradually.[1] 3. Optimize Solvent System and Drying: Consider using a solvent with a lower evaporation rate or adjusting the initial drying temperature to be lower.[10] 4. Proper Substrate Preparation: Thoroughly clean the substrate to remove any dust, grease, or other contaminants before casting.[8] |
| Surface Roughness | 1. Particle Agglomeration: Slower drying kinetics can lead to particle agglomeration, increasing surface roughness.[1] 2. Inadequate Quenching of Extrudate: If the melt temperature is too low, it can result in poor optical clarity and a rough surface.[4] 3. Marangoni Instabilities: Rapidly evaporating solvents can create surface tension gradients, leading to roughness.[11] 4. Contamination: Dust or other particles in the casting environment can settle on the film surface.[12] | 1. Optimize Deposition Parameters: For spray coating, a higher table speed can limit particle agglomeration.[1] 2. Adjust Melt Temperature: Increasing the melt temperature can improve quenching and film clarity.[4] 3. Control Solvent Evaporation Rate: Using a solvent with a slower evaporation rate can result in a smoother film surface.[11] 4. Maintain a Clean Environment: Process the precursor in a particle-free environment to obtain a defect-free polyimide layer.[12] |
| Crazing | 1. Thermal Shock: This is a primary cause, resulting from too rapid cooling of the film.[1] | 1. Implement Gradual Cooling: A systematic and gradual cooling ramp is crucial to prevent thermal shock and the resulting crazing.[1] |
| Uneven Film Thickness | 1. Improper Die Adjustment: An uneven die lip opening will result in variations in film thickness.[13][14] 2. Non-uniform Temperature Distribution: Uneven heating across the die can cause viscosity variations and affect flow.[14] 3. Fluctuations in Melt Pressure: Unstable extrusion pressure leads to inconsistent material discharge.[14] | 1. Adjust Die Gap: Carefully adjust the die lip for a uniform opening.[13] 2. Ensure Uniform Heating: Check and maintain uniform temperature across the die.[14] 3. Stabilize Extrusion Process: Adjust temperature, extrusion speed, and raw materials to achieve stable melt pressure.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the first step in producing a PMDA-based polyimide film?
A1: The initial step is a polycondensation reaction between PMDA (this compound) and a diamine, such as 4,4'-oxydianiline (B41483) (ODA), in a polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). This reaction forms a polyamic acid (PAA) precursor solution, which is then cast into a film.[15][16]
Q2: How does the curing temperature affect the final film properties?
A2: The curing temperature is a critical parameter that significantly influences the final properties of the polyimide film.[1] The imidization process, where the PAA is converted to polyimide, typically begins around 140-150°C.[17][18] A gradual increase in temperature is necessary to first remove the solvent and then to achieve a high degree of imidization.[17] The final curing temperature can affect the film's thermal stability, mechanical strength, and potential for defects like cracking.[1][9] A "complete" imidization is often achieved by annealing between 350 and 400°C.[17]
Q3: What role does solvent evaporation play in defect formation?
A3: The rate of solvent evaporation is a key factor in determining the quality of the cast film.[11][17] If the solvent evaporates too quickly, it can lead to the formation of bubbles as the vapor gets trapped.[1] Rapid evaporation can also induce internal stresses that result in cracking.[7] Conversely, very slow evaporation might lead to particle agglomeration and increased surface roughness.[1] Therefore, controlling the solvent evaporation rate through a carefully designed temperature profile is crucial for minimizing defects.
Q4: How can I ensure good adhesion of the polyimide film to the substrate?
A4: Proper surface preparation of the substrate is essential for good adhesion. The surface must be thoroughly cleaned to be free of any dust, oils, or other contaminants.[8] Using anti-static gloves and tools can help prevent contamination from static and skin oils.[8]
Q5: What is the difference between thermal and chemical imidization?
A5: Thermal imidization involves heating the PAA film to high temperatures to induce the cyclization reaction that forms the imide rings.[18] Chemical imidization, on the other hand, uses chemical agents like acetic anhydride (B1165640) and a catalyst (e.g., isoquinoline) to initiate the imidization process at a lower temperature, even at room temperature.[18] Chemically imidized films may contain fewer residual small molecules after the solvent evaporation stage compared to thermally imidized films.[18]
Experimental Protocols
Protocol for Casting a Defect-Free PMDA-ODA Polyimide Film
-
PAA Synthesis: In a clean, dry flask under a nitrogen atmosphere, dissolve 4,4'-oxydianiline (ODA) in N-methyl-2-pyrrolidone (NMP). Slowly add an equimolar amount of this compound (PMDA) powder to the stirred solution. Continue stirring at room temperature for 2-4 hours to obtain a viscous and homogeneous PAA solution.
-
Degassing: Transfer the PAA solution to a vacuum desiccator and apply a vacuum for 30-60 minutes to remove any dissolved air bubbles.
-
Substrate Preparation: Thoroughly clean the glass or silicon wafer substrate with a suitable solvent (e.g., acetone, isopropanol) and dry it completely. A final cleaning step with a lint-free cloth is recommended.[8]
-
Casting: Pour the degassed PAA solution onto the center of the prepared substrate. Use a doctor blade or spin coater to spread the solution into a uniform thin film of the desired thickness.
-
Soft Bake (Solvent Removal): Place the coated substrate on a hotplate in a level position.
-
Curing (Imidization): Transfer the substrate to a programmable furnace or oven with a nitrogen atmosphere.
-
Cooling: After the final curing step, allow the furnace to cool down slowly and gradually to room temperature. A cooling rate similar to the heating ramp rate is advisable to prevent thermal shock.[1]
-
Film Removal: Once at room temperature, the polyimide film can be carefully peeled off from the substrate.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Condition 3 | Effect on Film Quality | Reference |
| Curing Temperature | Isothermal at 200°C for 3h | Isothermal at 300°C for 3h | Step-cured (100°C/1h, 200°C/1h, 300°C/1h) | The highest degree of imidization was observed at 300°C isothermal curing. The highest in-plane orientation was found with the step-curing method. | [19] |
| Temperature Ramp Rate | 2°C/min | 10°C/min | >10°C/min | A ramp rate between 2°C/min and 10°C/min is beneficial for achieving a high glass transition temperature and film stability. | [9] |
| Deposition Temperature (Aerosol Printing) | 80°C | 100°C | 120°C | Increasing deposition temperature leads to a decrease in film thickness due to faster solvent evaporation. An optimal platen temperature of 80°C was identified for minimizing surface roughness. | [1] |
| Film Thickness | 2.8 µm | 26.8 µm | - | Tensile strength and elongation at break increase with increasing film thickness. | [20] |
Visualizations
Caption: Relationship between common defects, their causes, and solutions.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. haidepac.com [haidepac.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Cast Film Troubleshooting Tips - Davis-Standard [davis-standard.com]
- 5. US20160075837A1 - Method for removing bubbles in polyimide solution - Google Patents [patents.google.com]
- 6. Troubleshooting Common Blown Film Issues - Davis-Standard [davis-standard.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 9. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Measurement of defects in spin coated polyimide films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. gsextruder.com [gsextruder.com]
- 15. How to synthesize polyimide film from this compoundï¼ - Knowledge [zbaqchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Progress in Aromatic Polyimide Films for Electronic Applications: Preparation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
effect of solvent purity on pyromellitic dianhydride polymerization kinetics
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of solvent purity on the kinetics of pyromellitic dianhydride (PMDA) polymerization. It is intended for researchers, scientists, and professionals involved in drug development and polymer synthesis.
Troubleshooting Guide
Researchers may encounter several issues during PMDA polymerization that can often be traced back to solvent purity. This guide provides a systematic approach to troubleshooting common problems.
| Problem | Potential Cause Related to Solvent Purity | Recommended Actions |
| Low Final Polymer Molecular Weight | Presence of Water: Water reacts with PMDA to form pyromellitic acid, which acts as a chain terminator, upsetting the monomer stoichiometry. Water also promotes the hydrolytic degradation of the formed poly(amic acid) chains.[1][2][3] | 1. Use anhydrous grade solvents with very low water content (<50 ppm). 2. Dry the solvent immediately before use using an appropriate method (see Experimental Protocols). 3. Run the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon).[4] 4. Ensure all glassware is thoroughly dried before use. |
| Presence of Amine Impurities: Amine impurities in the solvent (e.g., dimethylamine (B145610) in DMAc) can react with the dianhydride, leading to chain termination and a lower molecular weight of the final polymer. | 1. Use high-purity solvents. 2. If using recycled solvent, ensure it is properly purified to remove any degradation products. Distillation is often necessary. | |
| Presence of Alcohols: Alcohols in the reaction solvent can react with the dianhydride, leading to ester formation and chain termination.[3] | 1. Avoid using solvents that may contain alcohol impurities. 2. If suspected, purify the solvent by distillation. | |
| Gelation of the Reaction Mixture | Cross-linking Side Reactions: Certain impurities can promote side reactions that lead to cross-linking and gel formation. | 1. Ensure high purity of both monomers and solvent. 2. Control the reaction temperature, as higher temperatures can sometimes promote side reactions. |
| Inconsistent Reaction Rates | Variable Impurity Levels: Inconsistent levels of impurities, particularly water, between batches of solvent will lead to variability in the polymerization kinetics. | 1. Standardize the solvent purification protocol for all reactions. 2. Use solvent from the same batch for a series of related experiments. 3. Measure the water content of the solvent before each use. |
| Poor Film Quality (e.g., Brittleness) | Low Molecular Weight Polymer: A low molecular weight polymer, often a result of impurities, will typically form brittle films with poor mechanical properties. | 1. Address the root cause of the low molecular weight by improving solvent purity (see above). 2. Optimize the polymerization conditions (e.g., temperature, monomer concentration) to favor the formation of high molecular weight polymer. |
Frequently Asked Questions (FAQs)
Q1: How does water affect the polymerization of this compound?
A1: Water has a significant detrimental effect on the polymerization of this compound (PMDA) for two main reasons:
-
Reaction with PMDA: Water can hydrolyze the anhydride (B1165640) groups of PMDA to form pyromellitic acid. This diacid is much less reactive than the dianhydride and disrupts the 1:1 stoichiometric balance required for high molecular weight polymer formation, effectively acting as a chain terminator.[1][2]
-
Hydrolytic Degradation of Poly(amic acid): The intermediate polymer, poly(amic acid) (PAA), is susceptible to hydrolytic degradation, where the amide linkages are cleaved by water.[5] This process is reversible but leads to a decrease in the overall molecular weight of the polymer.[1][5] This degradation is accelerated at higher temperatures.[6]
Q2: What are common impurities in solvents like NMP and DMAc, and how do they impact the reaction?
A2: Besides water, common impurities in N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) and their effects include:
-
Amines (e.g., dimethylamine in DMAc): These can be present from the synthesis or degradation of the solvent.[7] Amine impurities will compete with the diamine monomer in reacting with the dianhydride, leading to chain termination and a lower molecular weight polymer.
-
Acetic Acid (in DMAc): Acetic acid can be present as a degradation product.[7] While not as detrimental as water or amines, it can affect the reaction equilibrium and the properties of the final polymer.
-
Other Organic Impurities: Depending on the manufacturing process and storage conditions, other organic impurities might be present that could potentially interfere with the polymerization.
Q3: What is the maximum acceptable water content in the solvent for successful polymerization?
A3: For the synthesis of high molecular weight polyimides, the water content in the solvent should be as low as possible, ideally below 50 ppm. To achieve this, it is crucial to use anhydrous grade solvents and to dry them immediately before use.[1]
Q4: How should I store my solvents to maintain their purity?
A4: To maintain purity, solvents should be stored in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to store them over molecular sieves (e.g., 4Å) to keep them dry.[8] Avoid prolonged exposure to air and moisture.
Q5: Can I use recycled solvent for PMDA polymerization?
A5: While it is possible to use recycled solvent, it must be rigorously purified before reuse. Simple filtration is often insufficient. Distillation is typically required to remove water, dissolved monomers, oligomers, and any solvent degradation products like amines or acetic acid. Failure to adequately purify recycled solvent can lead to inconsistent results and low molecular weight polymer.
Data Presentation
The purity of the solvent has a direct and quantifiable impact on the molecular weight of the resulting poly(amic acid). Below are tables summarizing these effects.
Table 1: Illustrative Effect of Water Content on Poly(amic acid) Molecular Weight
| Water Content in Solvent (ppm) | Expected Outcome on Molecular Weight | Rationale |
| < 50 | High Molecular Weight | Minimal chain termination and degradation. |
| 100 - 500 | Moderate Molecular Weight | Increased hydrolysis of dianhydride and some degradation of poly(amic acid). |
| > 500 | Low Molecular Weight | Significant chain termination and rapid degradation of poly(amic acid), preventing the formation of long polymer chains.[1][2] |
Table 2: Effect of Storage Conditions on the Molecular Weight of Poly(amic acid) (6FDA-DMB in DMAc) after 139 Days
| Storage Temperature (°C) | Decrease in Weight-Average Molecular Weight (Mw) | Decrease in Number-Average Molecular Weight (Mn) |
| -18 | 0% | 0% |
| -12 | 7.2% | 4.7% |
| 4 | 34.7% | 30.0% |
| 25 | 83.8% | 82.4% |
Data adapted from a study on a specific poly(amic acid) system (6FDA-DMB in DMAc) and is illustrative of the general trend of hydrolytic degradation.[6]
Experimental Protocols
Protocol 1: Drying of N-methyl-2-pyrrolidone (NMP) for Polymerization
-
Pre-drying: Stir the NMP over calcium hydride (CaH₂) overnight at room temperature.
-
Distillation: Decant the NMP from the CaH₂ and perform a vacuum distillation. Due to NMP's high boiling point (202 °C), vacuum distillation is preferred to avoid thermal degradation.
-
Collection: Collect the middle fraction of the distillate in a flame-dried flask under an inert atmosphere.
-
Storage: Store the purified NMP over freshly activated 4Å molecular sieves in a sealed container under nitrogen or argon.[9]
Protocol 2: Purification of N,N-dimethylacetamide (DMAc) for Polymerization
-
Azeotropic Distillation (for water removal): If significant water is present, DMAc can be distilled with dry benzene (B151609) to form a water-benzene azeotrope.[8]
-
Drying: Stir the DMAc over a suitable drying agent such as BaO for several days or CaH₂ overnight.[8]
-
Vacuum Distillation: Filter the DMAc from the drying agent and distill it under reduced pressure.
-
Storage: Store the purified DMAc over 3Å or 4Å molecular sieves in a sealed container under an inert atmosphere.[8]
Visualizations
Caption: Workflow of the two-step polyimide synthesis from PMDA and a diamine.
Caption: Detrimental side reactions caused by common solvent impurities in PMDA polymerization.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 4. eng.uwo.ca [eng.uwo.ca]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6946060B2 - Purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
strategies to enhance the mechanical toughness of H-PMDA based polyimides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the mechanical toughness of polyimides based on pyromellitic dianhydride (PMDA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My H-PMDA based polyimide film is extremely brittle and difficult to handle. What strategies can I employ to improve its toughness?
A1: Brittleness is a common issue with rigid-rod polyimides like those derived from PMDA, as the stiff molecular structure that provides excellent thermal stability can limit chain mobility and toughness.[1][2] Several strategies can mitigate this:
-
Copolymerization: Introduce flexible comonomers into the polyimide backbone. This disrupts the rigid chain packing and increases flexibility. For example, copolymerizing PMDA with a small amount of isophoronediamine (IPDA) has been shown to significantly improve film toughness, with one study reporting a maximum elongation at break of 57% at a 20 mol% IPDA content.[1] Similarly, incorporating flexible diamines rich in ether bonds, such as TPE-Q, can yield films with excellent elongation.[3]
-
Blending: Miscible blending with a more flexible, amorphous polyimide can enhance toughness. Adding a small amount (5-10 wt.%) of an amorphous polyimide, such as one derived from 2,3,3′,4′-biphenyltetracarboxylic dianhydride (a-BPDA) and 4,4′-oxydianiline (ODA), can reduce the crystallinity of the PMDA-based matrix and significantly improve film flexibility.[1]
-
Structural Modification: Synthesize monomers with asymmetric, non-planar backbones. This amorphous structure can lead to high toughness.[4] Another approach is to create a microbranched cross-linked structure by incorporating a small amount of a triamino compound, which has been shown to improve toughness by 2.59 times at a 2% concentration.[5]
-
Nanocomposite Formation: Incorporating nanoparticles can improve mechanical properties, though there is often a trade-off between strength and elongation.[3][6][7][8] Dispersion of a small amount (0.25–0.5 wt.%) of polyaniline copolymer-modified clay into a polyimide matrix resulted in an enhanced storage modulus.[9]
Q2: I am struggling with the poor solubility of my H-PMDA polyimide, which makes processing and film casting difficult. How can this be addressed?
A2: The rigid structure of PMDA-based polyimides often leads to poor solubility in common organic solvents.[4] To overcome this, consider the following molecular design strategies:
-
Introduce Asymmetric Monomers: Using diamines with an asymmetric or non-planar structure disrupts the polymer chain packing, hindering crystallization and improving solubility. For example, a polyimide derived from PMDA and 2-phenyl-4,4′-diaminodiphenyl ether (p-ODA) results in an amorphous structure with better solubility.[4]
-
Incorporate Fluorine-Containing Monomers: Adding fluorine-containing diamines to the polymer backbone can increase solubility in organic solvents, making the resulting polyimide resin more suitable for processing.[10]
-
Use Blocked Precursors: In some cases, using an ester-blocked polyamic acid prepolymer can maintain solubility during synthesis and processing steps before the final thermal cyclization.[11]
Q3: The characterization of my polyimide film suggests incomplete imidization. What are the key factors to ensure complete conversion from polyamic acid (PAA) to polyimide?
A3: Incomplete imidization can compromise the thermal and mechanical properties of the final film. To ensure a high degree of imidization:
-
Optimize Thermal Curing Protocol: A stepwise heating process is crucial. The PAA film should be heated gradually to remove the solvent and then cured at high temperatures (e.g., 250°C - 400°C) to facilitate the cyclodehydration reaction.[12][13] The final curing temperature and duration must be sufficient to complete the reaction; this can be verified by the disappearance of PAA characteristic peaks in FTIR spectroscopy.[13]
-
Use of Catalysts: In some systems, catalysts like imidazole (B134444) can promote the imidization reaction, potentially allowing for lower curing temperatures.[5]
-
Influence of Nanofillers: Certain nanofillers can catalyze the imidization process. One study found that the presence of organoclay or copolyaniline-modified clay significantly increased the degree of imidization at a curing temperature of 150°C.[9]
Q4: My polyimide films show significant batch-to-batch variation in mechanical properties. Which experimental parameters are most critical to control?
A4: Consistency in mechanical properties depends heavily on precise control over the synthesis and film-forming processes. Key parameters include:
-
Monomer Purity and Stoichiometry: Use high-purity (≥99.5%) monomers to ensure predictable polymerization and avoid defects in the polymer chain.[14][15] Maintain an equimolar ratio of dianhydride and diamine during the polyamic acid synthesis to achieve high molecular weight, which is crucial for good mechanical properties.[16]
-
Film Casting and Thickness: Ensure a uniform film thickness during casting, as this is crucial for consistent toughness.[3] Use a doctor blade or casting knife for uniform application of the PAA solution.[16]
-
Curing and Annealing: The curing schedule (temperature ramp rate and hold times) directly impacts the degree of imidization and the development of morphology.[3][12] Post-curing annealing treatments can help eliminate residual stress, potentially increasing crystallinity and strength.[3]
-
Atmosphere Control: Both the PAA synthesis and the thermal imidization should be performed under a dry, inert atmosphere (e.g., nitrogen) to prevent moisture absorption, which can lead to hydrolysis of the dianhydride and degradation of the PAA.[13][16]
Quantitative Data on Mechanical Properties
The following tables summarize quantitative data from various studies on enhancing the mechanical properties of PMDA-based polyimides.
Table 1: Effect of Copolymerization and Structural Modification on Mechanical Properties
| Polyimide System | Tensile Strength (MPa) | Elongation at Break (%) | Storage Modulus (GPa) | Reference |
| PMDA/ODA base film (processed under optimized conditions) | 194.71 | 130.13 | - | [3] |
| PMDA copolymer with 20 mol% Isophoronediamine (IPDA) | - | 57 | - | [1] |
| Microbranched cross-linked PI (2% triamino compound) | 243 | 5.58 | 12.97 | [5] |
| Phenylethynyl-terminated PMDA-type resin (cured) | 84.0 | 4.1 | - | [4] |
Table 2: Effect of Nanofiller Reinforcement on Mechanical Properties
| Polyimide System | Filler Content (wt.%) | Storage Modulus (GPa) at Glassy Region | Comments | Reference |
| Neat Polyimide (PI) | 0 | 1.2 | Baseline for comparison. | [9] |
| SPNEAC-PI Nanocomposite | 0.25 | 1.8 | SPNEAC: poly(N-ethyl-aniline-co-aniline-2-sulfonic-acid)-modified-clay. | [9] |
| SPNEAC-PI Nanocomposite | 0.5 | 2.3 | Significant increase in stiffness with minimal filler loading. | [9] |
Experimental Protocols
Protocol 1: General Two-Step Synthesis of H-PMDA Polyimide Film
This protocol describes a common laboratory-scale method for preparing polyimide films.[3][12][13][16]
Part A: Poly(amic acid) (PAA) Synthesis
-
Preparation: In a dry, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add a calculated amount of the chosen diamine monomer (e.g., 4,4'-oxydianiline, ODA).
-
Dissolution: Add an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc) to achieve a solids content of 15-20 wt%. Stir the mixture under a gentle nitrogen stream at room temperature until the diamine is completely dissolved.[16]
-
Polymerization: Gradually add an equimolar amount of solid PMDA to the stirred diamine solution in small portions. This helps manage the exothermic reaction.[16]
-
Reaction: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous, clear poly(amic acid) solution.[12][16]
Part B: Thermal Imidization (Film Formation)
-
Casting: Pour the viscous PAA solution onto a clean, dry, and level glass plate. Cast the solution into a uniform film using a doctor blade set to the desired thickness.[12][16]
-
Pre-Drying: Place the cast film in a dust-free oven at a low temperature (e.g., 50-80°C) for several hours to slowly remove the bulk of the solvent.
-
Stepwise Curing: Transfer the film to a programmable vacuum or nitrogen oven for thermal imidization. A typical curing cycle might be:
-
Heat to 100°C and hold for 1 hour.
-
Heat to 150°C and hold for 1 hour.
-
Heat to 250°C (or higher, depending on the specific monomers) and hold for 2 hours to ensure complete imidization.[12]
-
-
Cooling and Removal: Allow the oven to cool slowly to room temperature to minimize thermal stress in the film.[16] Immerse the glass plate in warm water to facilitate peeling the flexible polyimide film from the substrate.
-
Final Drying: Dry the freestanding film in a vacuum oven at 100°C for several hours to remove any residual water.[16]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the fracture toughness and the strength of epoxy using nanomaterials – a review of the current status - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchinnovation.kingston.ac.uk [researchinnovation.kingston.ac.uk]
- 9. Fabrication of High Impact-Resistant Polyimide Nanocomposites with Outstanding Thermomechanical Properties | MDPI [mdpi.com]
- 10. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. mdpi.com [mdpi.com]
- 13. matec-conferences.org [matec-conferences.org]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Determining the Purity of Pyromellitic Dianhydride
For researchers, scientists, and drug development professionals, accurate determination of the purity of pyromellitic dianhydride (PMDA) is critical for ensuring the quality and performance of resulting polymers and other materials. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely used analytical technique for this purpose. This guide provides a comparative overview of various HPLC methods for PMDA purity analysis, supported by experimental protocols and a discussion of alternative techniques.
Comparison of HPLC Methods for PMDA Purity Analysis
Several HPLC methods have been developed for the analysis of PMDA, each with its own set of advantages and considerations. The choice of method often depends on the specific impurities of interest and the available instrumentation. The following tables summarize the key parameters of different HPLC approaches.
Table 1: Normal-Phase HPLC Method Parameters
| Parameter | Method 1 |
| Stationary Phase | Cyano column (4.6mm × 250mm, 0.5 µm)[1] |
| Mobile Phase | n-hexane, tetrahydrofuran, and acetonitrile (B52724) (60:30:10 v/v) with 0.1% tetramethyl ammonium (B1175870) hydrogen sulfate[1] |
| Elution Mode | Isocratic[1] |
| Flow Rate | 0.8–1.2 mL/min[1] |
| Detection Wavelength | 220 nm[1] |
| Column Temperature | 20–30°C[1] |
| Injection Volume | 20 µL[1] |
| Reported Purity | Not specified |
Table 2: Reversed-Phase HPLC Method Parameters
| Parameter | Method 2 | Method 3 |
| Stationary Phase | Agilent RP18 column (4.6 mm×200 mm, 10 μm)[2] | Capcellpak Cyano column (4.6 mm ID × 150 mm L, 3 µm)[3] |
| Mobile Phase | Methanol and 0.1% H₃PO₄ solution (20:80 v/v)[2] | Anhydrous acetonitrile (ACN) and anhydrous dimethylformamide (DMF)[3] |
| Elution Mode | Isocratic | Gradient: ACN/DMF from 20/80 to 60/40 (v/v) over 10 minutes[3][4] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3][4] |
| Detection Wavelength | 220 nm[2] | 295 nm (Photodiode Array Detector)[3] |
| Column Temperature | Not specified | 40°C[3][4] |
| Injection Volume | 20 µL[2] | 10 µL[3] |
| Reported Purity | Not specified | 98.2%[3] |
Note: The primary challenge in PMDA analysis is its high reactivity towards water, which can lead to the formation of pyromellitic acid, thereby affecting the accuracy of the purity measurement.[1][3] The use of anhydrous solvents in the mobile phase, as highlighted in Method 3, is a strategy to minimize this conversion.[3][4]
Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of PMDA.
-
Gas Chromatography (GC): This method is highly accurate and precise but requires a two-step esterification process to convert PMDA into a less polar, more volatile derivative before analysis.[1][5] This derivatization adds complexity and potential for error.
-
Titrimetry: A classical chemical analysis method where the PMDA sample is titrated with a standardized solution of sodium hydroxide.[5] This method is straightforward but may lack the specificity to distinguish between PMDA and acidic impurities.
-
Photometry: Used for the quantitative analysis of coloring impurities.[6]
Experimental Protocol: A Representative HPLC Method
This section provides a detailed protocol for a normal-phase HPLC method adapted from published literature.[1]
1. Objective: To determine the purity of a this compound sample using normal-phase HPLC.
2. Materials and Reagents:
-
This compound (PMDA) standard and sample
-
n-Hexane (HPLC grade)
-
Tetrahydrofuran (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Tetramethyl ammonium hydrogen sulfate (B86663)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Cyano analytical column (4.6mm × 250mm, 0.5 µm)
4. Chromatographic Conditions:
-
Mobile Phase: Prepare a mixture of n-hexane, tetrahydrofuran, and acetonitrile in a 60:30:10 volume ratio. Add tetramethyl ammonium hydrogen sulfate to a final concentration of 0.1%. Sonicate to degas.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
5. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of PMDA standard in the mobile phase to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 20 mg/L to 160 mg/L.[1]
6. Sample Solution Preparation:
-
Accurately weigh a known amount of the PMDA sample and dissolve it in the mobile phase to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
7. Analysis Procedure:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Quantify the PMDA in the sample using the calibration curve and an external standard method.[1]
8. Calculation of Purity: The purity of the PMDA sample is calculated using the following formula:
Purity (%) = (Concentration of PMDA in sample solution / Nominal concentration of sample solution) × 100
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis for PMDA purity determination.
Caption: Workflow for PMDA Purity Analysis by HPLC.
This guide provides a foundational understanding of the analytical methodologies for determining the purity of this compound. For method validation, it is essential to evaluate parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines to ensure the reliability of the results.
References
- 1. CN103969392A - High performance liquid chromatographic analysis method for this compound - Google Patents [patents.google.com]
- 2. HPLC Determination of Pyromellitic Acid in Crude this compound [mat-test.com]
- 3. patents.justia.com [patents.justia.com]
- 4. WO2020067680A1 - Dianhydride analysis method - Google Patents [patents.google.com]
- 5. CN101251515A - Method for testing pyromellitic acid anhydride purity and organic impurity - Google Patents [patents.google.com]
- 6. butlerov.com [butlerov.com]
A Comparative Guide to Characterizing PMDA-Amine Reaction Products: FT-IR Spectroscopy vs. Alternative Techniques
For researchers, scientists, and drug development professionals, a thorough understanding of the reaction between pyromellitic dianhydride (PMDA) and amines is crucial for the development of high-performance polyimides. The extent of imidization and the physicochemical properties of the resulting poly(amic acid) and polyimide are key determinants of the final material's performance. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other common analytical techniques for characterizing these reaction products, supported by experimental data and detailed protocols.
Introduction to PMDA-Amine Reactions and Characterization
The reaction of PMDA with a diamine, such as 4,4'-oxydianiline (B41483) (ODA), is a two-step process. The first step involves the formation of a poly(amic acid) (PAA) intermediate. The second step is the cyclodehydration (imidization) of the PAA to form the final polyimide, a process that can be achieved either by thermal treatment or chemical methods.[1][2] Accurate characterization of both the PAA precursor and the final polyimide is essential to control the synthesis and tailor the material properties for specific applications.
FT-IR spectroscopy is a powerful, non-destructive technique widely used to monitor the imidization process by tracking changes in characteristic functional groups.[3][4] However, a comprehensive analysis often requires complementary information from other techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gel Permeation Chromatography (GPC). This guide will compare the utility of these methods in providing a complete picture of the PMDA-amine reaction products.
FT-IR Spectroscopy: A Primary Tool for Monitoring Imidization
FT-IR spectroscopy is highly effective for qualitatively and semi-quantitatively monitoring the conversion of poly(amic acid) to polyimide. The reaction can be followed by observing the disappearance of characteristic PAA absorption bands and the appearance of new bands corresponding to the imide ring.[5]
Key Spectral Features:
-
Disappearance of PAA bands:
-
Appearance of Imide bands:
The degree of imidization can be estimated by comparing the intensity of a characteristic imide absorption peak with that of a reference peak that remains constant throughout the reaction.
Comparison of Analytical Techniques
While FT-IR is invaluable for tracking the chemical conversion, a complete characterization of the PMDA-amine reaction products requires understanding their thermal stability, transition temperatures, and molecular weight. The following table compares FT-IR with TGA, DSC, and GPC in characterizing a typical PMDA-ODA reaction.
| Analytical Technique | Parameter Measured | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Vibrational modes of functional groups | Degree of imidization, chemical structure confirmation.[3][5] | Non-destructive, high sensitivity to functional groups, in-situ monitoring possible.[7] | Semi-quantitative, may require a stable internal reference peak for accurate quantification. |
| Thermogravimetric Analysis (TGA) | Mass loss as a function of temperature | Thermal stability, decomposition temperature, degree of imidization (from mass loss of water and solvent).[8][9] | Quantitative measure of thermal stability and residual volatiles.[10] | Destructive, overlapping decomposition events can complicate interpretation. |
| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature | Glass transition temperature (Tg), melting temperature (Tm), curing exotherms.[11][12] | Sensitive to thermal transitions, provides information on the amorphous/crystalline nature.[13] | Less sensitive to the chemical conversion itself compared to FT-IR. |
| Gel Permeation Chromatography (GPC) | Hydrodynamic volume in solution | Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[14][15] | Provides crucial information on polymer chain length and distribution.[16] | Destructive, choice of solvent and calibration standards is critical for accuracy.[17] |
Experimental Protocols
FT-IR Spectroscopy for Monitoring Imidization
-
Sample Preparation: A thin film of the PMDA-ODA poly(amic acid) solution is cast onto a KBr pellet or a silicon wafer.
-
Initial Spectrum: An initial FT-IR spectrum of the PAA film is recorded at room temperature.
-
Thermal Imidization: The film is then subjected to a programmed heating schedule in an oven or a heated FT-IR cell. For example, heating to 100°C, 200°C, and 300°C for 1 hour at each temperature.
-
Spectral Acquisition: FT-IR spectra are recorded at each temperature stage.
-
Data Analysis: The degree of imidization is calculated by monitoring the increase in the absorbance of an imide peak (e.g., 1378 cm⁻¹) relative to a reference peak (e.g., an aromatic C=C peak around 1500 cm⁻¹).
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the dried poly(amic acid) or polyimide sample (5-10 mg) is placed in a TGA crucible.[18]
-
TGA Run: The sample is heated from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]
-
Data Analysis: The TGA thermogram (weight % vs. temperature) is analyzed to determine the onset of decomposition and the residual weight at high temperatures. For PAA, the initial weight loss corresponding to the evolution of water and solvent during imidization can be used to calculate the degree of imidization.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small amount of the polymer sample (5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
DSC Run: The sample is typically subjected to a heat-cool-heat cycle. For example, heating from room temperature to 400°C at 10°C/min, cooling back to room temperature, and then reheating to 400°C at the same rate.[12]
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Gel Permeation Chromatography (GPC)
-
Sample Preparation: The poly(amic acid) or soluble polyimide is dissolved in a suitable solvent (e.g., N,N-dimethylformamide (DMF) containing LiBr) to a known concentration (e.g., 1-2 mg/mL).[17][19]
-
GPC Analysis: The sample solution is injected into the GPC system equipped with appropriate columns (e.g., PLgel mixed-bed) and a refractive index (RI) detector.[14]
-
Data Analysis: The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate).[15][16]
Visualizing the Workflow and Comparisons
References
- 1. researchgate.net [researchgate.net]
- 2. dakenchem.com [dakenchem.com]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. advanses.com [advanses.com]
- 7. Monitor Polyimide Production from Diamine and Dianhydride Reactions Using a Combination of In Situ Infrared and Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. thermalsupport.com [thermalsupport.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. eng.uwo.ca [eng.uwo.ca]
- 15. researchgate.net [researchgate.net]
- 16. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. epublications.marquette.edu [epublications.marquette.edu]
- 19. resolvemass.ca [resolvemass.ca]
Comparative Guide to the Thermal Stability of PMDA-Based Polyimides via DSC and TGA Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal stability of various polyimides derived from Pyromellitic Dianhydride (PMDA). The exceptional thermal resistance, mechanical strength, and chemical stability of these high-performance polymers make them suitable for demanding applications in aerospace, microelectronics, and more.[1][2] Understanding their thermal properties through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is crucial for material selection and predicting performance at elevated temperatures.
Data Presentation: Thermal Properties of PMDA-Based Polyimides
The thermal stability of polyimides is intrinsically linked to their molecular structure. The choice of the diamine partner for PMDA significantly influences both the degradation temperature and the glass transition temperature. The following table summarizes key quantitative data from TGA and DSC analyses of several PMDA-based polyimide systems.
| Polyimide System | Td5% (°C) | Tmax (°C) | Char Yield at 800°C (%) | Tg (°C) |
| PMDA-ODA | 539 - 564[3] | ~589[3] | 55 - 61[4] | 302[1], 406[2] |
| PMDA-3,4'-ODA | Not specified | Not specified | Not specified | 396[2] |
| PMDA/Fe Composite | ~500-550* | Not specified | Not specified | Not specified |
| PMDA-2,6-DAQ | ~490 (10% loss)[5] | Not specified | Not specified | Not specified |
| PMDA-1,5-DAQ | ~490 (10% loss)[5] | Not specified | Not specified | Not specified |
Note: Td5% for PMDA/Fe composite films varies with the concentration of iron acetylacetonate.[6] ODA: 4,4'-oxydianiline; 3,4'-ODA: 3,4'-oxydianiline; DAQ: diaminoanthraquinone.
Experimental Workflow for Thermal Analysis
The following diagram illustrates the typical experimental workflow for characterizing the thermal stability of polyimides using TGA and DSC.
Caption: Workflow for TGA and DSC Thermal Analysis of Polyimides.
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. The following are generalized protocols for TGA and DSC analysis of polyimide samples.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is used to determine the thermal stability and decomposition characteristics of polymers.[7]
-
Sample Preparation: Carefully weigh 5 to 10 mg of the polyimide sample (film or powder) into a ceramic or platinum TGA crucible.[8] For materials expected to experience significant mass loss, a smaller sample size of around 5 mg is sufficient.[8]
-
Instrument Setup: Place the crucible into the TGA instrument's auto-sampler or manually place it on the balance mechanism.
-
Heating Program: The sample is subjected to a controlled temperature ramp. A typical heating rate for polyimides is 10°C/min or 20°C/min, from ambient temperature up to 800-1000°C.[4][9]
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas (typically nitrogen) or an oxidative gas (air or oxygen) at a flow rate of approximately 30-50 mL/min to study thermal or thermo-oxidative stability, respectively.[8][9]
-
Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine key parameters: the onset temperature of decomposition, the temperatures at which 5% (Td5%) and 10% (Td10%) mass loss occurs, and the percentage of material remaining at the end of the experiment (char yield).[4] The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition (Tmax).
Differential Scanning Calorimetry (DSC) Protocol
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[10] For amorphous or semi-crystalline polymers, it is primarily used to determine the glass transition temperature (Tg), as well as crystallization (Tc) and melting (Tm) temperatures.[10][11]
-
Sample Preparation: Weigh 2 to 6 mg of the polyimide sample and place it into an aluminum DSC pan.[12] To ensure good thermal contact, the sample should cover the bottom of the pan as much as possible.[12] Seal the pan hermetically, especially if any volatiles are expected to be released.[12] A matching empty, sealed pan is used as a reference.[12]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Heating Program: A heat-cool-heat cycle is typically employed to erase the prior thermal history of the polymer.
-
First Heat: Heat the sample from ambient temperature to a temperature above its expected Tg (e.g., 450°C) at a controlled rate, typically 10°C/min.[9] This step removes any residual stresses or orientation from processing.
-
Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heat: Heat the sample again at the same rate as the first scan.
-
-
Atmosphere: The experiment is run under a continuous flow of an inert gas like nitrogen.
-
Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan. It appears as a step-like change in the heat flow curve.[11] This second scan provides a more reliable and reproducible measurement of the intrinsic Tg of the material.
References
- 1. mdpi.com [mdpi.com]
- 2. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. epfl.ch [epfl.ch]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. azom.com [azom.com]
- 12. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
pyromellitic dianhydride (PMDA) vs. benzophenonetetracarboxylic dianhydride (BTDA) in polyimides
For Researchers, Scientists, and Drug Development Professionals
The selection of dianhydride monomers is a critical determinant of the final properties of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. This guide provides a comprehensive comparison of two widely used dianhydrides: pyromellitic dianhydride (PMDA) and 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA). By examining their impact on key polymer characteristics, supported by experimental data, this document aims to inform material selection for demanding applications in fields ranging from aerospace to microelectronics.
The fundamental difference between these two monomers lies in their chemical structure. PMDA is a rigid, planar molecule, which imparts exceptional thermal stability and a high modulus to the resulting polyimides. However, this rigidity often leads to poor solubility, posing significant processing challenges.[1] In contrast, BTDA contains a flexible ketone linkage, which enhances the solubility and processability of the corresponding polyimides, sometimes at the expense of ultimate thermal performance.[1]
Performance Comparison: PMDA-ODA vs. BTDA-ODA Polyimides
To facilitate a direct and objective comparison, the following tables summarize the key performance data for polyimides synthesized from PMDA and BTDA, using 4,4'-oxydianiline (B41483) (ODA) as a common diamine.
Table 1: Thermal Properties
| Property | PMDA-ODA | BTDA-ODA | Reference |
| Glass Transition Temperature (Tg) | ~302 °C | ~276 °C | [2][3] |
| 5% Weight Loss Temperature (Td) | >550 °C | ~554 °C | [4] |
PMDA-based polyimides generally exhibit higher glass transition temperatures due to the rigidity of the PMDA unit.[1][5]
Table 2: Mechanical Properties
| Property | PMDA-ODA | BTDA-ODA | Reference |
| Tensile Strength | - | ~114.19 MPa | [2] |
| Tensile Modulus | ~3.42 GPa | ~3.23 GPa | [2] |
| Elongation at Break | ~2.82% | ~3.58% | [2] |
Polyimides derived from BTDA can demonstrate a good balance of high tensile strength and modulus.[6] The flexibility imparted by the ketone group in BTDA can also lead to higher elongation at break.[2]
Table 3: Dielectric Properties
| Property (at 1 MHz) | PMDA-ODA | BTDA-ODA | Reference |
| Dielectric Constant | ~3.5 - 3.7 | ~3.4 - 3.5 | [3] |
| Dielectric Loss | ~0.004 - 0.012 | ~0.003 - 0.01 | [3] |
| Electric Breakdown Strength | ~327 kV/mm | ~479 kV/mm | [2][3] |
The dielectric constant and loss tangent of PMDA-ODA are generally higher than those of BTDA-ODA.[2][7] Notably, BTDA-ODA exhibits a significantly higher electric breakdown strength.[2][3]
Table 4: Solubility
| Solvent | PMDA-ODA | BTDA-ODA | Reference |
| NMP, DMAc, DMF | Insoluble | Soluble | [8] |
A key advantage of using BTDA is the enhanced solubility of the resulting polyimides in common organic solvents, which facilitates processing. In contrast, PMDA-based polyimides are often insoluble and intractable once fully imidized.[8]
Experimental Protocols
The synthesis of polyimides from PMDA or BTDA with a diamine like ODA typically follows a two-step process.
Protocol 1: Two-Step Synthesis of Polyimide
This method involves the initial formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide through thermal imidization.
Materials:
-
This compound (PMDA) or 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)
-
4,4'-oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP) (anhydrous)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Glass substrate
-
Vacuum oven
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask, dissolve an equimolar amount of ODA in anhydrous DMAc with stirring until complete dissolution.[1][6]
-
Slowly add an equimolar amount of PMDA or BTDA powder to the diamine solution in portions.[4]
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.[1][4]
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous PAA solution onto a clean glass substrate.[6]
-
Place the cast film in a vacuum oven and subject it to a staged heating process for thermal imidization. A typical heating schedule is:
-
After cooling to room temperature, the resulting polyimide film can be peeled from the glass substrate.
-
Characterization Methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands and the disappearance of amic acid bands.[4]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polyimide film.[4]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the polymer.[4]
-
Tensile Testing: To evaluate the mechanical properties (tensile strength, modulus, and elongation at break) of the polyimide films using a universal testing machine.[6]
-
Dielectric Analysis: To measure the dielectric constant, dielectric loss, and breakdown strength.
-
Solubility Testing: To assess the solubility of the final polyimide film in various organic solvents at room temperature and with heating.[1]
Visualizing the Structure-Property Relationship
The differences in the molecular architecture of PMDA and BTDA are directly responsible for the observed variations in polyimide properties.
References
comparing properties of polyimides from hydrogenated PMDA vs. aromatic PMDA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the properties of polyimides synthesized from hydrogenated pyromellitic dianhydride (H-PMDA) and aromatic this compound (PMDA). The selection of the dianhydride monomer significantly influences the final properties of the polyimide, impacting its suitability for various advanced applications. This document summarizes key performance data from experimental studies and provides detailed methodologies for their synthesis and characterization.
Key Differences in Molecular Structure
The fundamental difference between H-PMDA and aromatic PMDA lies in the structure of the dianhydride ring. Aromatic PMDA possesses a planar and rigid benzene (B151609) ring structure, which contributes to high thermal stability and mechanical strength in the resulting polyimides. In contrast, H-PMDA has a non-aromatic, puckered cyclohexane (B81311) ring, leading to polymers with increased flexibility and solubility.
Caption: Molecular structures of aromatic and hydrogenated PMDA.
Comparative Performance Data
The choice between hydrogenated and aromatic PMDA has a profound impact on the material's properties. The following tables summarize quantitative data for key performance indicators. The properties of polyimides are also heavily dependent on the diamine used in the polymerization; therefore, the specific diamine is listed for each data point where available.
Thermal Properties
Aromatic PMDA-based polyimides generally exhibit superior thermal stability due to the rigidity of the aromatic backbone.
| Property | Polyimide from Hydrogenated PMDA | Polyimide from Aromatic PMDA | Diamine |
| Glass Transition Temperature (Tg) | 261-265 °C[1] | 302 °C[2] | 2,2-bis[4-(4-aminophenoxy)phenyl]hexafluoropropane (BDAF) / 4,4'-oxydianiline (B41483) (ODA) |
| 5% Weight Loss Temperature (Td5) | >400 °C | 550-600 °C[3] | Varies |
Mechanical Properties
The mechanical properties are a trade-off between the rigidity of aromatic PMDA and the flexibility of H-PMDA. Aromatic PMDA polyimides typically have a higher tensile modulus and strength, while H-PMDA-based polyimides can exhibit greater elongation at break.
| Property | Polyimide from Hydrogenated PMDA | Polyimide from Aromatic PMDA | Diamine |
| Tensile Strength | 130-132 MPa (Flexural Strength)[1] | 114.19 MPa[2] | BDAF / ODA |
| Tensile Modulus | 2.87-2.96 GPa (Flexural Modulus)[1] | 3.42 GPa[2] | BDAF / ODA |
| Elongation at Break | High Toughness (>70%) | 2.82%[2] | 4,4'-oxydianiline (ODA) |
Optical and Dielectric Properties
Polyimides from H-PMDA are often colorless and have lower dielectric constants due to the disruption of charge transfer complexes present in aromatic systems.
| Property | Polyimide from Hydrogenated PMDA | Polyimide from Aromatic PMDA | Diamine |
| Optical Transparency | Colorless, high transmittance | Yellow to brown, lower transmittance[4] | Varies |
| Dielectric Constant | Lower | Higher[2] | Varies |
Solubility
The non-planar structure of H-PMDA leads to better solubility in organic solvents compared to the rigid and often insoluble aromatic PMDA-based polyimides.
| Property | Polyimide from Hydrogenated PMDA | Polyimide from Aromatic PMDA | Diamine |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc)[1] | Generally insoluble in most organic solvents | Varies |
Experimental Protocols
The synthesis of polyimides from both hydrogenated and aromatic PMDA typically follows a two-step polycondensation reaction.
Synthesis of Poly(amic acid) (PAA) Precursor
-
Monomer Preparation: Equimolar amounts of the dianhydride (either H-PMDA or aromatic PMDA) and a selected aromatic diamine are used. The monomers should be of high purity.
-
Reaction Setup: The reaction is carried out in a dry, inert atmosphere (e.g., nitrogen) in a flask equipped with a mechanical stirrer.
-
Solvent: A dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is used to dissolve the diamine.
-
Polycondensation: The dianhydride is added portion-wise to the stirred solution of the diamine at room temperature. The reaction is typically stirred for 24 hours to form a viscous poly(amic acid) solution.
Imidization to Polyimide
The conversion of the PAA to the final polyimide can be achieved through thermal or chemical imidization.
-
Thermal Imidization: The PAA solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example, at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature, to evaporate the solvent and induce cyclodehydration to form the imide rings.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine, are added to the PAA solution. The mixture is stirred at room temperature to facilitate the cyclization reaction. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.
Caption: General synthesis workflow for polyimides.
Characterization Methods
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td), typically performed under a nitrogen atmosphere with a heating rate of 10 °C/min.
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg), with a typical heating rate of 10 °C/min.
-
-
Mechanical Testing:
-
Tensile Testing: Performed on thin film samples according to ASTM D882 standards to determine tensile strength, tensile modulus, and elongation at break.
-
-
Optical Properties:
-
UV-Vis Spectroscopy: To measure the optical transmittance of the polyimide films.
-
-
Dielectric Properties:
-
Dielectric Spectroscopy: To measure the dielectric constant and dissipation factor over a range of frequencies.
-
-
Solubility Test:
-
Qualitative assessment by attempting to dissolve the polyimide powder in various organic solvents at room temperature.
-
References
Comparative Guide to Dianhydride Reactivity: The Role of Electron Affinity
For Researchers, Scientists, and Drug Development Professionals
The reactivity of dianhydrides is a critical parameter in the synthesis of high-performance polymers, most notably polyimides. The susceptibility of a dianhydride to nucleophilic attack by a diamine, which governs the rate of poly(amic acid) formation and subsequent imidization, is directly related to its electrophilicity. This guide provides a comparative analysis of dianhydride reactivity, focusing on electron affinity (Ea) as a key quantitative predictor. Higher electron affinity values correspond to greater electrophilicity of the carbonyl carbons, leading to increased reactivity.[1][2][3]
Data Presentation: Dianhydride Reactivity and Electron Affinity
The following table summarizes the electron affinity for several common aromatic dianhydrides. The reactivity of these monomers generally increases with a higher Ea value. This trend is influenced by the molecular structure, particularly the nature of the bridging groups between the phthalic anhydride (B1165640) moieties.[2][4] Electron-withdrawing groups tend to increase electron affinity, while electron-donating groups decrease it.[2]
| Dianhydride Acronym | Full Name | Electron Affinity (Ea) in eV | Reactivity Ranking |
| PMDA | Pyromellitic Dianhydride | 1.90[4] | Very High |
| BTDA | 3,3’,4,4’-Benzophenonetetracarboxylic Dianhydride | 1.55[4] | High |
| BPDA | 3,3',4,4'-Biphenyltetracarboxylic Dianhydride | 1.38[4] | Medium-High |
| ODPA | 4,4'-Oxydiphthalic Anhydride | 1.30[4] | Medium |
| 6FDA | 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride | Higher than BPDA[1] | High |
| BPADA | 4,4'-Bisphenol A Dianhydride | Lower than ODPA[1] | Low |
| PAHP | bis[(3,4-dicarboxylic anhydride) phenyl] terephthalate | 2.04 (Theoretical)[5] | Very High |
Logical Relationship: From Structure to Reactivity
The following diagram illustrates the fundamental relationship between a dianhydride's chemical structure and its resulting reactivity in polymerization reactions.
Experimental Protocols
The comparative study of dianhydride reactivity typically involves the synthesis of a polymer series followed by rigorous characterization.
Synthesis of Polyimides (Two-Step Method)
The most common route for synthesizing polyimides allows for the study of dianhydride reactivity through the formation of a soluble precursor.[2][6]
-
Step 1: Poly(amic acid) Formation:
-
An aromatic diamine is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP), under an inert nitrogen atmosphere.[4]
-
The solution is cooled, typically to below 10°C, in an ice bath.[4]
-
An equimolar amount of the dianhydride is added gradually to the stirred diamine solution. The reaction is exothermic.
-
The reaction is allowed to proceed for several hours (e.g., 24-48 hours) at a controlled low temperature to form a viscous poly(amic acid) (PAA) solution.[4][7] The rate of viscosity increase can be an initial indicator of reactivity.
-
-
Step 2: Imidization (Conversion to Polyimide):
-
Thermal Imidization: The PAA solution is cast onto a substrate to form a film. The film is then heated in a staged cycle, often up to 300°C, to drive the cyclization reaction, which eliminates water and forms the imide ring.[6]
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the PAA solution. This method allows for imidization at lower temperatures.[2]
-
Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the successful conversion of the poly(amic acid) to polyimide.
-
Methodology: Spectra of the polymer are recorded before and after imidization. The analysis focuses on the disappearance of amic acid peaks and the appearance of characteristic imide absorption bands, typically around 1770 cm⁻¹ (asymmetric C=O stretch), 1710 cm⁻¹ (symmetric C=O stretch), and 1360 cm⁻¹ (C-N stretch).[1]
-
-
Gel Permeation Chromatography (GPC):
-
Objective: To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI) of the synthesized polymers.
-
Methodology: The soluble polymer (either the PAA precursor or a soluble polyimide) is dissolved in a suitable eluent like tetrahydrofuran (B95107) (THF).[1] The solution is injected into a GPC system equipped with a refractive index detector. Polystyrene standards are typically used for calibration.[1] Higher reactivity in the dianhydride can lead to higher molecular weight polymers under identical reaction conditions.
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the final polyimide.
-
Methodology: A small sample of the polymer is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.[1][8] The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is recorded as the decomposition temperature (Td), which is an indicator of thermal stability.[7]
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polyimide.
-
Methodology: The polymer sample undergoes a heat-cool-heat cycle at a controlled rate (e.g., 10°C/min).[1] The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[1] The dianhydride structure significantly influences the chain rigidity and thus the Tg of the resulting polyimide.[4]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. commons.und.edu [commons.und.edu]
- 5. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 8. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
Dielectric Properties of Polyimides: A Comparative Analysis of PMDA with Aliphatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dielectric properties of polyimides synthesized from pyromellitic dianhydride (PMDA) and various aliphatic diamines. The selection of the diamine component is shown to significantly influence the dielectric constant, dielectric loss, and breakdown strength of the resulting polyimide, making this a critical consideration for material selection in advanced electronics and high-frequency applications. This document summarizes key experimental data, outlines detailed experimental protocols, and presents a visual representation of the structure-property relationships.
Quantitative Data Summary
The dielectric properties of polyimides are intrinsically linked to their chemical structure. The incorporation of flexible aliphatic chains between the rigid imide segments, as opposed to purely aromatic structures, generally leads to a decrease in the dielectric constant. This is attributed to a reduction in polarization and an increase in free volume. The following table summarizes the dielectric properties of various polyimides synthesized from PMDA and different aliphatic diamines.
| Diamine | Dielectric Constant (k) | Frequency | Dielectric Loss (tan δ) | Frequency | Breakdown Strength (kV/mm) | Reference |
| 1,2-Diaminopropane | > 5.5 | 1 kHz | < 0.02 | 1 kHz | Not Reported | [1] |
| Copolymers with shorter alkyl diamines | 3.96 to 6.57 | Not Specified | Acceptable for capacitor applications | Not Specified | Not Reported | [1][2] |
| ODA (Aromatic) | > BTDA-PI & BPDA-PI | Not Specified | > BTDA-PI & BPDA-PI (<0.004) | 100 Hz | 326.80 | [3] |
Note: Direct comparative data for a homologous series of linear aliphatic diamines with PMDA was not consistently available in the reviewed literature. The data presented reflects findings from various studies, which may employ different film preparation and measurement techniques.
Structure-Property Relationship
The chemical structure of the aliphatic diamine plays a pivotal role in determining the final dielectric properties of the polyimide. The length of the alkyl chain, the presence of side groups, and the inclusion of ether linkages all contribute to the material's performance.
Caption: Relationship between aliphatic diamine structure and dielectric properties.
Experimental Protocols
The synthesis of polyimides from PMDA and aliphatic diamines typically follows a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization.
Synthesis of Poly(amic acid) (PAA) Solution
This procedure is a generalized representation based on common laboratory practices.[4][5]
Materials:
-
This compound (PMDA)
-
Aliphatic diamine (e.g., 1,6-hexanediamine, 1,8-octanediamine)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
Procedure:
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a calculated amount of the aliphatic diamine in anhydrous DMAc to achieve a desired solids content (typically 15-20 wt%).
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of PMDA to the stirred solution in small portions via an addition funnel to manage the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution.
Preparation of Polyimide Film via Thermal Imidization
The conversion of the PAA solution into a solid polyimide film is achieved through a carefully controlled heating process.[5]
Equipment:
-
Glass plate
-
Doctor blade or casting knife
-
Vacuum oven
Procedure:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade or casting knife with a defined thickness.
-
Place the glass plate in a vacuum oven and heat it according to a staged temperature program. A typical program is:
-
100 °C for 1 hour to slowly remove the solvent.
-
200 °C for 1 hour to continue solvent removal and initiate cyclization.
-
300 °C for 1 hour to complete the imidization process.
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
Dielectric Property Measurement
The dielectric properties of the prepared polyimide films are typically characterized using a dielectric analyzer.
Equipment:
-
Dielectric analyzer (e.g., LCR meter with a test fixture)
-
Vacuum deposition system (for electrode application)
Procedure:
-
Cut the polyimide film into samples of appropriate dimensions for the dielectric test fixture.
-
Deposit circular electrodes (e.g., gold or aluminum) of a known area onto both sides of the film samples using a vacuum deposition system.
-
Place the sample in the dielectric test fixture.
-
Measure the capacitance and dissipation factor (tan δ) over a range of frequencies (e.g., 100 Hz to 1 MHz) at a controlled temperature.
-
The dielectric constant (k) is calculated from the measured capacitance (C), the electrode area (A), and the film thickness (d) using the formula: k = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.
-
For breakdown strength measurement, a high voltage is applied across the film until dielectric failure occurs. The breakdown strength is calculated by dividing the breakdown voltage by the film thickness.[6][7]
Experimental Workflow
The following diagram illustrates the general workflow from monomer selection to the characterization of dielectric properties.
Caption: Experimental workflow for polyimide synthesis and characterization.
References
- 1. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 2. [PDF] Structure–property relationship of polyimides based on this compound and short‐chain aliphatic diamines for dielectric material applications | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
Mechanical Strength of PMDA-Derived Polyimides: A Comparative Guide
Pyromellitic dianhydride (PMDA) is a critical monomer used in the synthesis of high-performance polyimides, which are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] These properties make them indispensable in demanding applications across the aerospace, electronics, and automotive industries.[1] This guide provides a comparative evaluation of the mechanical strength of polyimides derived from PMDA, supported by experimental data and detailed methodologies, to assist researchers and engineers in material selection and development.
The mechanical properties of PMDA-based polyimides are intrinsically linked to their molecular structure, which is determined by the diamine monomer copolymerized with PMDA. The rigidity of the PMDA monomer generally imparts high modulus and strength to the resulting polymer.
Comparative Mechanical Properties of PMDA-Derived Polyimides
The choice of diamine significantly influences the final mechanical properties of the polyimide. Rigid diamines tend to enhance modulus and tensile strength, while more flexible diamines can improve toughness and elongation at break.
| Polyimide Composition | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| PMDA / 4,4'-ODA (Kapton®) | ~130 | 2.10 - 3.42 | 2.82 | [3][4][5] |
| PMDA / 3,4'-ODA | - | 3.00 | - | [4] |
| PMDA / ODA / PABZ (7/3 ratio) | 1530 | 220.5 | - | [6] |
| PMDA / p-PDA | - | - | - | |
| PMDA / DAPBI | 220 | - | - | [5] |
Note: Mechanical properties can vary based on synthesis conditions, film thickness, and testing parameters. ODA: Oxydianiline; PABZ: 2-(4-aminophenyl)-5-aminobenzimidazole; p-PDA: p-phenylenediamine; DAPBI: 2,6-di(4-aminophenyl)benzo[1,2-d:4,5-d']diimidazole.
Comparison with Alternative Polyimides
PMDA-derived polyimides are often benchmarked against those synthesized from other dianhydrides, such as 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA). Generally, the rigid and planar structure of PMDA leads to polyimides with higher modulus but lower elongation compared to those from the more flexible BPDA.
| Polyimide Type | Dianhydride | Diamine | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| PMDA-based | PMDA | 4,4'-ODA | ~130 | 2.10 | >60 | [4][5][7] |
| BPDA-based | BPDA | 4,4'-ODA | ~140 | 2.60 | - | [4][5] |
| BTDA-based | BTDA | 4,4'-ODA | 114.19 | 3.23 | 3.58 | [3] |
| PMDA-based | PMDA | 3,4'-ODA | - | 3.00 | - | [4] |
| BPDA-based | BPDA | 3,4'-ODA | - | 2.80 | - | [4] |
Note: BTDA: 3,3',4,4'-benzophenonetetracarboxylic dianhydride.
Experimental Protocols
The mechanical properties cited in this guide are primarily determined through standardized tensile testing and dynamic mechanical analysis.
Polyimide Film Synthesis and Preparation
A common laboratory method for producing polyimide films involves a two-step process:
-
Polymerization: A stoichiometric amount of the dianhydride (e.g., PMDA) is slowly added to a solution of the diamine in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), under an inert atmosphere (e.g., nitrogen) at room temperature.[8] The reaction is stirred overnight to form a viscous poly(amic acid) (PAA) solution.
-
Film Casting and Imidization: The PAA solution is cast onto a substrate (e.g., a glass plate) using a doctor blade to ensure uniform thickness.[8] The cast film is then thermally converted to the final polyimide through a staged heating process in a forced air oven, for example, at 100°C, 200°C, and 350°C for one hour at each temperature.[8] After cooling, the film is removed from the substrate, often by immersion in water.[8]
Tensile Testing
Tensile properties such as tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine, following standards like ASTM D882.
-
Specimen Preparation: The polyimide films are cut into specific dimensions (e.g., dumbbell or rectangular shapes) with a defined gauge length.[7][9]
-
Test Procedure: The specimen is clamped into the grips of the testing machine and pulled at a constant rate of extension until it fractures.[9] The load and displacement are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength is the maximum stress the material can withstand before breaking.
-
Young's Modulus (or tensile modulus) is a measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.[10]
-
Elongation at Break is the percentage increase in length that the material undergoes before fracturing.
-
Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of the polyimide films, including the glass transition temperature (Tg) and storage modulus.
-
Specimen Preparation: A small, rectangular film specimen is prepared.[11]
-
Test Procedure: The sample is subjected to a sinusoidal oscillating stress while the temperature is ramped up at a constant rate (e.g., 5 °C/min).[11]
-
Data Analysis: The storage modulus (a measure of the elastic response) and the loss modulus (a measure of the viscous response) are recorded as a function of temperature. The peak of the tan delta curve (loss modulus/storage modulus) is typically used to determine the glass transition temperature (Tg).
Workflow Visualization
The following diagram illustrates the typical workflow for the synthesis and mechanical evaluation of PMDA-derived polyimides.
Caption: Workflow for Synthesis and Mechanical Testing of PMDA-Derived Polyimides.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mixed Rigid and Flexible Component Design for High-Performance Polyimide Films [mdpi.com]
- 6. Structure and Properties of Novel PMDA/ODA/PABZ Polyimide Fibers | Semantic Scholar [semanticscholar.org]
- 7. digital-library.theiet.org [digital-library.theiet.org]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. matec-conferences.org [matec-conferences.org]
A Comparative Guide to Anhydride Curing Agents: PMDA vs. Maleic Anhydride vs. Phthalic Anhydride
For researchers, scientists, and drug development professionals seeking to optimize the performance of epoxy resin systems, the choice of curing agent is a critical determinant of the final material's properties. This guide provides an objective comparison of three widely used anhydride (B1165640) curing agents: Pyromellitic Dianhydride (PMDA), Maleic Anhydride, and Phthalic Anhydride. The information presented herein is supported by experimental data from various studies to facilitate an informed selection process.
Anhydride curing agents are a cornerstone in the formulation of high-performance epoxy systems, valued for imparting excellent thermal stability, mechanical strength, and chemical resistance.[1][2] The reactivity and structural characteristics of the chosen anhydride directly influence the cross-linking density and, consequently, the macroscopic properties of the cured epoxy network. This guide focuses on a comparative analysis of PMDA, a dianhydride known for conferring exceptional thermal resistance, and two common monoanhydrides, maleic anhydride and phthalic anhydride.
Performance Comparison of Anhydride Curing Agents
The selection of an appropriate anhydride curing agent is a trade-off between desired performance characteristics, processing considerations, and cost. PMDA is generally favored for applications demanding high-temperature resilience, while phthalic anhydride is a cost-effective option for general-purpose applications. Maleic anhydride offers a balance of good thermal and chemical stability.
Quantitative Data Summary
The following tables summarize key performance data for epoxy resins cured with PMDA, maleic anhydride, and phthalic anhydride. It is important to note that this data is compiled from multiple sources and may not have been generated under identical experimental conditions.
Table 1: Thermal Properties of Epoxy Resins Cured with Different Anhydrides
| Property | PMDA/Maleic Anhydride | Phthalic Anhydride | Maleic Anhydride | Test Method |
| Heat Deflection Temperature (HDT) (°C) | 225[3] | 110 - 152[3] | ~150 (thermally cured)[4] | ASTM D648 |
| Glass Transition Temperature (Tg) (°C) | Up to 300 (PMDA alone)[5] | - | ~130-140 (microwave cured)[4] | DSC/DMA |
| Initial Decomposition Temperature (°C) | - | ~294[6] | ~200[4] | TGA |
Table 2: Mechanical Properties of Epoxy Resins Cured with Different Anhydrides
| Property | PMDA | Phthalic Anhydride | Maleic Anhydride | Test Method |
| Flexural Strength (MPa) | High (qualitative)[5] | - | - | ASTM D790 |
| Tensile Strength (MPa) | - | Decreased with addition in a specific formulation[7] | - | ASTM D638 |
| Impact Strength (J/m²) | Brittle (qualitative)[8] | Increased with addition in a specific formulation[7] | - | ASTM D256 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for curing epoxy resins with anhydride agents and characterizing the cured products.
Epoxy Resin Curing
A typical procedure for curing epoxy resins with anhydride hardeners involves the following steps:
-
Formulation: The epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA) and the anhydride curing agent are weighed in the desired stoichiometric ratio. An accelerator, such as a tertiary amine (e.g., benzyldimethylamine - BDMA), is often added to facilitate the reaction.[9]
-
Mixing: The epoxy resin is preheated to reduce its viscosity. The solid anhydride (PMDA or phthalic anhydride) is then added and mixed until completely dissolved. For liquid anhydrides like molten maleic anhydride, mixing is performed at a temperature above its melting point. The accelerator is subsequently added and the mixture is stirred thoroughly.
-
Degassing: The mixture is placed in a vacuum oven to remove any entrapped air bubbles.[9]
-
Curing: The degassed mixture is poured into molds and subjected to a specific curing cycle in an oven. A typical cure schedule might involve an initial cure at a lower temperature (e.g., 2 hours at 100°C) followed by a post-cure at a higher temperature (e.g., 4 hours at 150°C) to ensure complete cross-linking.[9]
Material Characterization
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured epoxy. Samples are typically heated at a constant rate (e.g., 10°C/min) in a nitrogen atmosphere.[6]
-
Thermogravimetric Analysis (TGA): Employed to assess the thermal stability of the cured resin. The analysis involves heating the sample at a controlled rate (e.g., 10°C/min) in a nitrogen or air atmosphere and monitoring its weight loss as a function of temperature.[6]
-
Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus, loss modulus, and a precise determination of the Tg. The analysis is conducted by applying a sinusoidal stress to a sample and measuring the resultant strain over a temperature range.[6]
-
-
Mechanical Testing:
-
Flexural Strength: Measured using a three-point bending test according to ASTM D790.
-
Tensile Strength: Determined following the ASTM D638 standard.
-
Impact Strength: Assessed using methods such as the Izod or Charpy impact tests as per ASTM D256.
-
Signaling Pathways and Experimental Workflows
The curing of epoxy resins with anhydrides is a complex process involving several competing reactions. The initiation of the reaction is typically triggered by a hydroxyl group, which attacks the anhydride ring to form a monoester. The carboxylic acid group of the monoester then reacts with an epoxy group, generating a new hydroxyl group that can further react with another anhydride molecule, leading to the formation of a cross-linked polymer network.[10]
Figure 1: Workflow for comparing anhydride curing agents.
References
- 1. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 2. US4954196A - Process for curing epoxy resin anhydride blends at moderately elevated temperatures - Google Patents [patents.google.com]
- 3. kinampark.com [kinampark.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. appliedpoleramic.com [appliedpoleramic.com]
A Researcher's Guide: Validating the Structure of PMDA Derivatives with NMR Spectroscopy
For researchers, scientists, and drug development professionals working with pyromellitic dianhydride (PMDA) derivatives, particularly in the synthesis of high-performance polyimides, rigorous structural validation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating the molecular architecture of these compounds. This guide provides an objective comparison of NMR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols, to assist in the comprehensive characterization of PMDA derivatives.
The Power of NMR in Characterizing PMDA Derivatives
NMR spectroscopy offers unparalleled insight into the specific connectivity and environment of atoms within a molecule. For PMDA derivatives, which are often synthesized in a two-step process involving a soluble poly(amic acid) (PAA) precursor followed by a generally insoluble polyimide, solution-state NMR is crucial for characterizing the intermediate PAA.[1] The formation of the amic acid linkage can be unequivocally confirmed by the presence of characteristic signals for amide and carboxylic acid protons.[1]
Key applications of NMR in this context include:
-
Confirmation of Polymerization: Observing the disappearance of monomer signals and the appearance of new signals corresponding to the polymer backbone.
-
Structural Elucidation of Precursors: Detailed analysis of the poly(amic acid) structure, which is often soluble in common NMR solvents like DMSO-d₆.[1]
-
Determination of Monomer Ratios: In the case of copolymers, NMR can be used for quantitative analysis of the monomer ratios.[2]
-
Microstructural Analysis: Advanced NMR techniques can provide information on tacticity and sequence distribution in the polymer chain.[3]
Comparative Analysis of Structural Validation Techniques
While NMR is a cornerstone for the structural validation of PMDA derivatives, a multi-faceted approach utilizing other spectroscopic and analytical techniques provides a more complete picture. The following table summarizes the strengths and limitations of common methods.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, monomer sequence, tacticity, end-groups, purity.[2] | Provides unambiguous and detailed structural information at the atomic level.[2][4] Quantitative analysis is possible. | Lower sensitivity compared to other techniques.[2] Requires soluble samples, which can be a challenge for fully imidized polyimides.[3] |
| FTIR Spectroscopy | Functional groups, chemical bonds, monitoring of imidization.[2][5] | Rapid, versatile, and requires minimal sample preparation. Excellent for tracking the conversion of poly(amic acid) to polyimide by observing the disappearance of amide and carboxylic acid bands and the appearance of imide bands.[1][6] | Provides a "fingerprint" of the molecule but does not give detailed information on atomic connectivity. Can be difficult to distinguish between similar structures. |
| Mass Spectrometry | Molecular weight distribution, end-group analysis, confirmation of repeat units.[2][3] | High sensitivity and accuracy in determining molecular weight.[2] Can analyze complex mixtures. | Fragmentation patterns can be complex and difficult to interpret for large polymers. May not be suitable for insoluble polymers. |
| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths and angles. | Provides the absolute and most detailed three-dimensional structure of a molecule.[7][8] | Requires a suitable single crystal, which can be very difficult or impossible to grow for polymers.[7] The structure in the crystalline state may not be representative of the structure in solution or in an amorphous solid. |
Quantitative Data: NMR Spectral Assignments for PMDA and Derivatives
The following tables provide typical ¹H and ¹³C NMR chemical shift ranges for this compound and its poly(amic acid) derivatives. These values are crucial for the interpretation of experimental spectra.
Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound (PMDA)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~8.73 | singlet | Aromatic protons (Ar-H) |
| ¹³C | ~161.9 | singlet | Carbonyl carbons (C=O) |
| ¹³C | ~137.0 | singlet | Aromatic carbons attached to carbonyls |
| ¹³C | ~122.0 | singlet | Aromatic carbons with protons |
Note: Chemical shifts can vary slightly depending on the solvent used.
Table 2: Typical ¹H NMR Chemical Shifts for Poly(amic acid) derived from PMDA
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~13.0 | broad singlet | Carboxylic acid proton (-COOH)[1] |
| ~10.0 | broad singlet | Amide proton (-NH-)[1] |
| 7.0 - 8.5 | multiplet | Aromatic protons (Ar-H) |
Table 3: Typical ¹³C NMR Chemical Shifts for Poly(amic acid) derived from PMDA
| Chemical Shift (ppm) | Assignment |
| ~166 | Imide carbonyl (C=O) on the imide ring (in the final polyimide)[9] |
| ~165 | Amide carbonyl (C=O) in the PAA precursor |
| ~164 | Carboxylic acid carbonyl (C=O) in the PAA precursor |
| 110 - 140 | Aromatic carbons (Ar-C)[9] |
Experimental Protocols
A detailed and consistent experimental protocol is essential for obtaining high-quality, reproducible NMR data.
Protocol 1: ¹H NMR Analysis of Poly(amic acid) Precursor
Objective: To confirm the formation of the poly(amic acid) from the reaction of PMDA and an aromatic diamine and to verify its basic structure.
Materials:
-
Poly(amic acid) sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the poly(amic acid) sample in 0.6-0.7 mL of DMSO-d₆ in a small vial. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
NMR Spectrometer Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the acquisition parameters for a standard ¹H NMR experiment. A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
-
Integrate the signals to determine the relative ratios of different types of protons.
-
-
Analysis: Identify the characteristic signals for the amide proton (~10 ppm), the carboxylic acid proton (~13 ppm), and the aromatic protons (7-8.5 ppm) to confirm the formation of the poly(amic acid).[1]
Protocol 2: FTIR Analysis for Monitoring Imidization
Objective: To monitor the conversion of the poly(amic acid) precursor to the final polyimide.
Materials:
-
Poly(amic acid) film on a suitable substrate (e.g., glass slide)
-
FTIR spectrometer with an ATR accessory
-
Oven for thermal imidization
Procedure:
-
Initial Spectrum: Record the FTIR spectrum of the poly(amic acid) film before thermal treatment.
-
Thermal Imidization: Heat the film in an oven following a specific temperature program (e.g., stepwise heating to 300-400°C) to induce imidization.[10]
-
Final Spectrum: After cooling to room temperature, record the FTIR spectrum of the resulting polyimide film.
-
Analysis: Compare the two spectra. The disappearance of the characteristic amide and carboxylic acid absorption bands (around 1660 cm⁻¹ for C=O stretching of amide and a broad band around 3000-3400 cm⁻¹ for O-H and N-H stretching) and the appearance of new characteristic imide absorption bands (around 1778 cm⁻¹ and 1722 cm⁻¹ for asymmetric and symmetric C=O stretching, and ~1378 cm⁻¹ for C-N stretching) confirms the successful imidization process.[6][11]
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and structural validation of PMDA-derived polyimides and the general process of NMR-based structural elucidation.
Caption: Workflow for Polyimide Synthesis and Characterization.
Caption: NMR-Based Structure Validation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. polymersolutions.com [polymersolutions.com]
- 6. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films | MDPI [mdpi.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hjp.hamdard.edu.pk [hjp.hamdard.edu.pk]
- 9. researchgate.net [researchgate.net]
- 10. matec-conferences.org [matec-conferences.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Pyromellitic Dianhydride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of pyromellitic dianhydride, a compound frequently used in the synthesis of high-performance polymers.
This compound (PMDA) is a reactive chemical that requires careful management to mitigate risks to personnel and the environment. Improper disposal can lead to hazardous reactions and environmental contamination. The following procedures outline a safe and compliant method for the disposal of PMDA, focusing on hydrolysis followed by neutralization.
Key Safety and Handling Information
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound.
| Property | Data |
| Appearance | White to off-white crystalline powder or solid[1] |
| Chemical Formula | C₁₀H₂O₆[2][3] |
| Molar Mass | 218.12 g/mol [2] |
| Hazards | Causes serious eye damage, may cause an allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled[4] |
| Incompatibilities | Strong oxidizing agents, water, and alcohols[2] |
| Primary Disposal Concern | Reacts with water and moisture to form pyromellitic acid[5] |
Experimental Protocol for Safe Disposal
This protocol details a step-by-step method for the safe neutralization of small quantities of this compound in a laboratory setting. This procedure is based on the principle of converting the reactive anhydride (B1165640) to its corresponding, less reactive carboxylic acid through controlled hydrolysis, followed by neutralization.
Materials:
-
This compound waste
-
Crushed ice or an ice/water mixture
-
A suitable base for neutralization (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide)
-
Large glass beaker
-
Stir bar and stir plate
-
pH indicator strips or a pH meter
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and acid-resistant gloves
Procedure:
-
Preparation:
-
Don all necessary PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Perform the entire procedure in a well-ventilated fume hood.
-
Prepare a large beaker with a stir bar and a significant excess of crushed ice or an ice/water mixture. The volume of the ice/water should be at least ten times the volume of the this compound waste to effectively manage the exothermic reaction.
-
-
Controlled Hydrolysis (Quenching):
-
Slowly and carefully add the this compound waste to the ice/water mixture while stirring continuously. The slow addition is crucial to control the rate of the exothermic hydrolysis reaction.
-
The this compound will react with the water to form pyromellitic acid. Continue stirring until all the solid has dissolved and the reaction appears to be complete.
-
-
Neutralization:
-
Once the hydrolysis is complete, begin the neutralization of the resulting pyromellitic acid solution.
-
Slowly add a suitable base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic solution while continuing to stir.
-
Monitor the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is within the neutral range (typically between 6.0 and 8.0). Be aware that the neutralization process is also exothermic.
-
-
Final Disposal:
-
Once the solution is neutralized, it can typically be disposed of down the drain with a copious amount of water.
-
Crucially, always consult and adhere to your institution's and local environmental regulations for aqueous waste disposal. Some jurisdictions may have specific requirements for the disposal of neutralized acid solutions.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Pyromellitic dianhydride
Essential Safety and Handling Guide for Pyromellitic Dianhydride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (PMDA). Adherence to these protocols is essential for ensuring laboratory safety and minimizing exposure risks.
This compound is a hazardous substance that can cause severe eye damage, skin irritation, and sensitization upon contact or inhalation.[1][2][3] It is a combustible solid that can form explosive dust-air mixtures.[1][4] Furthermore, it is sensitive to moisture and will hydrolyze to form pyromellitic acid.[2][4][5][6]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound.
| Parameter | Value | Reference |
| Acute Toxicity (Oral LD50, Rat) | 2250 mg/kg | [1][3][7] |
| Flash Point | 380 °C / 716 °F | [2] |
| Occupational Exposure Limits | No specific limits have been established by most regulatory bodies.[2][4][7] As a reference, the Oregon PEL for "Particulates not otherwise regulated (PNOR)" is 5 mg/m³ (respirable fraction).[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
-
Eye and Face Protection:
-
Skin and Body Protection:
-
Gloves: Wear protective gloves.[1][3][8][9] Experience suggests materials like polychloroprene, nitrile rubber, butyl rubber, or polyvinyl chloride are suitable for handling the dry solid.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1][3][8]
-
Protective Clothing: Wear overalls or a lab coat.[1] For larger quantities or tasks with a high risk of contamination, a P.V.C. apron and full protective clothing are recommended.[1][9]
-
Footwear: Closed-toe shoes are required. Protective boots may be necessary depending on the scale of the operation.[9]
-
-
Respiratory Protection:
-
All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
If dust is generated and exposure limits may be exceeded, NIOSH/MSHA-approved respiratory protection is required.[4][7]
-
Recommended respirator types include a full-face particle respirator (N100/P3 cartridges) or a positive-pressure supplied-air respirator for high concentrations.[7][8]
-
Operational and Disposal Plans
Follow these step-by-step procedures for safe handling and disposal.
Step 1: Preparation and Engineering Controls
-
Designate Work Area: Cordon off and label the area where this compound will be handled.
-
Ensure Ventilation: Verify that the chemical fume hood or local exhaust ventilation system is functioning correctly before starting work.[1][7][9]
-
Assemble Materials: Have all necessary equipment, including PPE, spill cleanup materials, and labeled waste containers, ready before handling the chemical.
-
Review Emergency Procedures: Ensure you are familiar with the location and operation of safety showers and eyewash stations.[2]
Step 2: Handling Protocol
-
Avoid All Personal Contact: Do not allow the chemical to contact skin, eyes, or clothing.[1][7][10]
-
Prevent Dust Formation: Handle the solid carefully to minimize the generation of dust.[2][3][4] Avoid actions like shaking or crushing the material in an open environment.
-
Portioning: If transferring the chemical, use a scoop or spatula. Do not pour the powder, as this can create dust clouds.
-
Hygiene: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly with soap and water immediately after handling the product and before breaks.[2][3][8]
Step 3: Storage
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2][4][7][9]
-
Location: Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents, alcohols, and water.[1][2][7][10] The product is moisture-sensitive.[2][3][4][6]
-
Labeling: Ensure the container is properly labeled according to regulatory standards.[7]
Step 4: Spill Response
-
Evacuate: Immediately alert personnel in the area and evacuate non-essential staff.[3][7]
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.
-
Contain: For powder spills, cover with a plastic sheet to minimize spreading.[7]
-
Clean-up: Wearing full PPE, gently sweep or shovel the spilled material into a suitable, labeled container for disposal.[2][3][7] Avoid creating dust during this process.[2][3][7]
-
Decontaminate: After the solid is removed, clean the contaminated surface thoroughly.[7]
Step 5: First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][7]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[3][7] Consult a physician if irritation persists.[3][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][3]
Step 6: Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials and spill cleanup debris, in a suitable, closed, and properly labeled container.[3]
-
Disposal Method: Disposal must be carried out in accordance with all applicable regional, national, and local laws and regulations.[7]
-
Consult your institution's waste management authority for guidance.[1]
-
One approved method is to offer surplus and non-recyclable solutions to a licensed disposal company; this may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Do not allow the product or wash water from cleaning equipment to enter drains or waterways.[1][3][4][10]
-
-
Contaminated Packaging: Do not reuse the container.[7] Handle the empty container as you would the product itself and dispose of it accordingly.[3][4]
Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C10H2O6 | CID 6966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
